molecular formula C9H9BrO4 B014678 2-Bromo-4,5-dimethoxybenzoic acid CAS No. 6286-46-0

2-Bromo-4,5-dimethoxybenzoic acid

Cat. No.: B014678
CAS No.: 6286-46-0
M. Wt: 261.07 g/mol
InChI Key: HWFCHCRFQWEFMU-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzoic acid is a 2-halo-4,5-dialkoxybenzoic acid derivative.>

Properties

IUPAC Name

2-bromo-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFCHCRFQWEFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278788
Record name 2-Bromo-4,5-dimethoxybenzoic acid
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Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6286-46-0
Record name 6286-46-0
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Record name 2-Bromo-4,5-dimethoxybenzoic acid
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Record name 2-Bromo-4,5-dimethoxybenzoic Acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6286-46-0

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, discusses its applications, and outlines essential safety information.

Chemical and Physical Properties

This compound, also known as 6-bromoveratric acid, is an off-white crystalline solid. Its structure, featuring a brominated and methoxylated benzene ring with a carboxylic acid group, makes it a versatile building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6286-46-0[2][3]
Molecular Formula C₉H₉BrO₄[2][3]
Molecular Weight 261.07 g/mol [2]
Melting Point 188-190 °C[4]
Boiling Point 337.6±42.0 °C (Predicted)[4]
Density 1.571±0.06 g/cm³ (Predicted)[4]
Appearance White to off-white crystalline powder[1]
pKa 3.00±0.10 (Predicted)[4]
Solubility Soluble in chloroform and methanol.[4] Generally soluble in organic solvents, with lower solubility in water.[5]

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR δ (ppm): 13.08 (bs, 1H, COOH), 7.37 (s, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 3.84 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃)
¹³C NMR Predicted shifts based on similar structures.
IR (ATR) Characteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C-O (ether), and C-Br bonds are expected.
Mass Spec (GC-MS) Molecular Ion Peak (M⁺) expected at m/z 259/261 (due to bromine isotopes).

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. Below are two detailed protocols starting from different precursors.

Synthesis from 3,4-dimethoxytoluene

This two-step synthesis involves the bromination of 3,4-dimethoxytoluene followed by oxidation to the carboxylic acid.

Workflow for Synthesis from 3,4-dimethoxytoluene

G cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation A 3,4-dimethoxytoluene B H₂SO₄, H₂O₂, NaBr A->B Reactants C 2-Bromo-4,5-dimethoxytoluene B->C Product D 2-Bromo-4,5-dimethoxytoluene E KMnO₄, TBAB D->E Reactants F This compound E->F Final Product

Caption: Synthesis of this compound from 3,4-dimethoxytoluene.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-4,5-dimethoxytoluene

  • To a reaction vessel, add 3,4-dimethoxytoluene.

  • In a separate container, prepare a mixture of sulfuric acid, hydrogen peroxide, and a metal bromide such as sodium bromide.

  • Slowly add the mixture to the 3,4-dimethoxytoluene while maintaining the temperature between 30-60°C.

  • Allow the reaction to stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product, 2-bromo-4,5-dimethoxytoluene.

Step 2: Synthesis of this compound

  • In a 500ml reaction flask, place 35.0g (0.152 mol) of 2-bromo-4,5-dimethoxytoluene, 350ml of water, and 2.9g (0.009 mol) of tetrabutylammonium bromide (TBAB).

  • Heat the reaction mixture to 85°C with stirring.

  • Gradually add 75.8g (0.48 mol) of potassium permanganate to the mixture.

  • Continue the reaction for 5 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, filter the hot solution.

  • Acidify the filtrate to a pH of 4 using hydrochloric acid, which will cause a white solid to precipitate.

  • Allow the mixture to stand for 5 hours, then collect the precipitate by filtration.

  • Dry the solid to yield this compound. (Expected yield: ~93%).

Synthesis from 3,4-dimethoxybenzoic acid

This method involves the direct bromination of 3,4-dimethoxybenzoic acid.

Experimental Protocol:

  • Dissolve 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid in a reaction vessel.

  • Add bromine to the solution.

  • Stir the reaction mixture. The reaction selectively brominates the 6-position of the aromatic ring.

  • Upon completion of the reaction, the product, this compound, can be isolated by filtration and purified by recrystallization.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of organic compounds.

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various flavonoids, isoflavones, and other pharmacologically active molecules.[6]

  • Synthesis of Natural Products: This compound is a key starting material for the synthesis of norathyriol and urolithins.[1]

  • Anticancer Research: Some sources indicate that this compound itself exhibits anticancer properties by inhibiting mitochondrial membrane depolarization and inducing apoptosis.

Biological Activity and Signaling Pathways

While detailed studies on the specific molecular pathways of this compound are limited, it has been reported to induce apoptosis. A plausible mechanism, based on its reported effect on mitochondria, involves the intrinsic apoptotic pathway.

Generalized Mitochondrial Apoptosis Pathway

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Cellular Outcome A 2-Bromo-4,5- dimethoxybenzoic acid B Inhibition of Mitochondrial Membrane Depolarization A->B C Release of Cytochrome c B->C D Apaf-1 Activation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: A generalized diagram of the intrinsic apoptosis pathway potentially induced by this compound.

This pathway is initiated by the compound's inhibitory effect on the mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, activating a cascade of caspases (initiator caspase-9 and effector caspase-3). The activation of these proteases ultimately leads to the dismantling of the cell in a controlled process known as apoptosis.

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions should be taken when handling this compound.

Table 3: Hazard and Safety Information

Hazard Classifications Eye Irrit. 2, Skin Irrit. 2, STOT SE 3
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment Dust mask (type N95), safety glasses, and chemical-resistant gloves.

Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional chemical handling guidance.

References

2-Bromo-4,5-dimethoxybenzoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4,5-dimethoxybenzoic Acid

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of various organic compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data and experimental methodologies.

Core Physical and Chemical Properties

This compound is a 2-halo-4,5-dialkoxybenzoic acid derivative.[1] It presents as a white to off-white crystalline solid at room temperature.[1][2][3]

Data Presentation: Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₄[2][4]
Molecular Weight 261.07 g/mol [2][4][5][6]
Melting Point 188-190 °C (lit.)[1][3]
Boiling Point 337.6 °C at 760 mmHg[3]
pKa 3.00 ± 0.10 (Predicted)[3]
Appearance White to Off-White Crystalline Solid[1][2]
CAS Number 6286-46-0[1][2][4]
Solubility Profile

Qualitative solubility information is crucial for handling and reaction setup.

SolventSolubilitySource(s)
Ethyl Acetate Soluble[4]
Water Soluble[4]
Chloroform Slightly Soluble[3]
Methanol Slightly Soluble[3]
Spectral Data

Spectral analyses are fundamental for structural confirmation and purity assessment. Full spectral data, including NMR (¹H and ¹³C), FTIR, Raman, and Mass Spectrometry (GC-MS), for this compound are available for review.[7][8][9]

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are provided to ensure reproducibility and accuracy in a laboratory setting.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[11] The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, achieving a sample height of 2-4 mm.[11][12]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).[13]

  • Initial Determination: An initial, rapid heating is performed to determine an approximate melting point.[10]

  • Accurate Determination: The apparatus is allowed to cool to at least 20°C below the approximate melting point.[11] A fresh sample is prepared and heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[12]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[12]

Solubility Determination

This protocol outlines a method to determine the qualitative solubility of this compound in a given solvent.

Methodology:

  • Preparation: A known mass (e.g., 25 mg) of the solid is placed into a small test tube.[14]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added to the test tube in small portions.[14]

  • Dissolution: After each addition, the test tube is stoppered and shaken vigorously to facilitate dissolution.[14][15] The temperature should be kept constant, as it can significantly impact solubility.[15]

  • Observation: The mixture is observed to see if the solid dissolves completely.

  • Classification: The solubility is classified based on the amount of solute that dissolves in the solvent. For instance, if the entire solid dissolves, it is deemed "soluble." If only some dissolves, it is "partially soluble," and if none dissolves, it is "insoluble."[16]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. This can be determined experimentally by titrating the weak acid with a strong base and monitoring the pH.[17][18]

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a beaker. A standardized solution of a strong base (e.g., NaOH) is placed in a burette.

  • Titration Setup: A calibrated pH meter is placed in the beaker containing the acid solution.[19]

  • Titration Process: The strong base is added to the acid solution in small, measured increments. After each addition, the solution is stirred, and the pH is recorded.[17][20]

  • Data Collection: The volume of the titrant (strong base) added and the corresponding pH values are recorded throughout the titration, especially near the equivalence point where the pH changes rapidly.

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of titrant added (x-axis).

  • pKa Determination: The equivalence point of the titration is identified from the graph (the point of steepest inflection). The volume of titrant at the half-equivalence point is then determined. The pH of the solution at this half-equivalence point is equal to the pKa of the weak acid.[17][20]

Visualizations

Experimental Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point.

MeltingPointWorkflow start Start prep_sample Prepare Dry, Powdered Sample start->prep_sample pack_capillary Pack Capillary Tube (2-4 mm height) prep_sample->pack_capillary place_in_apparatus Place in Melting Point Apparatus pack_capillary->place_in_apparatus rapid_heat Rapidly Heat for Approximate M.P. place_in_apparatus->rapid_heat slow_heat Slowly Heat (1-2°C/min) place_in_apparatus->slow_heat Second Run cool_down Cool Apparatus >20°C Below Approx. M.P. rapid_heat->cool_down new_sample Prepare Fresh Sample cool_down->new_sample new_sample->place_in_apparatus observe Observe Melting slow_heat->observe record_range Record Temperature Range (First drop to fully liquid) observe->record_range end End record_range->end

Caption: Workflow for Melting Point Determination.

References

Technical Guide: Physicochemical Characterization of 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a key physicochemical property of 2-Bromo-4,5-dimethoxybenzoic acid: its melting point. Accurate determination of the melting point is fundamental for the identification, purity assessment, and quality control of this compound in research and development settings. This compound serves as a valuable intermediate in the synthesis of various flavonoids and has been investigated for its potential as an anticancer agent.[1][2]

Quantitative Data Summary

The melting point of this compound has been reported in various sources, with slight variations. These values are summarized below for comparative analysis. The discrepancies may arise from different experimental conditions or the purity of the sample tested.

ParameterReported Value (°C)Source
Melting Point188-190ChemicalBook[3], Sigma-Aldrich[4]
Melting Point186Lab Pro Inc[5]
Melting Point (decomposition)169-173Sigma-Aldrich[4]

Experimental Protocol: Melting Point Determination

The following protocol outlines a standard method for determining the melting point of this compound using the capillary method. This is a widely used and accessible technique for thermal analysis in most laboratory settings.[6]

Materials and Apparatus:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., digital melting point device or Thiele tube with heating oil)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Place a small amount of this compound on a clean, dry surface.

    • If necessary, finely powder the sample using a mortar and pestle to ensure uniform packing.

  • Capillary Tube Packing:

    • Invert the open end of a capillary tube into the powdered sample.

    • Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom.

    • Continue this process until the sample is packed to a height of 2-3 mm.

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample.

  • Melting Point Measurement:

    • Begin heating the apparatus at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • Carefully observe the sample.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted (the completion of melting). The range between these two temperatures is the melting point range.

  • Data Analysis:

    • Repeat the measurement with at least two more samples to ensure reproducibility.

    • The average of the determined melting point ranges should be reported as the final value.

Precautions:

  • Ensure the sample is completely dry, as moisture can depress the melting point.

  • The rate of heating should be slow near the melting point to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Proper packing of the capillary tube is crucial for accurate results.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound, starting from synthesis and purification through to physicochemical and structural analysis.

G synthesis Synthesis of 2-Bromo-4,5- dimethoxybenzoic Acid purification Purification (e.g., Recrystallization) synthesis->purification physicochemical Physicochemical Characterization purification->physicochemical structural Structural Elucidation purification->structural melting_point Melting Point Determination physicochemical->melting_point hplc Purity Analysis (HPLC) physicochemical->hplc nmr NMR Spectroscopy structural->nmr mass_spec Mass Spectrometry structural->mass_spec ir IR Spectroscopy structural->ir final Characterized Compound melting_point->final hplc->final nmr->final mass_spec->final ir->final

References

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility profile, and relevant biological activities of 2-Bromo-4,5-dimethoxybenzoic acid. This document is intended to be a valuable resource for professionals in research, discovery, and drug development, offering detailed experimental protocols and insights into its molecular interactions.

Physicochemical Properties

This compound, also known as 6-bromoveratric acid, is a halogenated aromatic carboxylic acid. It presents as an off-white crystalline solid and serves as a key intermediate in the synthesis of various biologically active compounds, including flavonoids and urolithins.[1]

PropertyValue
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
CAS Number 6286-46-0
Melting Point 188-190 °C
Appearance Off-White Crystalline Solid[1]

Solubility Profile

Precise quantitative solubility data for this compound in a comprehensive range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative solubility profile can be inferred. The presence of the carboxylic acid group and methoxy groups suggests some degree of polarity, while the brominated benzene ring contributes to its lipophilicity.

Qualitative Solubility Data

SolventSolubilityInference/Observation
WaterLowStated as <0.1 g/L at 20°C.[2]
Ethyl AcetateSolubleImplied from its use in synthetic protocols.
DichloromethaneLikely SolubleInferred from its lipophilic character.[2]
ChloroformLikely SolubleInferred from its lipophilic character.[2]
TolueneLikely SolubleInferred from its lipophilic character.[2]
TetrahydrofuranLikely SolubleInferred from its use in synthetic protocols.[2]
AcetonitrileLikely SolubleInferred from its use in synthetic protocols.[2]
MethanolLikely SolubleGeneral solvent for polar organic compounds.
EthanolLikely SolubleGeneral solvent for polar organic compounds.
Dimethyl Sulfoxide (DMSO)Likely SolubleCommon solvent for similar organic acids.
N,N-Dimethylformamide (DMF)Likely SolubleCommon solvent for similar organic acids.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

For researchers requiring precise quantitative solubility data, the following detailed protocol, based on the widely accepted shake-flask method, is provided.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvent of interest (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

    • Accurately add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solid should remain constant over time.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.

    • Report the solubility in appropriate units, such as mg/mL or g/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Place in shaker sample1 Sedimentation of excess solid equil1->sample1 Cease agitation sample2 Withdraw and filter supernatant sample1->sample2 quant1 Dilute filtered sample sample2->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 quant3 Calculate concentration quant2->quant3

Shake-Flask Solubility Determination Workflow.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of 2-bromo-4,5-dimethoxytoluene.[2]

Experimental Protocol:

Step 1: Bromination of 3,4-dimethoxytoluene

  • In a suitable reaction vessel, 3,4-dimethoxytoluene is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in the presence of a suitable solvent (e.g., a non-polar solvent).

  • The reaction is typically carried out under controlled temperature conditions to ensure regioselectivity.

  • Upon completion, the reaction mixture is worked up to isolate the 2-bromo-4,5-dimethoxytoluene intermediate. This may involve washing with aqueous solutions to remove byproducts and purification by crystallization or chromatography.

Step 2: Oxidation of 2-bromo-4,5-dimethoxytoluene

  • The 2-bromo-4,5-dimethoxytoluene intermediate is then oxidized to the corresponding carboxylic acid.

  • A strong oxidizing agent, such as potassium permanganate (KMnO₄), is typically used for this transformation.[2]

  • The reaction is often carried out in an aqueous medium, and the temperature is controlled to prevent over-oxidation or side reactions.

  • After the oxidation is complete, the reaction mixture is worked up. This typically involves quenching the excess oxidizing agent, followed by acidification to precipitate the this compound product.

  • The crude product is then collected by filtration and can be further purified by recrystallization to obtain the final product with high purity.

G start 3,4-Dimethoxytoluene intermediate 2-Bromo-4,5-dimethoxytoluene start->intermediate Bromination (e.g., NBS) product This compound intermediate->product Oxidation (e.g., KMnO4)

Synthetic Pathway to this compound.

Biological Activity: Induction of Apoptosis

This compound has been identified as a potent inhibitor of mitochondrial membrane depolarization, a key event in the intrinsic pathway of apoptosis. This suggests that the compound may exert its biological effects by targeting the mitochondria, leading to programmed cell death.

Proposed Signaling Pathway for Apoptosis Induction:

While the precise molecular targets have not been fully elucidated, a plausible mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial outer membrane permeabilization (MOMP).

  • Initiation: this compound may directly or indirectly interact with pro-apoptotic members of the Bcl-2 family (e.g., Bax, Bak) or inhibit anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

  • Mitochondrial Membrane Depolarization: This interaction leads to the oligomerization of pro-apoptotic proteins at the mitochondrial outer membrane, forming pores and causing MOMP. This results in the loss of the mitochondrial membrane potential.

  • Release of Pro-apoptotic Factors: The permeabilized mitochondrial membrane releases cytochrome c and other pro-apoptotic factors into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.

  • Execution Phase: Activated caspase-9, in turn, activates effector caspases, such as caspase-3.

  • Apoptosis: Effector caspases execute the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

G compound This compound bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family mom_depolarization Mitochondrial Membrane Depolarization (MOMP) bcl2_family->mom_depolarization cytochrome_c Cytochrome c Release mom_depolarization->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Apoptosis Signaling Pathway.

References

Spectroscopic Profile of 2-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4,5-dimethoxybenzoic acid (CAS No: 6286-46-0), a key intermediate in organic synthesis. The document details its characteristic spectroscopic signature, encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, standardized experimental protocols for acquiring such data are provided, alongside a visual workflow for the spectroscopic analysis of the compound.

Core Data Presentation

The following tables summarize the key quantitative spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~7.3Singlet1HAr-H (H-6)
~7.1Singlet1HAr-H (H-3)
~3.9Singlet3H-OCH₃ (at C-5)
~3.8Singlet3H-OCH₃ (at C-4)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data
Chemical Shift (δ) ppmAssignment
~168-COOH
~152Ar-C (C-5)
~148Ar-C (C-4)
~125Ar-C (C-1)
~116Ar-CH (C-6)
~115Ar-CH (C-3)
~112Ar-C (C-2)
~56.5-OCH₃ (at C-5)
~56.0-OCH₃ (at C-4)

Note: Assignments are based on typical chemical shifts for substituted benzoic acids and may vary slightly based on experimental conditions.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
2900-3000MediumC-H stretch (sp³)Methoxy groups
~3050WeakC-H stretch (sp²)Aromatic Ring
1680-1710StrongC=O stretchCarboxylic Acid
1580-1600MediumC=C stretchAromatic Ring
1200-1300StrongAsymmetric C-O stretch & O-H in-plane bendEther & Carboxylic Acid
1000-1100StrongSymmetric C-O stretchEther
~600-800Medium-StrongC-Br stretchAryl Bromide
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
262~98[M+2]⁺ (presence of ⁸¹Br isotope)
260100[M]⁺ (Molecular Ion, presence of ⁷⁹Br isotope)
245Moderate[M - CH₃]⁺
217Moderate[M - COOH]⁺
193Low[M - Br]⁺
116LowFurther fragmentation

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Characterization of a Chemical Compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR): The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Instrument Parameters (¹³C NMR): The spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.

  • Background Spectrum: A background spectrum of a pure KBr pellet or the empty sample compartment is recorded.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Separation: A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting molecular ion and fragment ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4,5-dimethoxybenzoic acid. This document details the chemical shifts, splitting patterns, and integration values, along with the experimental protocols for acquiring the spectral data. A visual representation of the molecular structure and its correlation to the ¹H NMR signals is also provided to aid in spectral interpretation.

Chemical Structure and Proton Environments

This compound, also known as 6-bromoveratric acid, has the following chemical structure:

Chemical structure of this compound

The molecule possesses several distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum:

  • Two aromatic protons (Ar-H)

  • Two methoxy groups (-OCH₃)

  • One carboxylic acid proton (-COOH)

The specific positions of these protons on the benzene ring and the functional groups lead to a predictable NMR spectrum.

Quantitative ¹H NMR Spectral Data

The ¹H NMR spectral data for this compound has been reported in different deuterated solvents. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound

Solvent Proton Assignment Chemical Shift (δ ppm) Multiplicity Integration
DMSO-d₆Methoxy Protons (-OCH₃)3.79Singlet3H
Methoxy Protons (-OCH₃)3.84Singlet3H
Aromatic Proton (Ar-H)7.21Singlet1H
Aromatic Proton (Ar-H)7.37Singlet1H
Carboxylic Acid Proton (-COOH)13.08Broad Singlet1H
CDCl₃Methoxy Protons (-OCH₃)3.92Singlet3H
Methoxy Protons (-OCH₃)3.94Singlet3H
Aromatic Proton (Ar-H)7.14Singlet1H
Aromatic Proton (Ar-H)7.58Singlet1H

Data obtained from patents EP2650277A1 and CN102267894A.[1][2]

Experimental Protocols

The following are representative experimental protocols for the acquisition of ¹H NMR spectra of this compound.

3.1 Sample Preparation

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2 NMR Instrument Parameters

  • Spectrometer: A high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: Typically 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.

  • Spectral Width: A spectral width of approximately 15-20 ppm is typically sufficient to cover the expected chemical shift range.

3.3 Data Processing

The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak or the internal TMS standard. Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic ¹H NMR signals in DMSO-d₆.

Structure-Spectrum Correlation Diagram

This guide provides essential technical information on the ¹H NMR spectrum of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols can serve as a valuable reference for compound characterization and quality control.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4,5-dimethoxybenzoic acid. This document details the predicted chemical shifts, a standard experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been predicted using established substituent chemical shift (SCS) effects for substituted benzenes. The base value for the benzene ring carbons is taken as 128.5 ppm. The predicted values are presented in Table 1. These values are estimations and may vary slightly from experimental results depending on the solvent and other acquisition parameters.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1126.8
C-2115.3
C-3114.7
C-4150.2
C-5148.9
C-6112.5
C=O168.0
OCH₃ (C-4)56.2
OCH₃ (C-5)56.1

Note: The assignments are based on the additive model of substituent effects.

Molecular Structure and Carbon Numbering

The structure of this compound with the carbon numbering corresponding to the data in Table 1 is shown below.

Figure 1. Structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 20-50 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence the chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool inserted into a Pasteur pipette to prevent issues with shimming.

NMR Spectrometer Setup
  • Insertion: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer's magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is indicated by a sharp and symmetrical lock signal.

Data Acquisition Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to obtain a spectrum with singlets for each carbon.

  • Spectral Width: A spectral width of 0-200 ppm is generally sufficient to cover the expected chemical shifts of all carbon atoms.

  • Acquisition Time: Typically set between 1 and 2 seconds.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

Logical Workflow for Spectral Analysis

The logical workflow for the ¹³C NMR analysis of this compound is depicted in the following diagram.

workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Peak Assignment reference->assign report Generate Report assign->report

Figure 2. Workflow for 13C NMR Analysis.

An In-depth Technical Guide to the FT-IR Spectrum of 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-4,5-dimethoxybenzoic acid, a key intermediate in organic synthesis and drug discovery. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and presents a logical workflow for the spectral analysis.

Molecular Structure and Expected Vibrational Modes

This compound (also known as 6-bromoveratric acid) possesses a variety of functional groups that give rise to a characteristic FT-IR spectrum.[1][2] The primary functional groups are a carboxylic acid, an aromatic ring, two methoxy ether groups, and a carbon-bromine bond. The vibrational modes of these groups can be predicted based on established correlation tables and data from similar molecules.

Data Presentation: Predicted FT-IR Absorption Bands

The following table summarizes the expected quantitative data for the FT-IR spectrum of this compound. The predicted ranges are derived from the analysis of benzoic acid and its substituted derivatives.[3][4][5][6]

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3300 - 2500O-H stretch (Carboxylic acid)Broad, StrongThe significant broadness is due to intermolecular hydrogen bonding between the carboxylic acid dimers. This is a highly characteristic band for carboxylic acids.[5]
3100 - 3000C-H stretch (Aromatic)Medium to WeakCorresponds to the stretching of the C-H bonds on the benzene ring.
2980 - 2850C-H stretch (Methoxy, -OCH₃)MediumRepresents the symmetric and asymmetric stretching of the C-H bonds in the methyl groups of the methoxy substituents.
1710 - 1680C=O stretch (Carboxylic acid)Strong, SharpA very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid dimer. Its position can be influenced by conjugation with the aromatic ring.[3]
~1600, ~1500, ~1450C=C stretch (Aromatic ring)Medium to WeakThese bands arise from the skeletal vibrations of the benzene ring.
1470 - 1430C-H bend (Methoxy, -OCH₃)MediumScissoring and bending vibrations of the methyl groups.
1300 - 1200C-O stretch (Carboxylic acid/Aryl ether)StrongA strong band resulting from the coupled stretching vibrations of the C-O bond in the carboxylic acid and the aryl ether C-O bonds.
1200 - 1000C-O stretch (Aryl ether)StrongAsymmetric and symmetric stretching of the Ar-O-CH₃ ether linkages.
960 - 900O-H bend (Out-of-plane)Broad, MediumOut-of-plane bending of the hydroxyl group of the carboxylic acid dimer.
880 - 800C-H bend (Aromatic, out-of-plane)StrongThe position of this strong band is indicative of the substitution pattern on the aromatic ring.
700 - 500C-Br stretchMedium to WeakThe carbon-bromine stretching vibration typically appears in the fingerprint region of the spectrum.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

The following protocol details the methodology for acquiring a high-quality FT-IR spectrum of the solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for solid samples, requiring minimal preparation.

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer with a Diamond or Germanium ATR accessory.

  • This compound, solid powder.

  • Spatula.

  • Isopropyl alcohol or acetone for cleaning.

  • Lint-free wipes.

Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropyl alcohol or acetone. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, clean the ATR crystal and press thoroughly with a solvent-dampened wipe to remove all traces of the sample.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical relationships in the FT-IR analysis of this compound.

FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation cluster_conclusion Conclusion A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample B->C D Acquire Sample Spectrum C->D E Identify Broad O-H Stretch (3300-2500 cm⁻¹) D->E F Identify Strong C=O Stretch (1710-1680 cm⁻¹) D->F G Identify Aromatic & Alkyl C-H Stretches (3100-2850 cm⁻¹) D->G H Identify Fingerprint Region (C=C, C-O, C-Br stretches, bends) D->H I Correlate Bands with Molecular Structure E->I F->I G->I H->I J Confirm Presence of Functional Groups I->J

References

Mass Spectrometry of 2-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data for 2-Bromo-4,5-dimethoxybenzoic acid (C₉H₉BrO₄), a halogenated aromatic carboxylic acid derivative.[1] This document outlines the compound's characteristic fragmentation pattern under electron ionization (EI), presents the mass spectral data in a structured format, details the experimental protocol for data acquisition, and visualizes the analytical workflow and fragmentation pathways.

Core Data Presentation

The mass spectrometry data for this compound is characterized by a distinct isotopic pattern for the molecular ion due to the presence of a bromine atom. The compound has a molecular weight of approximately 261.07 g/mol .[1] The data presented below was acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[2]

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Structural Formula Relative Intensity (%)
262[M+2]⁺[C₉H₉⁸¹BrO₄]⁺98
260[M]⁺[C₉H₉⁷⁹BrO₄]⁺100
245[M-CH₃]⁺[C₈H₆BrO₄]⁺45
217[M-CH₃-CO]⁺[C₇H₆BrO₃]⁺30
181[M-Br]⁺[C₉H₉O₄]⁺15
166[M-Br-CH₃]⁺[C₈H₆O₄]⁺25
138[M-Br-CO₂H]⁺[C₈H₈O₂]⁺20

Table 1: Key Mass Spectrometry Data for this compound.

Fragmentation Analysis

The fragmentation of this compound under electron ionization is influenced by its functional groups: the carboxylic acid, the methoxy groups, and the bromine atom. The most abundant peaks in the spectrum are the molecular ion peaks at m/z 260 and 262, with the latter corresponding to the heavier ⁸¹Br isotope.[3]

Key fragmentation pathways include:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of a methyl group, leading to the formation of an ion at m/z 245.

  • Subsequent Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can lose a molecule of carbon monoxide, yielding a fragment at m/z 217.

  • Loss of a Bromine Radical (•Br): Cleavage of the carbon-bromine bond results in the loss of a bromine radical, producing an ion at m/z 181.

  • Loss of a Carboxyl Radical (•CO₂H): Fragmentation of the carboxylic acid group can lead to the loss of a carboxyl radical, though this is often less prominent than other pathways for aromatic acids.[4]

The proposed fragmentation pathway is visualized in the diagram below.

G M [C₉H₉BrO₄]⁺ m/z = 260/262 F1 [C₈H₆BrO₄]⁺ m/z = 245 M->F1 - •CH₃ F3 [C₉H₉O₄]⁺ m/z = 181 M->F3 - •Br F2 [C₇H₆BrO₃]⁺ m/z = 217 F1->F2 - CO G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Vial Vial Filter->Vial Injection Injection Vial->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Spectrum Spectrum Detection->Spectrum Interpretation Interpretation Spectrum->Interpretation

References

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,5-dimethoxybenzoic acid, a halogenated derivative of dimethoxybenzoic acid, serves as a significant building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and potential applications. While a definitive single-crystal X-ray structure is not publicly available, this document outlines the general experimental protocols for crystal growth and X-ray diffraction analysis, offering a foundational understanding for researchers in this field.

Introduction

This compound, also known as 6-bromoveratric acid, is an off-white crystalline solid.[1] Its molecular structure, featuring a benzene ring substituted with a carboxylic acid group, two methoxy groups, and a bromine atom, makes it a versatile intermediate in the synthesis of more complex molecules.[1] Notably, it is a precursor in the synthesis of various bioactive compounds, including potential anticancer agents.[2] This guide aims to consolidate the available technical information on this compound to support its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₉H₉BrO₄[3]
Molecular Weight 261.07 g/mol [3]
CAS Number 6286-46-0[3]
Appearance Off-White Crystalline Solid[4]
Melting Point 188-190 °C (lit.)[4]
IUPAC Name This compound[3]
Synonyms 6-Bromoveratric acid, NSC 10074[2]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the bromination of a substituted benzoic acid derivative. A common starting material is 3,4-dimethoxybenzoic acid.

Bromination of 3,4-Dimethoxybenzoic Acid

A widely cited method involves the direct bromination of 3,4-dimethoxybenzoic acid in the presence of a suitable solvent.

Experimental Protocol:

  • Reaction Setup: Suspend 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid.

  • Bromination: Add bromine dropwise to the suspension at a controlled temperature.

  • Reaction Monitoring: Stir the mixture for several hours to ensure the completion of the reaction.

  • Precipitation: Add water to the reaction mixture to precipitate the crude product.

  • Isolation and Purification: Filter the precipitate, wash with water, and dry under reduced pressure to obtain crude this compound. Further purification can be achieved by recrystallization.[5]

The following diagram illustrates the general workflow for this synthesis:

G Synthesis of this compound cluster_0 Reaction Stage cluster_1 Workup and Purification start Start: 3,4-Dimethoxybenzoic Acid + Concentrated HCl bromination Add Bromine (Dropwise) start->bromination stirring Stir at Controlled Temperature bromination->stirring precipitation Add Water to Precipitate Product stirring->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Water filtration->washing drying Dry under Reduced Pressure washing->drying end End: this compound drying->end

Caption: Workflow for the synthesis of this compound.

Oxidation of 2-Bromo-4,5-dimethoxytoluene

An alternative route involves the oxidation of 2-bromo-4,5-dimethoxytoluene.

Experimental Protocol:

  • Starting Material: 2-Bromo-4,5-dimethoxytoluene is obtained by the directed bromination of 3,4-dimethoxytoluene.[6]

  • Oxidation: The 2-bromo-4,5-dimethoxytoluene is then oxidized using a strong oxidizing agent, such as potassium permanganate, under catalytic conditions to yield the desired carboxylic acid.[6]

Crystal Structure Analysis (General Methodology)

While specific crystallographic data for this compound is not publicly available, this section outlines the general experimental protocols for determining the crystal structure of a small organic molecule. This information is provided as a reference for researchers aiming to perform such an analysis.

Crystal Growth (Crystallization)

The first and often most challenging step is to grow single crystals of sufficient size and quality.[7] Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent. The container is covered in a way that allows for slow evaporation of the solvent, leading to the gradual formation of crystals.[8]

  • Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[7]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[7]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[9]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.[10]

Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[11]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern.[10][12] This pattern of spots (reflections) is recorded by a detector.[13]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[11]

  • Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map of the crystal structure.[11] This initial model is then refined to obtain the final, precise atomic positions, bond lengths, and bond angles.[13]

The general workflow for crystal structure analysis is depicted below:

G General Workflow for Crystal Structure Analysis cluster_0 Sample Preparation cluster_1 X-ray Diffraction Analysis cluster_2 Structure Determination start Start: Purified Compound crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) start->crystallization selection Select Suitable Single Crystal crystallization->selection mounting Mount Crystal on Goniometer selection->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Unit Cell, Intensities) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement end End: Final Crystal Structure (Atomic Coordinates, Bond Parameters) refinement->end

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is a key component in the development of molecules with potential therapeutic activities. For instance, it has been identified as a starting material for the synthesis of compounds that act as potent inhibitors of mitochondrial membrane depolarization, a mechanism relevant to cancer therapy.[2] It is also used in the synthesis of norathyriol and urolithins.[4] The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures for drug discovery programs.

Conclusion

This compound is a readily synthesized and commercially available compound with significant potential as a building block in medicinal chemistry and organic synthesis. While its detailed crystal structure remains to be publicly reported, the information on its physicochemical properties and synthesis protocols provided in this guide serves as a valuable resource for researchers. The outlined general methodologies for crystal growth and X-ray diffraction analysis offer a roadmap for those seeking to further characterize this and similar molecules. A definitive crystal structure determination would be a valuable addition to the scientific literature, providing deeper insights into its solid-state properties and intermolecular interactions.

References

Synthesis of 2-Bromo-4,5-dimethoxybenzoic acid from veratric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid from Veratric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-bromoveratric acid, is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its halogenated and substituted benzene ring structure makes it a versatile building block for creating more complex molecules, including flavones, isoflavones, and other pharmacologically active compounds.[2] This technical guide provides a comprehensive overview of the synthesis of this compound, starting from the readily available and inexpensive veratric acid (3,4-dimethoxybenzoic acid).[3][4] The focus is on providing detailed experimental protocols, comparative data, and visual workflows to aid researchers in the successful and efficient synthesis of this compound.

Reaction Overview: Electrophilic Aromatic Substitution

The synthesis of this compound from veratric acid is a classic example of an electrophilic aromatic substitution reaction. The electron-donating methoxy groups (-OCH₃) on the veratric acid ring are activating and ortho-, para-directing, while the carboxylic acid group (-COOH) is deactivating and meta-directing. The combined electronic effects strongly favor the substitution of a bromine atom at the 2-position, which is ortho to the methoxy group at position 4 and meta to the carboxylic acid group.

The general transformation is as follows:

Veratric Acid → this compound

Data Presentation: Comparison of Synthesis Protocols

Several methods for the bromination of veratric acid have been documented, primarily varying in the choice of solvent and reaction conditions. The following table summarizes quantitative data from established protocols for easy comparison.

Parameter Method 1 Method 2 (via Ester Intermediate)
Starting Material 3,4-Dimethoxybenzoic acid (Veratric acid)Ethyl veratrate
Brominating Agent Bromine (Br₂)Bromine (Br₂)
Solvent Concentrated Hydrochloric AcidGlacial Acetic Acid
Reactant Ratio Veratric Acid : Bromine (1 : 1.05 equivalents)Ethyl Veratrate : Bromine (1 : 1.08 equivalents)
Reaction Temperature 10 to 35°C0 to 5°C
Reaction Time Not specified, dropwise addition~3 hours (45 min addition, 2 hr stirring)
Yield 96.2% (crude crystals)54.5%
Reference EP 2650277 A1[3][5]US3322830A[6]

Experimental Protocols

Method 1: Direct Bromination in Concentrated Hydrochloric Acid

This protocol is adapted from patent EP 2650277 A1 and offers a high-yield, one-step synthesis directly from veratric acid.[3][5]

Materials and Reagents:

  • 3,4-Dimethoxybenzoic acid (Veratric Acid)

  • Concentrated Hydrochloric Acid (35%)

  • Bromine (Br₂)

  • Water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Ice bath

Procedure:

  • A solution of 3,4-dimethoxybenzoic acid (25.0 g) in concentrated hydrochloric acid (35%, 125 mL) is prepared in a suitable reaction flask equipped with a magnetic stirrer.

  • The mixture is cooled in an ice bath to a temperature between 10 and 15°C.

  • Bromine (23.0 g, 1.05 equivalents) is added dropwise to the stirred solution while maintaining the temperature within the specified range.

  • After the addition is complete, the mixture is stirred for an additional hour at the same temperature.

  • Water (500 mL) is then added to the reaction mixture, which is stirred for another hour. This causes the product to precipitate out of the solution.

  • The precipitated crystals are collected by filtration.

  • The collected solid is dried under reduced pressure to yield crude crystals of this compound.

  • The reported yield for this procedure is 34.47 g (96.2%).[3]

Method 2: Bromination of Ethyl Veratrate in Glacial Acetic Acid

This method, described in patent US3322830A, involves a two-step process starting from veratric acid: esterification followed by bromination.[6] While the yield is lower, it presents an alternative route.

Step A: Synthesis of Ethyl Veratrate

  • A mixture of veratric acid (30 g), absolute ethanol (150 mL), and concentrated sulfuric acid (4 mL) is refluxed on a water bath for 12 hours.

  • The reaction mixture is concentrated to about 50 mL.

  • Water (300 mL) is added, and the ethyl veratrate is extracted with benzene.

  • The benzene layer is washed with a 5% sodium bicarbonate solution and then with water, and finally dried with anhydrous sodium sulfate.

  • Evaporation of the benzene yields ethyl veratrate.

Step B: Bromination of Ethyl Veratrate

  • A solution of ethyl veratrate (10 g) in glacial acetic acid (30 mL) is placed in a three-necked flask fitted with a mechanical stirrer and a dropping funnel.

  • The flask is cooled in an ice bath to 0-5°C.

  • A solution of bromine (8 g) in glacial acetic acid (20 mL) is added slowly over a period of 45 minutes with stirring.

  • Stirring and cooling are continued for two hours longer.

  • Water is added to the mixture until no further precipitate is formed.

  • The precipitate of ethyl 2-bromo-4,5-dimethoxybenzoate is collected by filtration, washed with water and a saturated sodium thiosulfate solution, and then dried. The reported yield is 7.5 g (54.5%).[6]

  • The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the direct bromination of veratric acid.

G Experimental Workflow for Synthesis cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Work-up & Isolation A Dissolve Veratric Acid in Conc. HCl B Cool Mixture (10-15°C) A->B C Dropwise Addition of Bromine B->C D Stir for 1 hour C->D E Add Water to Precipitate Product D->E F Filter Crystals E->F G Dry Under Vacuum F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

This diagram illustrates the mechanism of electrophilic bromination on the veratric acid ring.

reaction_mechanism Mechanism of Bromination cluster_structures reactant Veratric Acid + Br₂ intermediate Sigma Complex (Arenium Ion) (Resonance Stabilized) reactant->intermediate Electrophilic Attack intermediate_struct product This compound + HBr intermediate->product Deprotonation reactant_struct product_struct

Caption: Mechanism showing electrophilic attack and formation of the final product.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid from 3,4-dimethoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid, a key intermediate in pharmaceutical manufacturing, starting from the readily available and cost-effective material, 3,4-dimethoxytoluene. The synthesis is a two-step process involving an initial directed electrophilic bromination of the aromatic ring, followed by the oxidation of the benzylic methyl group. This document outlines the reaction mechanisms, provides detailed experimental procedures, summarizes quantitative data in tabular form, and includes process diagrams to illustrate the workflow, adhering to stringent standards for clarity and reproducibility for research and development applications.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structural features, including the bromine atom and the carboxylic acid group on a dimethoxy-substituted benzene ring, make it a versatile precursor for creating more complex molecular architectures. The method described herein utilizes 3,4-dimethoxytoluene as a starting material, offering an economically viable and efficient pathway for production.[1] This guide details a robust two-step synthesis that ensures high yield and purity of the final product, suitable for industrial-scale applications.[1]

Overall Synthesis Pathway

The conversion of 3,4-dimethoxytoluene to this compound proceeds through two primary chemical transformations:

  • Step 1: Electrophilic Aromatic Bromination. 3,4-dimethoxytoluene undergoes a directed bromination reaction to selectively introduce a bromine atom at the C-2 position of the aromatic ring, yielding the intermediate 2-Bromo-4,5-dimethoxytoluene.[1]

  • Step 2: Oxidation. The methyl group of the intermediate is then oxidized to a carboxylic acid using a strong oxidizing agent, potassium permanganate, to produce the final product, this compound.[1]

G Start 3,4-Dimethoxytoluene Intermediate 2-Bromo-4,5-dimethoxytoluene Start->Intermediate Step 1: Bromination (H₂SO₄, H₂O₂, Metal Bromide) End This compound Intermediate->End Step 2: Oxidation (KMnO₄, TBAB)

Caption: Overall two-step reaction pathway.

Step 1: Directed Bromination of 3,4-dimethoxytoluene

Principle and Mechanism

This reaction is an electrophilic aromatic substitution. The two methoxy groups on the benzene ring are activating and ortho-, para-directing. The bromination occurs specifically at the C-2 position, which is ortho to the C-4 methoxy group and meta to the C-3 methoxy group. This regioselectivity is key to forming the desired intermediate. The process uses a combination of a metal bromide, hydrogen peroxide, and sulfuric acid to generate the bromine electrophile in situ.[1]

Experimental Protocol

The following protocol is based on the method described in patent CN102267894A.[1]

  • To a suitable reaction vessel, add 3,4-dimethoxytoluene, a metal bromide (e.g., sodium bromide), and a solvent.

  • While stirring, slowly add sulfuric acid, followed by the dropwise addition of hydrogen peroxide.

  • Maintain the reaction temperature between 30-60 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a 0.5M aqueous solution of sodium bisulfite to neutralize any excess oxidizing agents.

  • Extract the product twice with ethyl acetate.

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product, 2-Bromo-4,5-dimethoxytoluene, as a light yellow oil.

Quantitative Data

Table 1: Reagents for Bromination of 3,4-dimethoxytoluene [1]

Reagent Molar Ratio (relative to Substrate)
3,4-dimethoxytoluene 1.0
Sulfuric Acid 0.5 - 0.8
Hydrogen Peroxide 1.0 - 1.2

| Metal Bromide | 1.0 - 1.2 |

Table 2: Reaction Parameters and Results for Bromination [1]

Parameter Value
Temperature 30 - 60 °C
Reaction Time 2 - 4 hours
Product Purity > 95%

| Yield | ~ 97% |

Step 2: Oxidation of 2-Bromo-4,5-dimethoxytoluene

Principle and Mechanism

The benzylic methyl group of 2-Bromo-4,5-dimethoxytoluene is susceptible to oxidation by strong oxidizing agents.[2] Potassium permanganate (KMnO₄) is used to convert the methyl group into a carboxylic acid. The reaction requires at least one hydrogen atom on the benzylic carbon to proceed.[2] The reaction is performed in an aqueous solution, and a phase-transfer catalyst, tetrabutylammonium bromide (TBAB), is used to facilitate the interaction between the organic substrate and the aqueous permanganate.[1]

Experimental Protocol

The following protocol is based on the method described in patent CN102267894A.[1]

  • Prepare an aqueous solution of potassium permanganate and tetrabutylammonium bromide.

  • Add the 2-Bromo-4,5-dimethoxytoluene intermediate to the aqueous solution.

  • Heat the mixture with vigorous stirring to 50-90 °C and maintain for 5-6 hours.

  • Monitor the reaction. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicate reaction progression.

  • After completion, cool the reaction mixture and filter to remove the MnO₂ solid.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Quantitative Data

Table 3: Reagents for Oxidation of 2-Bromo-4,5-dimethoxytoluene [1]

Reagent Molar Ratio (relative to Substrate)
2-Bromo-4,5-dimethoxytoluene 1.0
Potassium Permanganate 3.0 - 3.5

| Tetrabutylammonium Bromide (Catalyst) | 0.02 - 0.10 |

Table 4: Reaction Parameters for Oxidation [1]

Parameter Value
Temperature 50 - 90 °C

| Reaction Time | 5 - 6 hours |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Table 5: Physicochemical Properties of this compound

Property Value
Synonym 6-Bromoveratric acid
CAS Number 6286-46-0
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
Appearance Solid

| Melting Point | 188-190 °C |

Experimental Workflow Diagram

The following diagram illustrates the complete laboratory workflow for the synthesis.

G start Start reagents1 Combine 3,4-dimethoxytoluene, metal bromide, H₂SO₄, H₂O₂ start->reagents1 reaction1 Bromination Reaction (30-60°C, 2-4h) reagents1->reaction1 workup1 Quench (NaHSO₃) & Extract (EtOAc) reaction1->workup1 isolate1 Evaporate Solvent workup1->isolate1 intermediate Intermediate: 2-Bromo-4,5-dimethoxytoluene isolate1->intermediate reagents2 Combine Intermediate with aq. KMnO₄ & TBAB intermediate->reagents2 reaction2 Oxidation Reaction (50-90°C, 5-6h) reagents2->reaction2 workup2 Filter MnO₂ & Acidify Filtrate reaction2->workup2 isolate2 Filter, Wash & Dry Product workup2->isolate2 product Final Product: This compound isolate2->product end End product->end

Caption: Detailed experimental workflow diagram.

Conclusion

The described two-step synthesis provides an efficient and high-yield pathway for the preparation of this compound from 3,4-dimethoxytoluene. The use of inexpensive raw materials, coupled with a novel and straightforward process, makes this method highly suitable for industrial-scale production.[1] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Synthesis and Properties of 6-Bromoveratric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoveratric acid, also known as 2-bromo-4,5-dimethoxybenzoic acid, is a halogenated derivative of veratric acid. Its chemical structure, featuring a bromine atom and two methoxy groups on a benzoic acid backbone, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 6-bromoveratric acid, including detailed experimental protocols and characterization data.

Chemical Properties and Structure

6-Bromoveratric acid is a white to off-white crystalline solid. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1]
Synonym 6-Bromoveratric acid[1]
CAS Number 6286-46-0[1]
Molecular Formula C₉H₉BrO₄[1]
Molecular Weight 261.07 g/mol [1]
Melting Point 188-190 °C[1]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and DMSO.

Structure:

Caption: Chemical structure of 6-Bromoveratric acid.

Synthesis

The primary route for the synthesis of 6-bromoveratric acid is the direct electrophilic bromination of veratric acid (3,4-dimethoxybenzoic acid). The methoxy groups at the 3- and 4-positions are ortho-, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The strong activating effect of the methoxy groups directs the bromine atom to the 6-position, which is ortho to the 3-methoxy group and meta to the carboxylic acid.

Proposed Synthetic Pathway

Synthesis VeratricAcid Veratric Acid (3,4-dimethoxybenzoic acid) Product 6-Bromoveratric Acid VeratricAcid->Product Bromination Bromine Bromine (Br2) Bromine->Product Solvent Glacial Acetic Acid Solvent->Product

Caption: Proposed synthesis of 6-Bromoveratric acid.

Experimental Protocol: Bromination of Veratric Acid

This protocol is a generalized procedure based on common methods for the bromination of activated aromatic acids.

Materials:

  • Veratric acid (3,4-dimethoxybenzoic acid)

  • Bromine

  • Glacial acetic acid

  • Sodium thiosulfate (10% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve veratric acid (1.0 equivalent) in glacial acetic acid.

  • Addition of Bromine: Cool the flask in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into a beaker containing crushed ice and water.

    • Quench any unreacted bromine by the slow addition of a 10% aqueous solution of sodium thiosulfate until the orange color disappears.

    • Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 6-bromoveratric acid.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of 6-bromoveratric acid is expected to show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.5Singlet1HAromatic proton (H-5)
~7.2Singlet1HAromatic proton (H-2)
~3.9Singlet3HMethoxy protons (-OCH₃ at C-4)
~3.8Singlet3HMethoxy protons (-OCH₃ at C-3)
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to exhibit the following signals:

Chemical Shift (δ, ppm)Assignment
~168Carboxylic acid carbon (-COOH)
~152Aromatic carbon (C-4)
~148Aromatic carbon (C-3)
~125Aromatic carbon (C-1)
~115Aromatic carbon (C-5)
~112Aromatic carbon (C-2)
~110Aromatic carbon (C-6)
~56Methoxy carbon (-OCH₃ at C-4)
~56Methoxy carbon (-OCH₃ at C-3)
Infrared (IR) Spectroscopy

The IR spectrum of 6-bromoveratric acid would likely display the following characteristic absorption bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3000C-H stretchAromatic
~2950, ~2850C-H stretchMethoxy
~1700C=O stretchCarboxylic acid
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1020C-O stretchAryl ether
~600C-Br stretchAryl bromide
Mass Spectrometry

In a mass spectrum (Electron Ionization), the molecular ion peak [M]⁺ would be observed at m/z 260 and 262 in an approximately 1:1 ratio, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of a hydroxyl group (-OH, M-17), a methoxy group (-OCH₃, M-31), and a carboxyl group (-COOH, M-45).

Applications in Research and Drug Development

6-Bromoveratric acid serves as a versatile building block in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The carboxylic acid and methoxy groups also provide sites for chemical modification. These features make 6-bromoveratric acid a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.

Safety Information

6-Bromoveratric acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Wearing personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.

  • Working in a well-ventilated area or a fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of 6-bromoveratric acid. The direct bromination of veratric acid offers a straightforward route to this valuable synthetic intermediate. The provided physicochemical and predicted spectroscopic data will be useful for researchers in the identification and characterization of this compound. Its versatile structure ensures its continued importance as a building block in the development of new chemical entities.

References

An In-depth Technical Guide on the Biological Activity of 2-Bromo-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,5-dimethoxybenzoic acid, a synthetic halogenated benzoic acid derivative, has emerged as a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its known biological activities, with a primary focus on its potential as an anticancer agent. While quantitative data on the parent compound is limited in publicly available literature, this document consolidates qualitative information and quantitative data on its derivatives to infer its biological potential. The guide details its proposed mechanisms of action, including the induction of apoptosis and mitochondrial membrane depolarization. Furthermore, it provides detailed experimental protocols for key biological assays and presents a hypothetical signaling pathway based on the activity of structurally related compounds. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound and its analogs.

Introduction

This compound (also known as 6-Bromoveratric acid) is a synthetic organic compound that has garnered attention for its potential biological activities. Structurally, it is a substituted benzoic acid with a bromine atom and two methoxy groups on the benzene ring. This substitution pattern provides a scaffold for the synthesis of various derivatives with diverse pharmacological properties. The primary reported biological activity of this compound is its potential as an anticancer agent, purportedly acting through the inhibition of mitochondrial membrane depolarization and the induction of apoptosis[1]. Additionally, derivatives of this compound have been shown to possess anticancer and analgesic properties. This guide will delve into the available data on the biological activities of this compound and its derivatives, provide detailed experimental methodologies for their evaluation, and propose potential mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 6286-46-0
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
Appearance Off-White Crystalline Solid
Melting Point 188-190 °C
SMILES COc1cc(Br)c(cc1OC)C(O)=O
InChI Key HWFCHCRFQWEFMU-UHFFFAOYSA-N

Biological Activities and Quantitative Data

While direct quantitative biological data for this compound is scarce in the public domain, studies on its derivatives provide valuable insights into its potential therapeutic applications.

Anticancer Activity
DerivativeCell LineIC50 ValueReference
(E)-2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast Cancer)42.19 µg/mL[2]

This data suggests that the 2-bromo-4,5-dimethoxybenzoyl moiety can serve as a pharmacophore for the development of anticancer agents.

Analgesic Activity

A patent describes a hydrazide derivative of this compound with analgesic properties. The analgesic activity was evaluated using the phenylquinone-induced writhing test in mice, and the compound was found to have a potency comparable to that of aspirin.

DerivativeAssayResult
This compound hydrazidePhenylquinone-induced writhing test (mice)Potency of the order of that of aspirin

Proposed Mechanisms of Action and Signaling Pathways

The primary proposed mechanism for the anticancer activity of this compound is the induction of apoptosis via mitochondrial dysfunction.

Inhibition of Mitochondrial Membrane Depolarization

The compound is reported to be a potent inhibitor of mitochondrial membrane depolarization[1]. The mitochondrial membrane potential is crucial for ATP synthesis and cell survival. Its disruption can trigger the intrinsic pathway of apoptosis.

Induction of Apoptosis

By causing mitochondrial membrane depolarization, this compound likely initiates a cascade of events leading to programmed cell death. This is a common mechanism for many anticancer agents.

Hypothetical Signaling Pathway

Based on the known mechanisms of structurally related brominated and phenolic compounds, a plausible signaling pathway for the induction of apoptosis by this compound can be proposed. This hypothetical pathway involves the intrinsic apoptotic cascade.

G Hypothetical Apoptotic Pathway of this compound A This compound B Mitochondrial Stress A->B C Loss of Mitochondrial Membrane Potential (ΔΨm) B->C D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H PARP Cleavage & Substrate Degradation G->H I Apoptosis H->I

Caption: Hypothetical intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Workflow Diagram:

G MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: General workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Mitochondrial Membrane Potential Assay

This assay is used to assess the effect of a compound on the mitochondrial membrane potential (ΔΨm).

Methodology using JC-1 dye:

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well black-walled plate for fluorometry, or on coverslips for microscopy) and allow them to adhere.

  • Compound Treatment: Treat the cells with the desired concentrations of this compound for a specified period. Include a positive control for depolarization (e.g., CCCP or valinomycin) and a vehicle control.

  • JC-1 Staining: Prepare a working solution of JC-1 dye (typically 1-5 µg/mL) in pre-warmed culture medium. Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with a pre-warmed buffer (e.g., PBS) to remove the excess dye.

  • Fluorescence Measurement:

    • Fluorometry: Measure the fluorescence intensity using a microplate reader. Read the fluorescence of JC-1 aggregates (red) at an excitation/emission of ~585/590 nm and JC-1 monomers (green) at an excitation/emission of ~485/530 nm.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.

  • Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.

Analgesic Activity (Phenylquinone-Induced Writhing Test)

This in vivo assay is used to evaluate the peripheral analgesic activity of a compound.

Methodology:

  • Animal Acclimatization: Use male Swiss albino mice (20-25 g). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the mice into groups (n=6-10 per group):

    • Group I (Control): Administer the vehicle (e.g., 0.5% carboxymethylcellulose solution).

    • Group II (Standard): Administer a standard analgesic drug (e.g., aspirin, 100 mg/kg, p.o.).

    • Group III, IV, V (Test): Administer different doses of the test compound (e.g., this compound hydrazide).

  • Induction of Writhing: Thirty minutes after the administration of the test or standard compound, inject a 0.02% solution of phenyl-p-benzoquinone (prepared in 5% ethanol in distilled water) intraperitoneally at a volume of 0.25 mL per mouse.

  • Observation: Immediately after the injection of phenylquinone, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) for a period of 20 minutes, starting 5 minutes after the phenylquinone injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group using the following formula:

    • % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the field of oncology. The available evidence, although largely qualitative for the parent compound, indicates a potential to induce apoptosis in cancer cells through the disruption of mitochondrial function. The quantitative data on its derivatives further supports the therapeutic potential of this chemical class. The detailed experimental protocols provided in this guide are intended to facilitate further research and enable a more comprehensive understanding of the biological activities and mechanisms of action of this compound and its analogs. Future studies should focus on obtaining robust quantitative data for the parent compound and elucidating the specific molecular targets and signaling pathways involved in its biological effects. Such research will be crucial for advancing this compound and its derivatives through the drug discovery and development pipeline.

References

The Anticancer Potential of 2-Bromo-4,5-dimethoxybenzoic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the emerging anticancer potential of 2-Bromo-4,5-dimethoxybenzoic acid as a versatile chemical scaffold. While direct evidence of the anticancer activity of the core molecule is limited, its derivatives, particularly chalcones, have demonstrated notable cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the synthesis, in vitro evaluation, and proposed mechanisms of action for compounds derived from this scaffold, with a focus on the chalcone derivative (E)-1-(2-hydroxyphenyl)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one. Detailed experimental protocols for assessing anticancer activity and data from relevant studies are presented to facilitate further research and development in this promising area of oncology.

Introduction

The quest for novel and effective anticancer agents remains a paramount challenge in medicinal chemistry. Natural and synthetic compounds with unique structural motifs are continuously being explored for their therapeutic potential. This compound, a halogenated derivative of veratric acid, has emerged as a valuable building block in organic synthesis. Although not extensively studied for its own biological activity, its chemical structure provides a foundation for the synthesis of a diverse range of derivatives with potential pharmacological applications.

Notably, chalcone derivatives synthesized from this compound precursors have shown promising anticancer activity. Chalcones are a class of compounds belonging to the flavonoid family and are known for their wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The incorporation of a bromine atom and methoxy groups on the phenyl ring of the chalcone backbone can significantly influence its biological efficacy.

This guide will delve into the synthesis of this compound and its conversion to key intermediates for the preparation of anticancer chalcones. It will further provide detailed methodologies for evaluating the in vitro anticancer properties of these derivatives and discuss a plausible mechanism of action centered on the induction of mitochondrial-mediated apoptosis.

Synthesis of this compound and its Derivatives

The synthetic pathway to anticancer chalcones from readily available starting materials involves a multi-step process.

Synthesis of this compound

A common method for the synthesis of this compound involves the directed bromination of 3,4-dimethoxytoluene, followed by oxidation.

  • Step 1: Bromination of 3,4-dimethoxytoluene. 3,4-dimethoxytoluene is reacted with a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a suitable solvent, to yield 2-bromo-4,5-dimethoxytoluene.

  • Step 2: Oxidation to this compound. The resulting 2-bromo-4,5-dimethoxytoluene is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO4) to produce this compound.

Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

The carboxylic acid is converted to the corresponding aldehyde, a key precursor for chalcone synthesis. This can be achieved through reduction of an activated form of the carboxylic acid (e.g., an acid chloride or ester) using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).

Synthesis of (E)-1-(2-hydroxyphenyl)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one

The target chalcone is synthesized via a Claisen-Schmidt condensation reaction between 2-Bromo-4,5-dimethoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.

Synthesis_Workflow cluster_synthesis Synthetic Pathway start 3,4-Dimethoxytoluene step1 Bromination (e.g., NBS) start->step1 intermediate1 2-Bromo-4,5-dimethoxytoluene step1->intermediate1 step2 Oxidation (e.g., KMnO4) intermediate1->step2 core_compound This compound step2->core_compound step3 Reduction (e.g., DIBAL-H) core_compound->step3 intermediate2 2-Bromo-4,5-dimethoxybenzaldehyde step3->intermediate2 step4 Claisen-Schmidt Condensation (+ 2-Hydroxyacetophenone) intermediate2->step4 final_product (E)-1-(2-hydroxyphenyl)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one step4->final_product

Synthetic pathway to the anticancer chalcone derivative.

In Vitro Anticancer Activity

The anticancer potential of derivatives of this compound is primarily assessed through a series of in vitro assays that measure cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cytotoxicity Assessment

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic potential of a compound.

CompoundCell LineIC50 (µg/mL)Reference
(E)-1-(2-hydroxyphenyl)-3-(2-bromo-4,5-dimethoxyphenyl)prop-2-en-1-oneMCF-742.19[Source]

MCF-7 is a human breast adenocarcinoma cell line.

Experimental Protocols

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This assay determines the effect of the compound on the progression of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_workflow In Vitro Anticancer Evaluation cluster_assays Assays cluster_data Data Analysis start Cancer Cell Culture (e.g., MCF-7) treatment Treatment with This compound Derivative start->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist

Workflow for in vitro anticancer screening.

Proposed Mechanism of Action: Induction of Mitochondrial-Mediated Apoptosis

While the precise mechanism of action for derivatives of this compound is still under investigation, evidence from related brominated chalcones suggests a central role for the mitochondria in mediating their anticancer effects. A key initiating event is believed to be the inhibition of mitochondrial membrane depolarization .

Cancer cells often exhibit a more hyperpolarized mitochondrial membrane potential compared to normal cells. This difference can be exploited by certain small molecules that selectively disrupt mitochondrial function in cancer cells.

The proposed signaling pathway involves the following key steps:

  • Mitochondrial Targeting: The lipophilic nature of the chalcone derivative may facilitate its accumulation within the mitochondria of cancer cells.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The compound induces a decrease in the mitochondrial membrane potential.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain, a consequence of mitochondrial depolarization, leads to an increase in the production of ROS.

  • Modulation of Bcl-2 Family Proteins: Increased ROS levels can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the former.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 proteins leads to the formation of pores in the outer mitochondrial membrane.

  • Release of Cytochrome c: Cytochrome c and other pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

  • Execution of Apoptosis: Caspase-9 activates downstream executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to programmed cell death.

Signaling_Pathway cluster_mito compound 2-Bromo-4,5-dimethoxybenzoic Acid Derivative mitochondrion Mitochondrion delta_psi Disruption of Mitochondrial Membrane Potential (ΔΨm) ros ↑ Reactive Oxygen Species (ROS) delta_psi->ros bcl2 Modulation of Bcl-2 Family Proteins ros->bcl2 momp MOMP bcl2->momp cyto_c_release Cytochrome c Release momp->cyto_c_release apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) cyto_c_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed signaling pathway for mitochondrial-mediated apoptosis.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel anticancer agents. The demonstrated in vitro cytotoxicity of its chalcone derivatives against breast cancer cells highlights the potential of this chemical class. The proposed mechanism of action, involving the induction of mitochondrial-mediated apoptosis, offers a targeted approach to selectively eliminate cancer cells.

Future research should focus on:

  • Synthesis and Screening of a Broader Library of Derivatives: To establish a clear structure-activity relationship (SAR) and identify compounds with enhanced potency and selectivity.

  • In-depth Mechanistic Studies: To validate the proposed mechanism of action and identify specific molecular targets within the mitochondrial apoptosis pathway.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of lead compounds in preclinical animal models.

  • Exploration of Combination Therapies: To investigate the synergistic effects of these derivatives with existing chemotherapeutic agents.

The findings presented in this technical guide provide a solid foundation for the continued exploration of this compound derivatives as a new frontier in cancer drug discovery.

Methodological & Application

Synthesis of Norathyriol: A Detailed Protocol for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norathyriol, a naturally occurring xanthone and the aglycone of mangiferin, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties. This document provides a comprehensive, step-by-step protocol for the chemical synthesis of norathyriol, commencing from 2-Bromo-4,5-dimethoxybenzoic acid. The described synthetic route proceeds via three key stages: a copper-catalyzed Ullmann condensation, an acid-catalyzed intramolecular cyclization to form the xanthone core, and a final demethylation step to yield the desired 1,3,6,7-tetrahydroxyxanthone (norathyriol). This protocol is intended to serve as a valuable resource for researchers engaged in the synthesis of norathyriol and its analogs for further investigation in drug discovery and development programs.

Introduction

Norathyriol (1,3,6,7-tetrahydroxyxanthone) is a key pharmacophore found in various medicinal plants. Its biological activities are attributed to its ability to modulate critical cellular signaling pathways. For instance, norathyriol has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is often dysregulated in cancer, and to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of metabolism. The limited availability of norathyriol from natural sources necessitates efficient and scalable synthetic methods to support preclinical and clinical research. The following protocol details a robust synthetic approach to norathyriol, designed for implementation in a standard organic chemistry laboratory.

Overall Synthetic Scheme

The synthesis of norathyriol from this compound is accomplished in three sequential steps, as illustrated in the workflow diagram below.

Synthesis_Workflow start This compound step1 Step 1: Ullmann Condensation + Resorcinol start->step1 intermediate1 2-(2,4-Dihydroxyphenoxy)-4,5-dimethoxybenzoic Acid step1->intermediate1 step2 Step 2: Intramolecular Cyclization intermediate1->step2 intermediate2 1,3-Dihydroxy-6,7-dimethoxyxanthone step2->intermediate2 step3 Step 3: Demethylation intermediate2->step3 end Norathyriol (1,3,6,7-Tetrahydroxyxanthone) step3->end

Caption: Overall synthetic workflow for the preparation of Norathyriol.

Experimental Protocols

Step 1: Ullmann Condensation to Synthesize 2-(2,4-Dihydroxyphenoxy)-4,5-dimethoxybenzoic Acid

This step involves the copper-catalyzed coupling of this compound with resorcinol to form a diaryl ether intermediate.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Stoichiometry
This compound261.08101.0 eq
Resorcinol110.11121.2 eq
Copper(I) Iodide (CuI)190.4510.1 eq
L-Proline115.1320.2 eq
Potassium Carbonate (K₂CO₃)138.21252.5 eq
Dimethyl Sulfoxide (DMSO)-50 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.61 g, 10 mmol), resorcinol (1.32 g, 12 mmol), copper(I) iodide (0.19 g, 1 mmol), L-proline (0.23 g, 2 mmol), and potassium carbonate (3.45 g, 25 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous dimethyl sulfoxide (DMSO, 50 mL) to the flask via a syringe.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane).

  • After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 2M HCl. This will precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to afford 2-(2,4-Dihydroxyphenoxy)-4,5-dimethoxybenzoic acid.

Expected Yield: 65-75%

Step 2: Intramolecular Cyclization to 1,3-Dihydroxy-6,7-dimethoxyxanthone

The diaryl ether intermediate is cyclized in the presence of a strong acid to form the xanthone core.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Stoichiometry
2-(2,4-Dihydroxyphenoxy)-4,5-dimethoxybenzoic acid292.2751.0 eq
Eaton's Reagent (7.7% P₂O₅ in CH₃SO₃H)-25 mL-

Procedure:

  • Prepare Eaton's reagent by carefully adding phosphorus pentoxide (P₂O₅) to methanesulfonic acid (CH₃SO₃H) with cooling.

  • In a dry round-bottom flask, dissolve the 2-(2,4-Dihydroxyphenoxy)-4,5-dimethoxybenzoic acid (1.46 g, 5 mmol) in Eaton's reagent (25 mL) at room temperature with stirring.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitate formed is the crude 1,3-Dihydroxy-6,7-dimethoxyxanthone.

  • Filter the solid, wash with copious amounts of water until the filtrate is neutral, and then dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol.

Expected Yield: 80-90%

Step 3: Demethylation to Norathyriol

The final step involves the cleavage of the methyl ethers to yield the four hydroxyl groups of norathyriol.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Stoichiometry
1,3-Dihydroxy-6,7-dimethoxyxanthone274.2431.0 eq
Boron Tribromide (BBr₃)250.5293.0 eq
Dichloromethane (DCM), anhydrous-30 mL-

Procedure:

  • Dissolve 1,3-Dihydroxy-6,7-dimethoxyxanthone (0.82 g, 3 mmol) in anhydrous dichloromethane (30 mL) in a dry, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron tribromide in DCM (9 mL, 9 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure norathyriol.

Expected Yield: 70-80%

Characterization of Norathyriol

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance Pale yellow solid
Melting Point >300 °C
Mass Spec (ESI-MS) m/z: 261.04 [M+H]⁺
¹H NMR (DMSO-d₆) δ (ppm): 12.79 (s, 1H, -OH), 7.42 (s, 1H), 6.83 (s, 1H), 6.35 (d, J=2.2 Hz, 1H), 6.20 (d, J=2.2 Hz, 1H). (Note: -OH peaks may be broad and exchangeable)
¹³C NMR (DMSO-d₆) δ (ppm): 182.0, 164.5, 161.5, 157.3, 152.0, 145.8, 110.2, 108.5, 103.8, 98.4, 93.9.
HPLC Purity >98% (as determined by a validated HPLC method)

Application Notes: Biological Activities of Norathyriol

Norathyriol's therapeutic potential stems from its interaction with key cellular signaling pathways.

Inhibition of the ERK Signaling Pathway (Anticancer Activity)

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. Norathyriol has been identified as a direct inhibitor of ERK1/2.[1]

ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK AP1_NFkB AP-1, NF-κB (Transcription Factors) ERK->AP1_NFkB Norathyriol Norathyriol Norathyriol->ERK Inhibition Proliferation Gene Expression (Proliferation, Survival) AP1_NFkB->Proliferation

Caption: Norathyriol inhibits the ERK signaling pathway.[1]

By binding to the ATP-binding site of ERK2, norathyriol prevents its phosphorylation and activation, thereby downregulating the activity of downstream transcription factors like AP-1 and NF-κB.[1] This leads to cell cycle arrest and a reduction in tumor cell proliferation and survival.

Quantitative Data: Anticancer Activity

Cell LineIC₅₀ (µM)Cancer Type
JB6 P+ (mouse skin)~1-25Skin Cancer
Caco-251.0Colon Cancer
A240286S51.1Lung Adenocarcinoma
Activation of the AMPK Signaling Pathway (Metabolic Regulation)

AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in maintaining cellular energy homeostasis. Activation of AMPK has beneficial effects on glucose and lipid metabolism, making it an attractive target for the treatment of type 2 diabetes and metabolic syndrome. Norathyriol has been shown to activate AMPK.[2]

AMPK_Pathway Norathyriol Norathyriol AMPK AMPK Norathyriol->AMPK Activation Glucose_Uptake Increased Glucose Uptake (e.g., GLUT4 translocation) AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis

Caption: Norathyriol activates the AMPK signaling pathway.[2]

The activation of AMPK by norathyriol leads to an increase in glucose uptake in muscle cells and a reduction in glucose production in the liver.[2] This dual action helps to lower blood glucose levels and improve insulin sensitivity.

Quantitative Data: Effect on Glucose Metabolism

Cell LineTreatmentEffect on Glucose Consumption
L6 myotubesNorathyriol61.9% increase
L6 myotubesMangiferin56.3% increase

Data from a study evaluating the effects on glucose consumption in vitro.[2]

Conclusion

The synthetic protocol outlined in this document provides a reliable and reproducible method for the laboratory-scale synthesis of norathyriol from commercially available starting materials. The detailed procedures and expected outcomes for each step, along with the characterization data, will aid researchers in obtaining high-purity norathyriol for their studies. The accompanying application notes on the biological activities and mechanisms of action of norathyriol highlight its potential as a lead compound in the development of novel therapeutics for cancer and metabolic diseases. This comprehensive guide is intended to facilitate further research into this promising natural product.

References

Application Notes and Protocols: Synthesis of Urolithins from 2-Bromo-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Urolithins are a class of dibenzopyran-6-one derivatives that are metabolites produced by the human gut microbiota from dietary ellagitannins and ellagic acid, commonly found in pomegranates, berries, and nuts.[1][2] These compounds have garnered significant scientific interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-aging effects.[3][4] Given the variability of gut microbiota among individuals, direct chemical synthesis of urolithins is a critical methodology for producing specific, high-purity compounds for research and drug development.[1] This document provides detailed protocols for the synthesis of urolithin scaffolds using 2-Bromo-4,5-dimethoxybenzoic acid as a key starting material, outlines the experimental workflow, summarizes relevant quantitative data, and discusses the interaction of urolithins with key signaling pathways.

Chemical Synthesis Pathway

The synthesis of the urolithin core from this compound is typically achieved through a copper-catalyzed Ullmann coupling reaction with resorcinol. This reaction forms the characteristic dibenzo[b,d]pyran-6-one structure. Subsequent demethylation steps can be employed to produce various hydroxylated urolithin derivatives.

G start_material This compound + Resorcinol reagents NaOH (aq) CuSO4 (cat.) Heat (100°C) start_material->reagents intermediate Dimethoxy-Urolithin Intermediate reagents->intermediate Ullmann Coupling demethylation_reagent Demethylation Agent (e.g., BBr3, AlCl3) intermediate->demethylation_reagent final_product Target Urolithin (e.g., Urolithin A) demethylation_reagent->final_product Demethylation

Caption: General synthesis route for urolithins via Ullmann coupling.

Experimental Protocols

Protocol 1: Synthesis of a Dimethoxy-Urolithin Intermediate

This protocol is adapted from a procedure for the synthesis of a urolithin precursor using this compound and resorcinol.[5]

Materials:

  • This compound

  • Resorcinol

  • Sodium hydroxide (NaOH) solution (8% w/v in deionized water)

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) solution (10% w/v in deionized water)

  • Reaction vessel (e.g., 1.7 mL microtube or round-bottom flask)

  • Thermo-shaker or heating mantle with stirring

Procedure:

  • In a suitable reaction vessel, dissolve resorcinol (2 equivalents, e.g., 213 mg, 2 mmol) and this compound (1 equivalent, e.g., 261 mg, 1 mmol) in 1 mL of 8% w/v NaOH solution.[5]

  • Heat the reaction mixture to 100°C for 20 minutes with agitation.[5]

  • Add 200 µL of a 10% w/v CuSO₄ solution to the hot mixture.[5]

  • Continue heating at 100°C for an additional 10 minutes. The formation of the urolithin product may be observed as a precipitate.[5][6]

  • Cool the reaction mixture to room temperature.

  • Extract the product using an appropriate organic solvent, such as ethyl acetate (50 mL).[7]

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (30 mL).[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[7]

  • Purify the crude product by silica gel column chromatography to obtain the pure dimethoxy-urolithin compound.[7]

Protocol 2: Demethylation to Urolithin A

This is a general procedure for the demethylation of methoxy-urolithin intermediates to yield hydroxylated urolithins, such as Urolithin A.[8]

Materials:

  • Dimethoxy-Urolithin Intermediate

  • Lewis acid (e.g., Aluminum chloride (AlCl₃) or Boron tribromide (BBr₃))

  • Dry dichloromethane (DCM) or other suitable anhydrous solvent

  • Ice/water bath

Procedure:

  • Dissolve the methoxy-urolithin intermediate in a dry solvent like DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice-water or dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., AlCl₃ or BBr₃, typically multiple equivalents) to the cooled solution.[8][9]

  • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 1-12 hours) while monitoring the reaction progress via Thin Layer Chromatography (TLC).[8][9]

  • Upon completion, carefully quench the reaction by pouring it into ice/water.[9]

  • Extract the aqueous mixture with an organic solvent (e.g., EtOAc or DCM).[9]

  • Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product via column chromatography to yield the final hydroxylated urolithin.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and purification of urolithins.

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification & Analysis reagents 1. Combine Reactants (Bromo-benzoic acid, Resorcinol, NaOH) heating 2. Heat Mixture (e.g., 100°C, 20 min) reagents->heating catalyst 3. Add Catalyst (CuSO4 solution) heating->catalyst reflux 4. Continue Heating (e.g., 100°C, 10 min) catalyst->reflux cool 5. Cool to RT reflux->cool extract 6. Extract with Organic Solvent (e.g., Ethyl Acetate) cool->extract wash 7. Wash & Dry Organic Layer extract->wash evaporate 8. Evaporate Solvent wash->evaporate chromatography 9. Column Chromatography evaporate->chromatography analysis 10. Characterization (NMR, MS, HPLC) chromatography->analysis

Caption: Step-by-step workflow for urolithin synthesis and purification.

Quantitative Data Summary

The following table summarizes yields and purity data reported for the synthesis of various urolithins and their intermediates from related starting materials.

Product NameStarting MaterialsYield (%)Purity (%)Analytical MethodReference
Urolithin A2-bromo-5-hydroxybenzoic acid, Resorcinol-98.1HPLC[6]
8-methoxy urolithin A2-bromo-5-methoxybenzoic acid, Resorcinol91--[9]
Urolithin B2-bromobenzoic acid, Resorcinol61.6>95 (implied)NMR, MS[7][8]
Urolithin A Salt2-bromo-5-hydroxybenzoic acid, Resorcinol->99.5-[10]

Application in Drug Development: Urolithin A and Signaling Pathways

Urolithins, particularly Urolithin A, have been shown to modulate key cellular signaling pathways implicated in cancer, metabolism, and inflammation, making them attractive candidates for drug development.

PI3K/AKT/mTOR Pathway

One of the most significant pathways targeted by Urolithin A is the PI3K/AKT/mTOR cascade, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival.[11][12] Urolithin A has been demonstrated to inhibit this pathway, leading to reduced cancer cell proliferation and tumor growth.[11][13]

The diagram below illustrates the inhibitory effect of Urolithin A on this pathway.

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor downstream Cell Growth Proliferation Survival mtor->downstream uroA Urolithin A uroA->akt Inhibition uroA->mtor

Caption: Urolithin A inhibits the PI3K/AKT/mTOR signaling pathway.

In pancreatic cancer cells, Urolithin A treatment has been shown to block the phosphorylation of both AKT and the downstream mTOR effector p70S6K.[11][12] This inhibition disrupts the signaling cascade, leading to reduced proliferation and increased apoptosis in cancer cells, and has been shown to slow tumor growth in preclinical models.[11] Urolithin A also modulates other important pathways, including activating AMPK, a key regulator of cellular energy metabolism[4], and modulating the cGAS-STING pathway involved in innate immunity.[14]

References

Application Notes and Protocols: 2-Bromo-4,5-dimethoxybenzoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a key starting material and versatile building block in the synthesis of a diverse range of biologically active molecules. Its strategic substitution pattern, featuring a bromine atom ortho to the carboxylic acid and two methoxy groups, provides multiple reactive handles for molecular elaboration. This allows for its incorporation into various molecular scaffolds, making it a valuable tool in drug discovery and medicinal chemistry. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the carboxylic acid moiety can be readily converted into amides, esters, and other functional groups.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential anticancer agents, specifically focusing on the construction of tubulin polymerization inhibitors and kinase inhibitors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
CAS Number 6286-46-0
Appearance Off-white crystalline solid
Melting Point 188-190 °C
Synonyms 6-Bromoveratric acid

Application 1: Synthesis of Combretastatin Analogues as Tubulin Polymerization Inhibitors

The 3,4,5-trimethoxyphenyl motif is a key pharmacophore in many natural and synthetic tubulin polymerization inhibitors, such as Combretastatin A-4. The 4,5-dimethoxyphenyl moiety of this compound serves as a valuable surrogate for this "A-ring" in the design of novel analogues that bind to the colchicine site on β-tubulin, leading to mitotic arrest and apoptosis in cancer cells.

Experimental Protocols

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Precursor

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to generate a biaryl carboxylic acid, a key intermediate for further elaboration into combretastatin analogues.

Materials:

  • This compound

  • Arylboronic acid (e.g., 3-hydroxy-4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equivalents)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and anhydrous potassium phosphate (3.0 equivalents).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and RuPhos (0.04 equivalents) in a small amount of anhydrous toluene.

  • Add the catalyst mixture to the reaction flask.

  • Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl carboxylic acid.

Protocol 1.2: Amide Coupling to Introduce the B-ring of Combretastatin Analogue

This protocol outlines the coupling of the synthesized biaryl carboxylic acid with an appropriate amine to introduce the "B-ring" of the combretastatin analogue.

Materials:

  • Synthesized biaryl carboxylic acid (from Protocol 1.1)

  • Substituted aniline (e.g., 3,4,5-trimethoxyaniline) (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the biaryl carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add the substituted aniline (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired combretastatin analogue.

Biological Activity Data

The following table presents representative biological activity data for combretastatin analogues with structural similarities to compounds that can be synthesized from this compound. This data is intended to provide an indication of the potential potency of such derivatives.

Compound TypeTargetCell LineIC₅₀ (µM)
Combretastatin A-4 AnalogueTubulin PolymerizationVarious Cancer Cell Lines0.003 - 0.37
2-Aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoleTubulin PolymerizationHeLa, MCF-70.0024 - 0.21
B-Ring Modified Combretastatin AnalogueTubulin PolymerizationHCT-1160.03 - 0.3

Signaling Pathway and Workflow Diagrams

G cluster_workflow Synthesis Workflow A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Biaryl Carboxylic Acid Intermediate C->D F Amide Coupling D->F E Substituted Aniline E->F G Combretastatin Analogue F->G

Caption: Synthetic workflow for combretastatin analogues.

G cluster_pathway Tubulin Polymerization Inhibition Pathway Tubulin α/β-Tubulin Heterodimers Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Cell Division (Mitosis) Spindle->Mitosis Proliferation Cancer Cell Proliferation Mitosis->Proliferation Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest Leads to Analogue Combretastatin Analogue Analogue->Tubulin Binds to Colchicine Site

Caption: Mechanism of tubulin polymerization inhibition.

Application 2: Synthesis of Kinase Inhibitors

The this compound scaffold can also be utilized in the synthesis of various kinase inhibitors. The biaryl and amide derivatives can be designed to target the ATP-binding site of kinases, such as Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, which are often dysregulated in cancer.

Experimental Protocols

Protocol 2.1: Synthesis of N-Aryl-2-amino-4,5-dimethoxybenzamide Derivatives

This protocol describes a potential route to synthesize N-aryl-2-amino-4,5-dimethoxybenzamide derivatives, where the amino group can be introduced via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction, and the amide bond is formed as previously described.

Materials:

  • This compound

  • Amine (e.g., ammonia or a primary amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for Buchwald-Hartwig amination

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Dioxane)

  • Substituted aniline

  • EDC, HOBt, DIPEA for amide coupling

Procedure (Conceptual Outline):

  • Amide Formation: First, couple this compound with a desired aniline using the amide coupling protocol (Protocol 1.2) to form the N-aryl-2-bromo-4,5-dimethoxybenzamide intermediate.

  • Buchwald-Hartwig Amination: To a solution of the N-aryl-2-bromo-4,5-dimethoxybenzamide (1.0 equivalent) in an anhydrous solvent like dioxane, add the amine (1.2 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), the ligand (e.g., Xantphos, 0.04 equivalents), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the final N-aryl-2-amino-4,5-dimethoxybenzamide derivative.

Biological Activity Data

The following table provides representative IC₅₀ values for kinase inhibitors with structural features that could be mimicked by derivatives of this compound.

Compound TypeTarget KinaseIC₅₀ (µM)
Quinazoline-based InhibitorEGFR0.005 - 1.8
Anilinoquinazoline DerivativeVEGFR-20.0054
Pyrimidine-based InhibitorAurora A Kinase< 0.2

Signaling Pathway and Workflow Diagrams

G cluster_workflow_kinase Kinase Inhibitor Synthesis Workflow A This compound C Amide Coupling A->C B Aniline B->C D N-Aryl-2-bromo-4,5-dimethoxybenzamide C->D F Buchwald-Hartwig Amination D->F E Amine E->F G Kinase Inhibitor Scaffold F->G

Caption: Synthesis workflow for kinase inhibitors.

G cluster_pathway_kinase RTK Signaling and Inhibition Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Prolif Cell Proliferation, Survival, Angiogenesis Downstream->Prolif Inhibitor Kinase Inhibitor Inhibitor->Dimerization Blocks ATP Binding ATP ATP ATP->Dimerization

Caption: Receptor Tyrosine Kinase (RTK) signaling inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of potentially bioactive molecules. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel tubulin polymerization inhibitors and kinase inhibitors. The strategic functionalization of this starting material allows for the exploration of diverse chemical space and the development of potent and selective therapeutic agents.

The Versatile Role of 2-Bromo-4,5-dimethoxybenzoic Acid in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ankleshwar, Gujarat – December 30, 2025 – 2-Bromo-4,5-dimethoxybenzoic acid, a readily accessible aromatic building block, is proving to be a highly versatile precursor for the synthesis of a diverse range of heterocyclic compounds. These nitrogen- and oxygen-containing ring systems are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This application note details established and potential synthetic routes utilizing this compound for the preparation of valuable heterocyclic cores, including quinazolinones, benzoxazinones, and N-aryl heterocycles.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and natural products. The development of efficient and modular synthetic strategies to access these complex molecules is a cornerstone of modern drug discovery. This compound (also known as 6-bromoveratric acid) presents itself as an attractive starting material for heterocyclic synthesis due to the presence of multiple functional groups: a carboxylic acid, a bromine atom, and two methoxy groups. These handles allow for a variety of chemical transformations, including amidation, esterification, and, most notably, carbon-carbon and carbon-nitrogen bond-forming reactions catalyzed by transition metals. The dimethoxy substitution pattern is also a common feature in many bioactive natural products and drug molecules.

Key Synthetic Applications

The primary synthetic utility of this compound in heterocyclic synthesis revolves around the strategic manipulation of its bromine and carboxylic acid functionalities. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, to introduce nitrogen-based substituents. The carboxylic acid group, on the other hand, can be readily converted into amides or esters, which can then participate in intramolecular cyclization reactions to form the desired heterocyclic ring.

A crucial first step in many of these syntheses is the conversion of the 2-bromo group to a 2-amino group, yielding 2-amino-4,5-dimethoxybenzoic acid. This transformation opens up pathways to a wide array of fused heterocyclic systems.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of 6,7-dimethoxy-substituted quinazolinones can be readily achieved from 2-amino-4,5-dimethoxybenzoic acid.

A common and effective method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with a suitable one-carbon source, such as formamide or formamidine acetate.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid from a Nitro Precursor

This protocol describes a typical reduction of a nitro group to an amine, a key step to prepare the precursor for quinazolinone and benzoxazinone synthesis from a derivative of this compound.

Reaction: Methyl 4,5-dimethoxy-2-nitrobenzoate is hydrolyzed and subsequently reduced to 2-amino-4,5-dimethoxybenzoic acid.

Procedure:

  • 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate is added to a solution of 48.13 g (0.729 mol) of KOH pellets (85% purity) in 250 ml of ice water.

  • The resulting green suspension is heated to 70°C, during which a dark red solution is formed.

  • After the reaction is complete (monitored by HPLC), the solution is cooled to room temperature and the pH is adjusted to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.

  • The resulting red suspension is hydrogenated with 1 g of 10% Pd/C at 50°C and 3.5 bar until the reaction ceases.[1]

  • The catalyst is filtered off, and the pH of the filtrate is adjusted to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid under an inert atmosphere.

  • The resulting light green suspension is stirred for 30 minutes at room temperature, then cooled to 5°C and stirred for another 30 minutes.

  • The product is collected by filtration, washed with 250 ml of ice water in two portions, and dried in a vacuum oven at 55°C for 12 hours.[1]

Quantitative Data:

ProductStarting MaterialReagentsConditionsYieldPurity
2-Amino-4,5-dimethoxybenzoic acidMethyl-4,5-dimethoxy-2-nitrobenzoateKOH, Acetic Acid, 10% Pd/C, H₂70°C (hydrolysis), 50°C, 3.5 bar (hydrogenation)83%Not specified
Protocol 2: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This protocol outlines the cyclization of 2-amino-4,5-dimethoxybenzoic acid to form the corresponding quinazolinone.

Reaction: 2-Amino-4,5-dimethoxybenzoic acid is condensed with formamide to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Procedure:

  • A mixture of 29.6 g (0.15 mol) of 2-amino-4,5-dimethoxybenzoic acid and 24 mL (0.6 mol) of formamide is stirred vigorously under a nitrogen atmosphere.[2]

  • The mixture is heated to 145°C for 4 hours.[2]

  • After completion, the reaction mixture is cooled, and 120 mL of water is added.[2]

  • The solid product is collected by filtration, washed with cold water (2 x 20 mL) and then with hexane (2 x 20 mL).[2]

Quantitative Data:

ProductStarting MaterialReagentsConditionsYield
6,7-Dimethoxyquinazolin-4(3H)-one2-Amino-4,5-dimethoxybenzoic acidFormamide145°C, 4 hours40%

Visualizing Synthetic Pathways

The synthesis of heterocyclic compounds from this compound often involves a multi-step process. The following diagram illustrates a general workflow for the synthesis of quinazolinones.

G A This compound B 2-Nitro-4,5-dimethoxybenzoic acid derivative A->B Nitration C 2-Amino-4,5-dimethoxybenzoic acid B->C Reduction D 6,7-Dimethoxyquinazolin-4(3H)-one C->D Cyclization with Formamide

Workflow for Quinazolinone Synthesis

Application in N-Aryl Heterocycle Synthesis

The bromine atom in this compound is ideally suited for modern cross-coupling reactions to form C-N bonds, providing access to a variety of N-aryl heterocycles. The Ullmann condensation and the Buchwald-Hartwig amination are powerful tools in this context.[3][4][5] These reactions typically involve the coupling of the aryl bromide with an amine in the presence of a copper or palladium catalyst, respectively. This strategy can be employed for the synthesis of complex structures like phenothiazines and acridones.

For instance, the synthesis of N-substituted phenothiazines can be envisioned through an Ullmann coupling of a 2-aminothiophenol derivative with this compound, followed by intramolecular cyclization. Similarly, acridone synthesis can be achieved via an initial N-arylation of an anthranilic acid derivative with this compound, followed by cyclization.

The following diagram illustrates the general concept of a palladium-catalyzed C-N coupling reaction.

G cluster_0 Catalytic Cycle cluster_1 Reactants & Product Pd0 Pd(0) PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)-NR'R'' PdII_Aryl->PdII_Amine Amine Coordination & Deprotonation PdII_Amine->Pd0 Reductive Elimination (Ar-NR'R'') Product N-Aryl Product PdII_Amine->Product Aryl_Halide 2-Bromo-4,5-dimethoxy- benzoic acid Derivative Aryl_Halide->PdII_Aryl Amine Amine (HNR'R'') Amine->PdII_Amine

Buchwald-Hartwig Amination Cycle

Future Directions

The synthetic potential of this compound is far from exhausted. Further exploration of palladium-catalyzed cascade reactions, where multiple bonds are formed in a single operation, could lead to the rapid assembly of complex polycyclic heterocyclic systems. Additionally, the use of this versatile building block in multicomponent reactions and the synthesis of other classes of heterocycles, such as dibenzo[b,f][2][4]oxazepines, represent promising areas for future research.[3]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its strategic functionalization, particularly through the conversion to 2-amino-4,5-dimethoxybenzoic acid and through modern cross-coupling reactions, provides efficient access to important heterocyclic scaffolds like quinazolinones and N-aryl heterocycles. The protocols and strategies outlined in this note are intended to serve as a guide for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the exploration of new chemical space and the discovery of novel bioactive molecules.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4,5-dimethoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures. The electron-donating methoxy groups and the ortho-bromo substitution present unique challenges and considerations for achieving high-yield couplings.

Introduction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] It is widely utilized in academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[2] this compound is a valuable starting material for the synthesis of polysubstituted biaryl carboxylic acids, which are key scaffolds in many biologically active molecules. However, its electron-rich nature can render the C-Br bond less reactive towards oxidative addition, a critical step in the catalytic cycle. Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful transformation.

Data Presentation: Representative Reaction Conditions

Due to the limited availability of specific published data for the Suzuki coupling of this compound, the following table presents a summary of generally effective conditions for the coupling of electron-rich aryl bromides with various arylboronic acids. These conditions can serve as a starting point for optimization.

EntryArylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)10012Optimize
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)10016Optimize
33-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3.0)DMF/H₂O (5:1)9018Optimize
4Naphthalene-1-boronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DME/H₂O (4:1)8524Optimize

Yields are representative and will require experimental optimization for the specific substrate combination.

Experimental Protocols

The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (2.0 equivalents)

  • Anhydrous, degassed Toluene

  • Degassed deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground potassium phosphate (2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene and degassed deionized water (e.g., in a 10:1 ratio) to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 1 M HCl to acidify the mixture to a pH of ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl carboxylic acid.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L_n OxAdd [R¹-Pd(II)L_n-X] Pd0->OxAdd Oxidative Addition ArX R¹-X (this compound) ArX->OxAdd Transmetal [R¹-Pd(II)L_n-R²] OxAdd->Transmetal Transmetalation Base Base Boronate [R²-B(OH)₃]⁻ Base->Boronate ArBoronic R²-B(OH)₂ (Arylboronic acid) ArBoronic->Boronate Boronate->Transmetal Transmetal->Pd0 Reductive Elimination Product R¹-R² (Biaryl Product) Transmetal->Product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) add_catalyst Add Pd Catalyst and Ligand start->add_catalyst inert_atm Establish Inert Atmosphere (Purge with Ar or N₂) add_catalyst->inert_atm add_solvent Add Degassed Solvents inert_atm->add_solvent heat_stir Heat and Stir Reaction Mixture add_solvent->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the Heck Coupling of 2-Bromo-4,5-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. Of particular interest to the pharmaceutical and materials science industries is the synthesis of stilbene and cinnamic acid derivatives, which are common motifs in biologically active compounds and functional materials.

This document provides detailed application notes and protocols for the Heck coupling of 2-Bromo-4,5-dimethoxybenzoic acid and its derivatives. This substrate is a valuable building block for the synthesis of substituted stilbene-2-carboxylic acids and related structures, which have potential applications in drug discovery and development. The presence of the electron-donating methoxy groups and the carboxylic acid functionality on the aromatic ring can influence the reactivity of the aryl bromide and requires careful optimization of the reaction conditions.

Applications in Drug Development and Medicinal Chemistry

The stilbene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. The Heck coupling of this compound derivatives provides a direct route to novel stilbene-2-carboxylic acids. The carboxylic acid group can serve as a handle for further derivatization, allowing for the generation of diverse libraries of compounds for biological screening. The dimethoxy substitution pattern is also found in numerous natural products and pharmacologically active molecules, making this synthetic route particularly relevant for the synthesis of natural product analogues and other bioactive compounds.

Experimental Protocols

The following protocols are based on established methodologies for the Heck coupling of structurally similar aryl bromides, such as Ethyl 2-Bromo-4-methoxybenzoate.[3] Optimization may be required for specific derivatives of this compound.

General Protocol for the Heck Coupling of this compound with an Alkene

Materials:

  • This compound or its derivative (1.0 mmol)

  • Alkene (e.g., styrene, acrylate) (1.2-1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mmol)

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tolyl)₃)) (0.02-0.10 mmol)

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃)) (1.5-2.0 mmol)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA)) (5-10 mL)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound derivative (1.0 mmol), Palladium(II) acetate, and the phosphine ligand.

  • Add the anhydrous solvent to dissolve the solids.

  • Add the alkene and the base to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product contains a carboxylic acid, acidify the mixture with aqueous HCl (1M) and extract with a suitable organic solvent (e.g., ethyl acetate). If the product is an ester, dilute the mixture directly with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Heck reaction of various aryl bromides with different alkenes, providing a reference for expected outcomes with this compound derivatives.[3][4]

Table 1: Heck Reaction of Various Aryl Bromides with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001285-95
22-BromoanisolePd(OAc)₂ (2)P(o-tolyl)₃ (4)K₂CO₃DMA1202470-80
34-BromotoluenePd(OAc)₂ (1)noneK₂CO₃DMF/H₂O80492
4BromobenzenePd-complex 6 (2)-K₂CO₃DMF601295

Table 2: Heck Reaction of Aryl Bromides with Acrylates

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisoleMethyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100890
22-Bromobenzoic acidEthyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMA1101875
3BromobenzeneMethyl acrylatePd/C-Na₂CO₃NMP150385
44-Bromobenzonitrilen-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100695

Visualizations

Experimental Workflow

G A 1. Add Reactants to Schlenk Tube (Aryl Bromide, Pd(OAc)₂, Ligand) B 2. Add Solvent, Alkene, and Base A->B C 3. Heat and Stir under Inert Atmosphere B->C D 4. Monitor Reaction Progress (TLC/GC-MS) C->D E 5. Workup (Acidification/Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G Product F->G

Caption: A typical experimental workflow for the Heck reaction.

Heck Coupling Catalytic Cycle

G cluster_product Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)-X (Alkene)Ln ArPdX->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)-X Ln AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination & Reductive Elimination (Base) Product Ar-CH=CH-R InsertionProduct->Product

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[1]

References

Application Notes and Protocols for the Synthesis of Isoquinoline Derivatives from 2-Bromo-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of isoquinoline derivatives, commencing from 2-Bromo-4,5-dimethoxybenzoic acid. The protocols detailed herein are grounded in established chemical transformations, with a primary focus on the Bischler-Napieralski reaction for the construction of the core isoquinoline scaffold. This document offers detailed experimental procedures, quantitative data for each synthetic step, and visualizations to facilitate a thorough understanding of the entire workflow.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities have rendered them attractive targets in medicinal chemistry and drug discovery. The synthetic pathway detailed below outlines a reliable method for the preparation of a 1-(2-bromo-4,5-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative, a versatile intermediate for further chemical exploration. The synthesis commences with the conversion of this compound into its corresponding acyl chloride, followed by amide formation with 3,4-dimethoxyphenethylamine. The resulting amide undergoes an intramolecular cyclization via the Bischler-Napieralski reaction to yield a 3,4-dihydroisoquinoline, which is subsequently reduced to the target tetrahydroisoquinoline. An optional oxidation step to the fully aromatic isoquinoline is also described.

Overall Synthetic Pathway

The multi-step synthesis is illustrated in the following workflow diagram.

G A This compound B 2-Bromo-4,5-dimethoxybenzoyl chloride A->B SOCl₂, DMF (cat.) C N-(3,4-Dimethoxyphenethyl)-2-bromo-4,5-dimethoxybenzamide B->C 3,4-Dimethoxyphenethylamine, Et₃N D 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline C->D POCl₃, Toluene, Reflux E 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline D->E NaBH₄, MeOH F 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline D->F Pd/C, Toluene, Reflux G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Reactants and Solvent B Add Reagents/ Catalyst A->B C Stir at Appropriate Temperature B->C D Monitor Progress (e.g., TLC) C->D E Quench Reaction D->E F Extraction and Washing E->F G Drying and Concentration F->G H Column Chromatography or Recrystallization G->H I Characterization (NMR, MS, etc.) H->I G Amide Amide Precursor Activated_Amide Activated Amide (Imidoyl Phosphate) Amide->Activated_Amide + POCl₃ Nitrilium_Ion Nitrilium Ion Intermediate Activated_Amide->Nitrilium_Ion Elimination Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline Rearomatization

The Strategic Application of 2-Bromo-4,5-dimethoxybenzoic Acid in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate world of natural product synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the entire synthetic route. 2-Bromo-4,5-dimethoxybenzoic acid, a readily available aromatic compound, has emerged as a strategic building block for the construction of complex molecular architectures, particularly those found in biologically active lignans. Its unique substitution pattern—a carboxylic acid for functional group manipulation, two methoxy groups that activate the aromatic ring, and a bromine atom that serves as a versatile handle for carbon-carbon bond formation—makes it an ideal precursor for a range of synthetic transformations.

This technical guide delves into the practical application of this compound in the synthesis of natural products, with a particular focus on the aryltetralin lignan, podophyllotoxin. Podophyllotoxin and its derivatives are renowned for their potent anticancer properties, acting as inhibitors of tubulin polymerization.[1] The synthetic routes to these complex molecules are often challenging, and the use of well-functionalized starting materials like this compound can significantly streamline the process. Herein, we provide detailed protocols, mechanistic insights, and a strategic overview for researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products.

Synthetic Strategy: A Stepwise Approach to the Lignan Core

The journey from this compound to the core of a natural product like podophyllotoxin involves a series of carefully orchestrated chemical transformations. A common and effective strategy involves the conversion of the benzoic acid into a more reactive functional group, such as an aldehyde, which can then participate in crucial carbon-carbon bond-forming reactions to build the characteristic lignan skeleton.

The overall synthetic workflow can be visualized as follows:

G A This compound B 2-Bromo-4,5-dimethoxybenzyl Alcohol A->B Reduction C 2-Bromo-4,5-dimethoxybenzaldehyde B->C Oxidation D Alkylidene Succinic Acid Intermediate C->D Stobbe Condensation E Aryltetralin Lignan Core D->E Cyclization & Further Transformations

Figure 1: A generalized workflow for the synthesis of an aryltetralin lignan core from this compound.

This guide will provide detailed protocols for the key steps in this synthetic sequence, empowering researchers to leverage the unique reactivity of this compound in their own synthetic endeavors.

Experimental Protocols: From Starting Material to Key Intermediates

The following protocols provide detailed, step-by-step methodologies for the conversion of this compound into key precursors for lignan synthesis.

Protocol 1: Reduction of this compound to 2-Bromo-4,5-dimethoxybenzyl Alcohol

Rationale: The initial step involves the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation. The resulting benzyl alcohol is a versatile intermediate that can be further oxidized to the corresponding aldehyde or converted to a benzyl halide.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Silica gel for column chromatography

  • Hexane

  • Diethyl ether

Procedure:

  • To a stirred solution of LiAlH₄ (2.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 31 hours.[2]

  • Carefully quench the reaction by the slow addition of Na₂SO₄·10H₂O at 0 °C.

  • Stir the resulting mixture at room temperature for 16 hours.[2]

  • Filter the mixture through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and diethyl ether (1:1) as the eluent to afford 2-Bromo-4,5-dimethoxybenzyl alcohol as a white solid.[2]

Compound Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield
2-Bromo-4,5-dimethoxybenzyl alcohol247.0995-96~32%[2]
Protocol 2: Oxidation of 2-Bromo-4,5-dimethoxybenzyl Alcohol to 2-Bromo-4,5-dimethoxybenzaldehyde

Rationale: The conversion of the benzyl alcohol to the corresponding aldehyde is a crucial step, as the aldehyde is a key component in the Stobbe condensation. Pyridinium chlorochromate (PCC) is a common and effective oxidizing agent for this transformation, typically providing good yields with minimal over-oxidation to the carboxylic acid.

Materials:

  • 2-Bromo-4,5-dimethoxybenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of 2-Bromo-4,5-dimethoxybenzyl alcohol (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite and silica gel.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Bromo-4,5-dimethoxybenzaldehyde.

  • If necessary, the product can be further purified by recrystallization or silica gel column chromatography.

Alternative Aldehyde Synthesis: 2-Bromo-4,5-dimethoxybenzaldehyde can also be synthesized directly by the bromination of 3,4-dimethoxybenzaldehyde in methanol, which has been reported to give yields of 90-92%.[3]

Compound Molecular Weight ( g/mol ) Melting Point (°C) Typical Yield
2-Bromo-4,5-dimethoxybenzaldehyde245.07143-146High
Protocol 3: Stobbe Condensation for the Formation of the Lignan Skeleton

Rationale: The Stobbe condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a succinic ester in the presence of a strong base to form an alkylidene succinic acid or its corresponding ester.[4][5] This reaction is instrumental in building the core structure of many lignans.

G A 2-Bromo-4,5-dimethoxybenzaldehyde D Alkylidene Succinic Acid Intermediate A->D B Dimethyl Succinate B->D C Potassium t-butoxide C->D Base

Figure 2: Key components of the Stobbe condensation for lignan precursor synthesis.

Materials:

  • 2-Bromo-4,5-dimethoxybenzaldehyde

  • Dimethyl succinate

  • Potassium t-butoxide

  • Anhydrous t-butanol

  • Hydrochloric acid (HCl)

Procedure:

  • Prepare a solution of potassium t-butoxide (1.1 equivalents) in anhydrous t-butanol.

  • To this solution, add a mixture of 2-Bromo-4,5-dimethoxybenzaldehyde (1.0 equivalent) and dimethyl succinate (1.2 equivalents) dropwise with stirring at room temperature.

  • After the addition, heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • Acidify the aqueous solution with concentrated HCl to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • The resulting alkylidene succinic acid can be further purified by recrystallization.

The product of the Stobbe condensation serves as a key intermediate which can then undergo cyclization and further functional group manipulations to yield the final natural product, podophyllotoxin.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic functionalization in a starting material. Its inherent chemical handles allow for a logical and efficient progression towards complex molecular targets. The protocols outlined in this guide provide a robust framework for the synthesis of key intermediates en route to podophyllotoxin and other related lignans.

The versatility of the bromine atom in this scaffold opens avenues for a multitude of cross-coupling reactions, offering access to a diverse range of analogues for structure-activity relationship studies. As the demand for potent and selective therapeutic agents continues to grow, the importance of such versatile building blocks in medicinal chemistry and drug development cannot be overstated. Future research will undoubtedly uncover new and innovative applications for this compound in the synthesis of the next generation of bioactive natural products.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 2-Brom-4,5-dimethoxybenzoesäure für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Brom-4,5-dimethoxybenzoesäure für das biologische Screening

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben die Derivatisierung der 2-Brom-4,5-dimethoxybenzoesäure zur Synthese von potenziell biologisch aktiven Molekülen für das Screening in der Arzneimittelentwicklung. Die Ausgangsverbindung, 2-Brom-4,5-dimethoxybenzoesäure, dient als Grundgerüst für die Erzeugung von Amid- und Ester-Bibliotheken. Es ist bekannt, dass diese Verbindungsklasse Antikrebseigenschaften aufweist, die mit der Induktion von Apoptose durch die Hemmung der mitochondrialen Membrandepolarisation in Verbindung gebracht werden. Die hier beschriebenen Protokolle ermöglichen die Synthese von Derivaten zur Untersuchung von Struktur-Wirkungs-Beziehungen und zur Identifizierung von Leitstrukturen mit verbesserter zytotoxischer Aktivität.

Datenpräsentation

Die biologische Aktivität von Derivaten, die sich von bromierten und methoxylierten aromatischen Carbonsäuren ableiten, wird typischerweise durch ihre zytotoxische Wirkung auf verschiedene Krebszelllinien bestimmt. Die Wirksamkeit wird in der Regel als IC50-Wert angegeben, der die Konzentration der Verbindung darstellt, bei der das Zellwachstum um 50 % gehemmt wird.

Tabelle 1: Zytotoxische Aktivität von repräsentativen Derivaten

VerbindungDerivat-TypKrebszelllinieIC50 (µM)Anmerkungen
1 ChalconMCF-7 (Brustkrebs)42,19 µg/mLSynthetisiert aus 2-Brom-4,5-dimethoxybenzaldehyd. Zeigt moderate Aktivität.[1]
2 N-(2,5-Dichlorphenyl)-amidMCF-7 (Brustkrebs)0.01 ± 0.002Beispiel für ein hochpotentes Amid-Derivat eines substituierten aromatischen Moleküls.[2]
3 Bis-BenzamidLNCaP (Prostatakrebs)0.016Beispiel für ein hochpotentes Bis-Benzamid-Derivat, das auf die Androgenrezeptor-Interaktion abzielt.[3]

Hinweis: Die Daten für die Verbindungen 2 und 3 stammen von strukturell verwandten Molekülen und dienen zur Veranschaulichung des Potenzials von Amid-Derivaten.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese von Amid- und Ester-Derivaten der 2-Brom-4,5-dimethoxybenzoesäure. Diese Methoden können angepasst werden, um eine Vielzahl von Derivaten für das biologische Screening zu erzeugen.

Protokoll 1: Synthese von N-Aryl-Amid-Derivaten

Dieses Protokoll beschreibt die Kopplung von 2-Brom-4,5-dimethoxybenzoesäure mit einem substituierten Anilin unter Verwendung von EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) und HOBt (Hydroxybenzotriazol) als Kopplungsreagenzien.

Materialien:

  • 2-Brom-4,5-dimethoxybenzoesäure

  • Substituiertes Anilin (z.B. 3,5-Dimethoxyanilin)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • Hydroxybenzotriazol (HOBt)

  • N,N-Diisopropylethylamin (DIPEA)

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Ethylacetat

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer, Eisbad

Durchführung:

  • In einem trockenen Rundkolben 2-Brom-4,5-dimethoxybenzoesäure (1,0 Äquivalente) in wasserfreiem DMF lösen.

  • Das substituierte Anilin (1,1 Äquivalente), HOBt (1,2 Äquivalente) und DIPEA (2,0 Äquivalente) zur Lösung geben.

  • Die Reaktionsmischung in einem Eisbad auf 0 °C abkühlen.

  • EDC (1,2 Äquivalente) portionsweise unter Rühren zugeben.

  • Die Reaktionsmischung langsam auf Raumtemperatur erwärmen lassen und für 12-24 Stunden rühren.

  • Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) verfolgen.

  • Nach Abschluss der Reaktion die Mischung mit Ethylacetat verdünnen.

  • Die organische Phase nacheinander mit gesättigter wässriger NaHCO₃-Lösung (3x) und Sole (1x) waschen.

  • Die organische Schicht über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.

  • Das Rohprodukt mittels Säulenchromatographie auf Kieselgel reinigen, um das gewünschte Amid-Derivat zu erhalten.

Protokoll 2: Synthese von Ester-Derivaten (Fischer-Veresterung)

Dieses Protokoll beschreibt die säurekatalysierte Veresterung von 2-Brom-4,5-dimethoxybenzoesäure mit einem Alkohol.

Materialien:

  • 2-Brom-4,5-dimethoxybenzoesäure

  • Geeigneter Alkohol (z.B. Methanol, Ethanol; im Überschuss)

  • Konzentrierte Schwefelsäure (H₂SO₄) als Katalysator

  • Ethylacetat

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben, Rückflusskühler, Heizpilz, Magnetrührer

Durchführung:

  • In einem Rundkolben 2-Brom-4,5-dimethoxybenzoesäure (1,0 Äquivalent) in einem großen Überschuss des gewünschten Alkohols lösen. Der Alkohol dient sowohl als Reagenz als auch als Lösungsmittel.

  • Vorsichtig eine katalytische Menge konzentrierter Schwefelsäure (z.B. 0,1 Äquivalente) hinzufügen.

  • Die Mischung unter Rühren zum Rückfluss erhitzen und für 4-8 Stunden bei dieser Temperatur halten.

  • Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) überwachen.

  • Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen.

  • Den überschüssigen Alkohol unter reduziertem Druck entfernen.

  • Den Rückstand in Ethylacetat aufnehmen und mit gesättigter wässriger NaHCO₃-Lösung waschen, um den Säurekatalysator zu neutralisieren. Anschließend mit Sole waschen.

  • Die organische Phase über wasserfreiem Na₂SO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.

  • Das Rohprodukt durch Umkristallisation oder Säulenchromatographie reinigen, um den reinen Ester zu erhalten.

Visualisierungen

Die folgenden Diagramme illustrieren den Arbeitsablauf für die Derivatisierung und einen postulierten Signalweg für die Induktion der Apoptose.

G cluster_synthesis Synthese-Arbeitsablauf A 2-Brom-4,5-dimethoxybenzoesäure D Amid-Kopplung (EDC, HOBt) A->D E Fischer-Veresterung (H₂SO₄) A->E B Amine B->D C Alkohole C->E F Amid-Derivate D->F G Ester-Derivate E->G H Biologisches Screening F->H G->H

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

G cluster_pathway Postulierter Apoptose-Signalweg Compound 2-Brom-4,5-dimethoxy- benzoesäure-Derivat Bax Bax (pro-apoptotisch) Compound->Bax Aktivierung Bcl2 Bcl-2 (anti-apoptotisch) Compound->Bcl2 Inhibierung Mito Mitochondrium CytC Cytochrom c Freisetzung Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 (Initiator) CytC->Casp9 Aktivierung Casp3 Caspase-3 (Effektor) Casp9->Casp3 Aktivierung Apoptosis Apoptose Casp3->Apoptosis

Abbildung 2: Postulierter intrinsischer Apoptose-Signalweg.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 2-Bromo-4,5-dimethoxybenzoic acid, a key intermediate in the production of various pharmaceuticals.[1][2] The following sections outline two primary synthetic methodologies, offering flexibility in starting material selection and process optimization. Quantitative data from representative experiments are summarized for comparative analysis.

Method 1: Direct Bromination of 3,4-Dimethoxybenzoic Acid

This method is an efficient, high-yield process starting from the inexpensive and readily available 3,4-dimethoxybenzoic acid (veratric acid).[1][2] The reaction proceeds via electrophilic aromatic substitution, where bromine is selectively introduced at the 2-position of the benzene ring.

Experimental Protocol
  • Reaction Setup: In a suitable reaction vessel, suspend 3,4-dimethoxybenzoic acid (1.0 equivalent) in concentrated hydrochloric acid (35%).

  • Bromine Addition: At a controlled temperature of 25°C, add bromine (1.05 equivalents) dropwise to the suspension with vigorous stirring.

  • Reaction: Maintain the reaction mixture at 25°C and continue stirring for approximately seven hours.

  • Precipitation: After the reaction is complete, add an equal volume of water to the mixture and stir for one hour to precipitate the crude product.

  • Isolation and Drying: Collect the precipitated crystals by filtration, wash with water, and dry under reduced pressure to yield crude this compound.[2]

Quantitative Data Summary
Starting MaterialReagentsSolventReaction Time (hours)Temperature (°C)Yield (%)Reference
3,4-Dimethoxybenzoic acidBromineConc. HCl72596.2[1][2]

Chemical Reaction Workflow

G cluster_0 Method 1: Direct Bromination start Suspend 3,4-Dimethoxybenzoic Acid in Concentrated HCl add_br2 Add Bromine (1.05 eq) at 25°C start->add_br2 react Stir for 7 hours at 25°C add_br2->react precipitate Add Water and Stir for 1 hour react->precipitate filtrate Filter and Wash with Water precipitate->filtrate dry Dry under Reduced Pressure filtrate->dry product This compound dry->product G cluster_1 Method 2: Two-Step Synthesis start_material 3,4-Dimethoxytoluene intermediate 2-Bromo-4,5-dimethoxytoluene start_material->intermediate H2SO4, H2O2, Metal Bromide final_product This compound intermediate->final_product KMnO4, Tetrabutylammonium Bromide, H2O

References

Application Note: A Detailed Protocol for the Regioselective Bromination of 3,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, field-proven protocol for the electrophilic bromination of 3,4-dimethoxybenzoic acid to synthesize 6-bromo-3,4-dimethoxybenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science. We delve into the underlying reaction mechanism, detailing the influence of substituent groups on regioselectivity. The protocol includes a step-by-step experimental procedure, safety precautions, characterization methods, and a summary of expected outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this specific transformation.

Introduction and Scientific Context

The halogenation of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of functional handles for subsequent cross-coupling reactions and molecular elaborations. The target molecule of this protocol, 6-bromo-3,4-dimethoxybenzoic acid (also known as 6-bromoveratric acid), is a particularly useful intermediate. The presence of the bromine atom, the carboxylic acid, and the electron-rich dimethoxy-substituted ring provides three distinct points for chemical modification, making it a versatile precursor in the synthesis of complex molecules, including pharmaceutical agents and functional materials.

Understanding the principles of electrophilic aromatic substitution is critical to achieving the desired regioselectivity in this reaction. The outcome is governed by the electronic effects of the substituents already present on the benzene ring.

Mechanism: The Logic of Regioselectivity

The bromination of 3,4-dimethoxybenzoic acid is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome—the specific placement of the incoming bromine atom—is a direct consequence of the interplay between the directing effects of the two methoxy (-OCH₃) groups and the carboxylic acid (-COOH) group.

  • Activating Ortho-, Para-Directors: The methoxy groups are potent activating groups.[1][2] Through the +M (mesomeric) or resonance effect, the oxygen's lone pairs donate electron density to the aromatic ring, particularly at the ortho and para positions. This donation significantly increases the nucleophilicity of these positions, making them prime targets for electrophilic attack.

  • Deactivating Meta-Director: Conversely, the carboxylic acid group is a deactivating group.[3][4] Through both -I (inductive) and -M (mesomeric) effects, it withdraws electron density from the ring, making the ring less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions relative to the carboxyl group.[4]

The Decisive Influence: In this specific molecule, the powerful activating influence of the two methoxy groups decisively overrides the deactivating effect of the carboxylic acid. The incoming electrophile (Br⁺) will preferentially attack the position that is most strongly activated. The C-6 position is ortho to the C-3 methoxy group and para to the C-4 methoxy group, making it highly electron-rich and the primary site of substitution. The reaction avoids the C-2 and C-5 positions, which are also activated by the methoxy groups but are simultaneously deactivated by being ortho to the electron-withdrawing carboxyl group.

Reaction Mechanism Diagram

Caption: Mechanism of electrophilic bromination on 3,4-dimethoxybenzoic acid.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations involving bromine must be conducted in a certified chemical fume hood.

Materials and Equipment
Reagents & Materials Grade Supplier CAS Number
3,4-Dimethoxybenzoic Acid≥99%e.g., Sigma-Aldrich93-07-2
Bromine (Br₂)Reagent Gradee.g., Sigma-Aldrich7726-95-6
Glacial Acetic AcidACS Gradee.g., Fisher Scientific64-19-7
Sodium Bisulfite (NaHSO₃)Laboratory Gradee.g., VWR7631-90-5
Deionized WaterN/AIn-house7732-18-5
Equipment
250 mL Round-bottom flask
100 mL Dropping funnel
Magnetic stirrer and stir bar
Glass funnel
Büchner funnel and filter flask assembly
Whatman filter paper (Grade 1)
Beakers and graduated cylinders
Spatulas and weighing paper
Drying oven or vacuum desiccator

Step-by-Step Methodology

Caption: Experimental workflow for the bromination of 3,4-dimethoxybenzoic acid.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.11 g (50.0 mmol) of 3,4-dimethoxybenzoic acid in 50 mL of glacial acetic acid. Stir at room temperature until all the solid has dissolved.

  • Bromine Addition: In a separate beaker, carefully prepare a solution of 2.6 mL (8.0 g, 50.0 mmol) of liquid bromine in 20 mL of glacial acetic acid. Transfer this solution to a 100 mL dropping funnel.

    • Causality Note: Using a solvent like glacial acetic acid is advantageous because it is polar enough to stabilize the charged intermediate (sigma complex) of the reaction and is readily removed during workup.[5][6][7]

  • Reaction: Add the bromine solution dropwise to the stirred solution of the benzoic acid over a period of 30-45 minutes. The reaction is exothermic; maintain the temperature between 20-25°C, using a water bath if necessary. The solution will change from a dark red/brown to a lighter orange/yellow as the bromine is consumed.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) to check for the disappearance of the starting material.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry. To neutralize any unreacted bromine, add a 10% aqueous solution of sodium bisulfite dropwise until the orange color disappears and the solution becomes colorless or a pale yellow, resulting in the precipitation of a white solid.

  • Product Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acetic acid and inorganic salts.

  • Drying: Transfer the white solid to a watch glass and dry in an oven at 60-70°C to a constant weight. Alternatively, dry in a vacuum desiccator.

Expected Results
Parameter Value
Starting Material 9.11 g (50.0 mmol)
Bromine 8.0 g (50.0 mmol)
Solvent Volume 70 mL Glacial Acetic Acid
Reaction Time 2-3 hours post-addition
Reaction Temperature 20-25 °C
Expected Product 6-Bromo-3,4-dimethoxybenzoic acid
Theoretical Yield 13.05 g
Typical Actual Yield 11.1 - 12.1 g (85-93%)
Appearance White to off-white crystalline solid
Melting Point 208-211 °C

Product Characterization and Analysis

Proper characterization is essential to confirm the identity, purity, and regiochemistry of the final product.

  • Melting Point: A sharp melting point in the expected range (208-211 °C) is a good initial indicator of purity.

  • ¹H NMR Spectroscopy (500 MHz, DMSO-d₆):

    • δ 12.9 (s, 1H, -COOH): The acidic proton will appear as a broad singlet far downfield.

    • δ 7.35 (s, 1H, Ar-H): A singlet corresponding to the proton at the C-5 position.

    • δ 7.15 (s, 1H, Ar-H): A singlet corresponding to the proton at the C-2 position.

    • δ 3.85 (s, 3H, -OCH₃): Singlet for one of the methoxy groups.

    • δ 3.82 (s, 3H, -OCH₃): Singlet for the other methoxy group.

    • Analysis Insight: The presence of two distinct singlets in the aromatic region confirms the 1,2,4,5-substitution pattern of the product.

  • ¹³C NMR Spectroscopy (125 MHz, DMSO-d₆):

    • Expected peaks around δ 167 (-COOH), 154 (C-OCH₃), 148 (C-OCH₃), 125 (C-H), 115 (C-Br), 112 (C-H), and 56 (2x -OCH₃).

  • Infrared (IR) Spectroscopy (ATR):

    • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

    • ~1680 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1270 cm⁻¹ and ~1100 cm⁻¹: C-O stretches of the methoxy and acid groups.

    • ~600-700 cm⁻¹: C-Br stretch.

Critical Safety Precautions

Adherence to safety protocols is mandatory when performing this procedure.

  • General: Conduct the entire experiment in a well-ventilated chemical fume hood. A safety shower and eyewash station must be readily accessible.

  • Personal Protective Equipment (PPE): Wear safety goggles (not glasses), a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves at all times.

  • Reagent Hazards:

    • Bromine (Br₂): Extremely toxic, corrosive, and volatile.[8][9][10] It can cause severe, painful burns on skin contact and is fatal if inhaled.[8][11] Always handle liquid bromine with extreme care in the fume hood.

    • 3,4-Dimethoxybenzoic Acid: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[12][13] Avoid generating dust.

    • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.

  • Waste Disposal: Neutralize any excess bromine with sodium bisulfite or thiosulfate solution before disposal. All liquid and solid waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Bromo-4,5-dimethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield can stem from several factors. Consider the following troubleshooting steps:

    • Reagent Quality: Ensure the starting material, 3,4-dimethoxybenzoic acid (veratric acid), is pure. Impurities can interfere with the reaction. Verify the quality and concentration of your brominating agent and other reagents.

    • Reaction Temperature: The reaction temperature is a critical parameter. For the bromination of 3,4-dimethoxybenzoic acid, a temperature range of 10 to 45°C is recommended, with an optimal range of 10 to 35°C.[1] Temperatures that are too high can lead to side reactions, while temperatures that are too low may result in an incomplete reaction.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Depending on the specific protocol, this can range from one to several hours.[1][2] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

    • Molar Ratios of Reactants: The stoichiometry of the reactants is crucial. An excess of the brominating agent can lead to the formation of di-brominated byproducts. A common approach is to use a slight excess of bromine, typically 1.0 to 1.1 equivalents with respect to the starting material.[1]

    • Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate contact between reactants.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with impurities. What are the likely side products and how can I minimize their formation?

  • Answer: The primary impurity of concern is the isomeric byproduct, 3-bromo-4,5-dimethoxybenzoic acid.[1] The formation of di-brominated products is also possible if an excess of the brominating agent is used.

    • Control of Brominating Agent: Carefully control the amount of the brominating agent. Adding it dropwise or in portions can help to minimize localized high concentrations that can lead to over-bromination.

    • Solvent Choice: The choice of solvent can influence the selectivity of the reaction. Glacial acetic acid and concentrated hydrochloric acid are commonly used solvents.[1][3] Concentrated hydrochloric acid has been shown to promote high yields of the desired product.[1]

    • Purification: If impurities are present, purification by recrystallization is often effective. Ethanol is a suitable solvent for recrystallization.

Issue 3: Difficulties with Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the this compound from the reaction mixture. What is the recommended procedure?

  • Answer:

    • Precipitation: After the reaction is complete, the product can often be precipitated by adding the reaction mixture to ice-cold water.[3]

    • Filtration and Washing: The precipitated product should be collected by filtration. It is important to wash the crude product with water to remove any remaining acids and inorganic salts. A wash with a sodium thiosulfate or sodium bisulfite solution can be used to remove any unreacted bromine.[3][4]

    • Recrystallization: For higher purity, the crude product should be recrystallized. Ethanol is a commonly used solvent for this purpose. The product should appear as off-white crystals.[5] The reported melting point is in the range of 188-190 °C.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common and economically viable starting material is 3,4-dimethoxybenzoic acid (veratric acid).[1] Another route involves the oxidation of 2-bromo-4,5-dimethoxy-toluene.[4]

Q2: What brominating agents can be used for this synthesis?

A2: Elemental bromine (Br₂) is a frequently used brominating agent.[1][3] Other reagents like N-Bromosuccinimide (NBS) can also be employed for bromination reactions.[8] In some procedures, bromine is generated in situ from reagents like potassium bromate and hydrobromic acid.[9][10]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated acids like hydrochloric acid and glacial acetic acid are corrosive and should be handled with care.

  • Always add acid to water, not the other way around, to avoid splashing.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Bromination of 3,4-dimethoxybenzoic Acid

ParameterMethod 1 (in Conc. HCl)[1][2]Method 2 (in Acetic Acid)[3]
Starting Material 3,4-dimethoxybenzoic acidEthyl 3,4-dimethoxybenzoate
Brominating Agent Bromine (Br₂)Bromine (Br₂)
Solvent Concentrated Hydrochloric AcidGlacial Acetic Acid
Molar Ratio (Br₂:Substrate) 1.0 - 1.1 : 1Not specified
Temperature 10 - 35 °CNot specified (cooling mentioned)
Reaction Time ~1 hour~2 hours
Yield High (e.g., 96.2%)54.5%
Work-up Precipitation in water, filtrationPrecipitation in water, filtration, wash with sodium thiosulfate

Experimental Protocols

Protocol 1: Bromination of 3,4-dimethoxybenzoic acid in Concentrated Hydrochloric Acid [1][2]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid (33% or higher is preferable).[1] Cool the mixture to 10-15 °C in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (1.05 equivalents) in concentrated hydrochloric acid to the stirred mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature between 10 and 20 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water.

  • Isolation: Stir the mixture for 30 minutes to allow for complete precipitation of the product. Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold water until the filtrate is neutral. Then, wash with a cold, dilute solution of sodium bisulfite to remove any excess bromine, followed by another wash with cold water.

  • Drying: Dry the product under vacuum to obtain crude this compound.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound as an off-white crystalline solid.

Mandatory Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 3,4-Dimethoxybenzoic Acid->Electrophilic Aromatic Substitution Bromine Bromine Bromine->Electrophilic Aromatic Substitution This compound This compound Electrophilic Aromatic Substitution->this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Dissolve starting material, cool) start->reaction_setup reagent_addition Slow Addition of Bromine reaction_setup->reagent_addition reaction Stir at Room Temperature (Monitor by TLC) reagent_addition->reaction workup Quench with Ice-Water reaction->workup isolation Vacuum Filtration workup->isolation washing Wash with Water and Sodium Bisulfite isolation->washing drying Dry Under Vacuum washing->drying purification Recrystallize from Ethanol drying->purification end Pure Product purification->end

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Logic start Low Yield or Impurities? check_temp Check Reaction Temperature (10-35 °C) start->check_temp Low Yield purify Recrystallize Product start->purify Impurities Present check_ratio Verify Molar Ratios (Br2:Substrate ~1.05:1) check_temp->check_ratio check_time Ensure Sufficient Reaction Time (Monitor by TLC) check_ratio->check_time check_reagents Verify Reagent Purity check_time->check_reagents success Optimized Synthesis check_reagents->success purify->success

Caption: Logical troubleshooting workflow for synthesis optimization.

References

Common side products in the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid. It provides troubleshooting advice and answers to frequently asked questions regarding common side products encountered during the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products observed during the synthesis of this compound?

During the synthesis of this compound, several side products can form depending on the starting materials and reaction conditions. The most frequently encountered impurities include:

  • Isomeric Bromination Products: When starting from 3,4-dimethoxybenzoic acid, the primary isomeric byproduct is 6-bromo-3,4-dimethoxybenzoic acid. The methoxy groups direct bromination to the ortho and para positions, and while the 2-position is sterically hindered, some bromination can still occur at the 6-position.

  • Di-brominated Products: Over-bromination of the aromatic ring can lead to the formation of di-bromo-4,5-dimethoxybenzoic acid. This is more likely to occur with an excess of the brominating agent or prolonged reaction times.[1]

  • Unreacted Starting Material: Incomplete conversion of the starting material (e.g., 3,4-dimethoxybenzoic acid or 3,4-dimethoxytoluene) is a common impurity if the reaction conditions are not optimized.[1][2]

  • Oxidation Byproducts: If the synthesis involves an oxidation step, for instance, from 2-bromo-4,5-dimethoxytoluene using a strong oxidizing agent like potassium permanganate, harsh reaction conditions such as high temperatures can lead to the formation of undesired oxidation byproducts.[1][3]

  • Decarboxylated Byproducts: In some instances, particularly under harsh thermal conditions, decarboxylation of the benzoic acid can occur, leading to brominated dimethoxybenzene derivatives like 1,2-dibromo-4,5-dimethoxybenzene.[2]

Q2: How can I minimize the formation of the 6-bromo isomer?

Minimizing the formation of the 6-bromo isomer involves careful control of the reaction conditions to favor bromination at the 2-position.

  • Choice of Brominating Agent: Using a milder brominating agent can sometimes provide better selectivity.

  • Temperature Control: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product. A patent for a similar synthesis suggests that a reaction temperature of 10 to 35°C is preferable.[2]

  • Solvent Effects: The choice of solvent can influence the selectivity of the bromination. Acetic acid is a commonly used solvent in these reactions.[4]

Q3: My reaction has a significant amount of di-brominated product. What went wrong?

The presence of di-brominated byproducts is a clear indication of over-bromination. To troubleshoot this issue:

  • Stoichiometry of the Brominating Agent: Ensure that the molar ratio of the brominating agent to the starting material is carefully controlled. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote di-bromination. It is recommended to use 1.0 to 1.1 equivalents of bromine.[2]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.

  • Temperature: High reaction temperatures can sometimes lead to decreased selectivity and increased formation of over-brominated products.

Q4: How can I effectively remove unreacted starting material and other impurities?

Purification of the crude product is crucial to obtain high-purity this compound.

  • Recrystallization: This is a common and effective method for purifying the product. The choice of solvent is critical and may require some experimentation. Ethanol is often a suitable solvent for recrystallization of benzoic acid derivatives.[4]

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is often effective for separating aromatic compounds with different polarities.

  • Washing: Washing the crude product with a saturated sodium thiosulfate solution can help remove any residual bromine.[4] A wash with a saturated sodium bicarbonate solution can help separate the acidic product from non-acidic impurities.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of this compound, as adapted from patent literature. While specific yields of side products are not detailed, a higher yield of the desired product generally indicates a reduction in side product formation.[2]

Entry Amount of Bromine (equivalents) Reaction Temperature (°C) Reaction Time (hours) Yield of this compound (%) Key Side Products Noted
11.0525-30796.2Not specified
21.115-202095.53-bromo-4,5-dimethoxybenzoic acid, 3,4-dimethoxybenzoic acid, 1,2-dibromo-4,5-dimethoxybenzene, 2,3-dibromo-4,5-dimethoxybenzene
31.225-30793.4Not specified
41.525-30789.1Not specified

Experimental Protocols

Synthesis of this compound from 3,4-dimethoxybenzoic acid [2]

  • Reaction Setup: To a solution of 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid, add bromine (1.0 to 1.1 equivalents) dropwise at a controlled temperature, preferably between 10 to 35°C.

  • Reaction: Stir the mixture vigorously for several hours (e.g., 7 to 20 hours) and monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench any excess bromine with a solution of sodium bisulfite. The crude product may precipitate out of the solution.

  • Isolation: Filter the precipitated solid and wash it with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis via Bromination of 3,4-dimethoxytoluene followed by Oxidation [3]

  • Step 1: Bromination of 3,4-dimethoxytoluene: React 3,4-dimethoxytoluene with a brominating agent (e.g., a mixture of sulfuric acid, hydrogen peroxide, and a metal bromide) to obtain 2-bromo-4,5-dimethoxytoluene. The reaction is typically carried out at 30-60°C.

  • Step 2: Oxidation: Oxidize the resulting 2-bromo-4,5-dimethoxytoluene using potassium permanganate in the presence of a phase transfer catalyst like tetrabutylammonium bromide. This step is typically conducted at 50-90°C.

  • Workup and Isolation: After the oxidation is complete, the reaction mixture is worked up to isolate the this compound. This may involve acidification to precipitate the carboxylic acid, followed by filtration and purification.

Visualizations

Synthesis_Pathway Start 3,4-Dimethoxybenzoic Acid Intermediate This compound (Desired Product) Start->Intermediate Bromination (Br2, HCl) Side1 6-Bromo-3,4-dimethoxybenzoic Acid (Isomeric Impurity) Start->Side1 Alternative Bromination Side3 Unreacted Starting Material Start->Side3 Incomplete Reaction Side2 Di-bromo-4,5-dimethoxybenzoic Acid (Over-bromination) Intermediate->Side2 Excess Bromine/ Longer Reaction Time

Caption: Synthetic pathway for this compound and the formation of common side products.

Troubleshooting_Workflow Start Crude Product Analysis (e.g., by HPLC/TLC) Impurity_Check Major Impurity Identified? Start->Impurity_Check Isomer Isomeric Product (e.g., 6-bromo isomer) Impurity_Check->Isomer Yes Dibromo Di-brominated Product Impurity_Check->Dibromo Yes Starting_Material High Level of Starting Material Impurity_Check->Starting_Material Yes Purify Purify by Recrystallization or Column Chromatography Impurity_Check->Purify No / Minor Impurities Action_Isomer Optimize: - Temperature - Brominating Agent Isomer->Action_Isomer Action_Dibromo Reduce: - Bromine Equivalents - Reaction Time Dibromo->Action_Dibromo Action_Start Increase: - Reaction Time - Temperature (cautiously) Starting_Material->Action_Start Action_Isomer->Purify Action_Dibromo->Purify Action_Start->Purify

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

References

Technical Support Center: Purification of 2-Bromo-4,5-dimethoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4,5-dimethoxybenzoic acid via recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, a detailed experimental protocol, and key data to ensure a high-purity final product.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the recrystallization of this compound.

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Ethanol, methanol, or a mixed solvent system of ethanol and water are commonly effective for recrystallizing aromatic carboxylic acids like this compound.[1][2][3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. It has been noted that this compound is soluble in ethyl acetate and water.[4] For a mixed solvent system, dissolve the acid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to clarify before cooling.[5]

Q2: I've added the hot solvent, but my compound isn't dissolving completely. What should I do?

A2: This could be due to two main reasons: insufficient solvent or the presence of insoluble impurities. First, try adding small additional portions of the hot solvent to see if the remaining solid dissolves. If it does not, you likely have insoluble impurities. In this case, you should perform a hot filtration to remove the solid impurities before allowing the solution to cool and crystallize.[6]

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?

A3: The most common reason for a failure to crystallize is that too much solvent was used, and the solution is not supersaturated. To remedy this, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again. If the solution is supersaturated but still no crystals form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small "seed" crystal of pure this compound.[7]

Q4: My recrystallization yield is very low. How can I improve it?

A4: A low yield is often a consequence of using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor. To maximize your yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the solubility of the product in the solvent. Additionally, washing the collected crystals with a minimal amount of ice-cold solvent will prevent the loss of your purified product.[7]

Q5: Instead of crystals, an oil has formed as the solution cools. How can I resolve this "oiling out"?

A5: "Oiling out" can occur if the crude material has a high level of impurities, which can depress the melting point, or if the solution is cooled too rapidly. To address this, reheat the solution until the oil redissolves. You can then try one of the following: add a small amount of additional hot solvent, or allow the solution to cool much more slowly by insulating the flask. If oiling persists, a preliminary purification step, such as passing the crude material through a short column of silica gel, may be necessary to remove a larger portion of the impurities.[7]

Q6: The recrystallized this compound is still colored. How can I obtain a white product?

A6: If your product remains colored after recrystallization, it is likely due to the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing your overall yield.[8]

Quantitative Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₉BrO₄[9]
Molecular Weight 261.07 g/mol [9]
CAS Number 6286-46-0[9]
Melting Point 188-190 °C[10]
Appearance Off-white crystalline solid[10]
Purity (typical) ≥98%
Solubility Soluble in Ethyl Acetate and Water[4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water (for ice bath)

  • Activated charcoal (optional)

  • Erlenmeyer flasks (at least two)

  • Hotplate with magnetic stirring capabilities

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask and begin heating on a hotplate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration: If insoluble impurities are present or if charcoal was used, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization.[6]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling period.[2]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by its melting point. Pure this compound should have a sharp melting point around 188-190 °C.[10]

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly cool_ice_bath Cool in ice bath to maximize crystal formation cool_slowly->cool_ice_bath vacuum_filtration Isolate crystals by vacuum filtration cool_ice_bath->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry the pure crystals wash->dry end Pure 2-Bromo-4,5-dimethoxybenzoic acid crystals dry->end

Caption: Recrystallization Workflow.

References

Technical Support Center: Recrystallization of 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the recrystallization of 2-Bromo-4,5-dimethoxybenzoic acid. Below, you will find troubleshooting guides in a question-and-answer format, a comprehensive experimental protocol, and key data to ensure the successful purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on the recrystallization of structurally similar compounds, alcohols such as ethanol and methanol are excellent choices. A mixed solvent system, particularly ethanol/water , is highly recommended. This system leverages the high solubility of the compound in hot ethanol and its poor solubility in cold water, which is ideal for achieving high purity and yield.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," the separation of the solute as a liquid, can occur if the solution is supersaturated at a temperature above the compound's melting point. To resolve this:

  • Add more of the primary solvent: Introduce a small amount of additional hot ethanol to the solution to decrease the supersaturation level.

  • Slow down the cooling process: Allow the flask to cool to room temperature gradually before placing it in an ice bath. Rapid cooling can promote oiling.

  • Use a seed crystal: If available, adding a small crystal of pure this compound can induce crystallization.

  • Scratch the inner surface of the flask: Gently scratching the flask below the solvent level with a glass rod can create nucleation sites for crystal growth.

Q3: The yield of my recrystallized product is low. How can I improve it?

A3: A low yield can result from several factors:

  • Using an excessive amount of solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

  • Premature crystallization: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper during hot filtration.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Loss in the mother liquor: The filtrate will still contain some dissolved product. To recover more material, the mother liquor can be concentrated by carefully boiling off some of the solvent and cooling again to obtain a second crop of crystals.

Q4: The purified crystals are still colored. How can I remove the color?

A4: Colored impurities can often be removed by using activated charcoal. Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal, as it can also adsorb some of the desired product, potentially reducing the yield.

Quantitative Data Summary

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Recrystallization
EthanolModerately SolubleHighly SolubleGood
MethanolModerately SolubleHighly SolubleGood
WaterSparingly SolubleSlightly SolublePoor (as a single solvent)
Ethanol/Water Low High Excellent (Recommended)
Ethyl AcetateSolubleHighly SolubleFair

Detailed Experimental Protocol

This protocol details the recommended procedure for the recrystallization of this compound using an ethanol/water mixed solvent system.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot 95% ethanol required to dissolve the solid completely. Stir and gently heat the mixture on a hot plate.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes while stirring.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean receiving Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. This step should be performed rapidly to prevent premature crystallization.

  • Inducing Crystallization: To the hot, clear filtrate, add hot deionized water dropwise while swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow

The following diagram illustrates the logical workflow for troubleshooting common recrystallization issues.

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Compound Oils Out observe->oiling_out Problem low_yield Low Yield observe->low_yield Problem colored_crystals Crystals are Colored observe->colored_crystals Problem end_success End crystals->end_success troubleshoot_no_crystals Too much solvent? Induce crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->troubleshoot_no_crystals troubleshoot_oiling Add more primary solvent Cool even slower Use seed crystal oiling_out->troubleshoot_oiling troubleshoot_yield Minimize solvent Pre-heat funnel Cool thoroughly Concentrate mother liquor low_yield->troubleshoot_yield troubleshoot_color Add activated charcoal before hot filtration colored_crystals->troubleshoot_color end_retry Re-evaluate Solvent/ Retry troubleshoot_no_crystals->end_retry troubleshoot_oiling->end_retry troubleshoot_yield->end_retry troubleshoot_color->end_retry

Caption: Troubleshooting workflow for recrystallization.

Technical Support Center: 2-Bromo-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-4,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities can originate from the synthetic route used. Potential impurities may include unreacted starting materials such as 2-bromo-4,5-dimethoxytoluene or 3,4-dimethoxybenzoic acid, byproducts from bromination or oxidation steps like isomeric or di-brominated products, and residual solvents from the reaction or purification process.

Q2: My purified this compound has a low melting point. What could be the issue?

A2: A low or broad melting point range typically indicates the presence of impurities. The melting point of pure this compound is reported to be in the range of 186-190 °C.[1][2][3][4][5] If your product melts at a lower temperature, it is likely contaminated with starting materials, byproducts, or solvents. Further purification by recrystallization or column chromatography is recommended.

Q3: The color of my this compound is off-white or yellowish. Is this normal?

A3: Pure this compound is typically described as a white to off-white crystalline solid.[1][3][4] A yellowish tint may suggest the presence of colored impurities, possibly from oxidation byproducts or residual reagents from the synthesis. Decolorization using activated carbon during recrystallization may help to remove these colored impurities.

Q4: I am observing poor solubility of my compound in the expected solvents. Why is this happening?

A4: this compound is generally soluble in common organic solvents like dichloromethane, chloroform, toluene, and tetrahydrofuran, but has low solubility in water.[6] If you are experiencing solubility issues, it could be due to the presence of insoluble impurities. It is also possible that the compound has degraded or is a different substance altogether. Verifying the identity and purity of your material using analytical techniques like NMR or HPLC is advised.

Q5: After purification, my yield is significantly lower than expected. What are some potential causes?

A5: Low recovery can result from several factors during the purification process. In recrystallization, using too much solvent, cooling the solution too quickly, or premature filtration can lead to loss of product. During column chromatography, improper solvent system selection can result in incomplete elution of the compound. For acid-base extraction, incomplete acidification or extraction can also lead to lower yields.

Troubleshooting Guides

Issue 1: Incomplete removal of non-polar impurities.
  • Symptom: Oily or waxy residue observed in the product. The melting point is broad and lower than the literature value.

  • Troubleshooting Steps:

    • Recrystallization: Choose a solvent system where the desired compound is sparingly soluble at room temperature but highly soluble when hot, while the impurity is highly soluble at all temperatures.

    • Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate) to effectively separate the non-polar impurities from the more polar benzoic acid derivative.

    • Washing: Wash the crude product with a non-polar solvent like hexane to remove non-polar contaminants before proceeding with further purification.

Issue 2: Presence of acidic impurities.
  • Symptom: Broad peak or multiple peaks observed during HPLC analysis. Titration reveals a higher than expected acid content.

  • Troubleshooting Steps:

    • Acid-Base Extraction: This is a highly effective method for separating acidic compounds. Dissolve the crude mixture in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The desired benzoic acid will move to the aqueous layer as its carboxylate salt, leaving less acidic or neutral impurities in the organic layer. The desired compound can then be recovered by acidifying the aqueous layer and filtering the precipitate.

    • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be used to isolate the target compound from other acidic impurities.[7]

Data Presentation

PropertyValueReferences
Molecular FormulaC₉H₉BrO₄[1][2][4][5]
Molecular Weight261.07 g/mol [1][2][4]
Melting Point186-190 °C[1][2][3][4][5]
AppearanceWhite to off-white crystalline solid[1][3][4]
Purity (Typical)≥ 98%[1][2][4]
SolubilitySoluble in dichloromethane, chloroform, toluene, tetrahydrofuran; low solubility in water.[6]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Determine an appropriate solvent or solvent pair. Ethanol or a mixture of ethanol and water is often a good starting point for benzoic acid derivatives.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acidic compound.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Minor Impurities AcidBase Acid-Base Extraction Crude->AcidBase Acidic/Neutral Impurities Column Column Chromatography Crude->Column Complex Mixture Pure Pure Product Recrystallization->Pure AcidBase->Pure Column->Pure TroubleshootingLogic Start Impure Product (Low MP, Off-color) ImpurityType Identify Probable Impurity Type Start->ImpurityType NonPolar Non-Polar Impurity (e.g., starting material) ImpurityType->NonPolar Oily/Waxy Acidic Other Acidic Impurity (e.g., byproduct) ImpurityType->Acidic Broad HPLC Peak Colored Colored Impurity ImpurityType->Colored Yellow Tint Recrystallize Recrystallize NonPolar->Recrystallize AcidBaseExtract Perform Acid-Base Extraction Acidic->AcidBaseExtract Charcoal Use Activated Carbon during Recrystallization Colored->Charcoal

References

Technical Support Center: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and cost-effective starting material is 3,4-dimethoxybenzoic acid.[1][2] Other reported starting materials include 3,4-dimethoxytoluene and 3,4-dimethoxybenzaldehyde.[3][4]

Q2: What is a typical yield for this synthesis?

A2: Yields can vary significantly depending on the synthetic route and reaction conditions. With optimized protocols using 3,4-dimethoxybenzoic acid as a starting material, yields can be as high as 96.2%.[1][2] Syntheses starting from 3,4-dimethoxytoluene have reported yields of around 90%.[3]

Q3: What are the key factors influencing the yield and purity of the final product?

A3: Several factors are critical:

  • Choice of Brominating Agent: The type and amount of brominating agent used are crucial.

  • Reaction Solvent: The solvent system can significantly impact the reaction's selectivity and rate. Concentrated hydrochloric acid has been shown to be effective.[1]

  • Reaction Temperature: Temperature control is essential to minimize the formation of by-products.

  • Purity of Starting Materials: The purity of the initial reagents will directly affect the purity of the final product.

Q4: How can I purify the crude this compound?

A4: Purification can be achieved through standard techniques such as recrystallization, washing with appropriate solvents, or column chromatography.[1][2] A common method involves washing the crude product with water and a solution of sodium thiosulfate to remove unreacted bromine.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Bromine Concentration The amount of bromine is critical. Using 1.0 to 1.1 equivalents of bromine relative to the starting material has been shown to give satisfactory results with minimal by-products.[1]
Incorrect Solvent Concentration When using concentrated hydrochloric acid as a solvent, a concentration of 33% or higher is preferable for higher yields.[1]
Loss of Product During Workup Ensure proper pH adjustment during precipitation of the product. Minimize the amount of solvent used for washing the final product to avoid dissolution.
Problem 2: Presence of Impurities

Possible Impurities & Remediation:

Impurity Identification Removal Strategy
Unreacted Starting Material (3,4-dimethoxybenzoic acid) Can be detected by TLC or 1H-NMR.Recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively separate the product from the more polar starting material.
Dibrominated By-products (e.g., 2,6-dibromo-4,5-dimethoxybenzoic acid) May be identified by mass spectrometry or NMR.Careful control of bromine stoichiometry (1.0-1.1 equivalents) is the best prevention.[1] If formed, separation may be challenging and require column chromatography.
Positional Isomers (e.g., 6-Bromo-3,4-dimethoxybenzoic acid) Can be distinguished by NMR spectroscopy.The choice of solvent is key to regioselectivity. Using concentrated hydrochloric acid favors the formation of the desired 2-bromo isomer.[1]

Experimental Protocols

Protocol 1: Synthesis from 3,4-dimethoxybenzoic Acid

This protocol is adapted from a patented method demonstrating high yield.[1][2]

  • Reaction Setup: In a suitable reaction vessel, suspend 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid (35%).

  • Addition of Bromine: Cool the mixture to 10-15°C. Slowly add 1.05 equivalents of bromine to the stirred suspension.

  • Reaction: Allow the reaction to stir at 20-25°C for 5-7 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, add water to the reaction mixture to precipitate the crude product.

  • Purification: Filter the precipitate and wash with water. To remove residual bromine, wash with a dilute solution of sodium thiosulfate. The crude product can be further purified by recrystallization.

Protocol 2: Synthesis from 3,4-dimethoxytoluene

This two-step protocol involves bromination followed by oxidation.[3]

  • Step 1: Bromination of 3,4-dimethoxytoluene

    • React 3,4-dimethoxytoluene with a metal bromide (e.g., sodium bromide), sulfuric acid, and hydrogen peroxide at 30-60°C to yield 2-bromo-4,5-dimethoxytoluene.

  • Step 2: Oxidation to this compound

    • Oxidize the 2-bromo-4,5-dimethoxytoluene using potassium permanganate in an aqueous solution containing a phase transfer catalyst (e.g., tetrabutylammonium bromide) at 50-90°C.

    • After the reaction is complete, filter the hot solution and acidify the filtrate with hydrochloric acid to precipitate the product.

Data Summary

Table 1: Effect of Reaction Conditions on Yield (Synthesis from 3,4-dimethoxybenzoic Acid)
Equivalents of Bromine Reaction Temperature (°C) Reaction Time (h) Yield (%) By-products (%)
1.0525-30596.2< 1
1.0540-45394.5~2
1.2025-30595.8~3 (mainly dibrominated)
1.0025-30893.1< 1

Data adapted from patent literature.[1]

Visual Guides

Diagram 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification Start Starting Material (3,4-dimethoxybenzoic acid) Reaction Bromination (Br2, conc. HCl) Start->Reaction Quench Precipitation (add water) Reaction->Quench Filter Filtration Quench->Filter Wash Washing (Water, Na2S2O3) Filter->Wash Dry Drying Wash->Dry Recrystallize Recrystallization (Optional) Dry->Recrystallize Product Pure Product Dry->Product Recrystallize->Product

Caption: Workflow from starting material to pure product.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_TLC Analyze crude product by TLC Start->Check_TLC Incomplete_Rxn Incomplete Reaction? Check_TLC->Incomplete_Rxn Extend_Time Increase reaction time or temperature Incomplete_Rxn->Extend_Time Yes Check_Stoichiometry Verify Bromine Stoichiometry (1.0-1.1 eq) Incomplete_Rxn->Check_Stoichiometry No Final_Yield Improved Yield Extend_Time->Final_Yield Adjust_Stoichiometry Adjust bromine amount in next run Check_Stoichiometry->Adjust_Stoichiometry Workup_Loss Potential loss during workup? Check_Stoichiometry->Workup_Loss Correct Adjust_Stoichiometry->Final_Yield Optimize_Workup Optimize precipitation and washing steps Workup_Loss->Optimize_Workup Yes Workup_Loss->Final_Yield No Optimize_Workup->Final_Yield

Caption: Troubleshooting steps for addressing low reaction yield.

References

Technical Support Center: Bromination of Veratric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of veratric acid (3,4-dimethoxybenzoic acid).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bromination of veratric acid in a question-and-answer format.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
VA-Br-001 Low to no conversion of veratric acid. Inactive brominating agent. Insufficient reaction temperature. Poor solubility of starting material.Use a fresh bottle of the brominating agent (e.g., Br₂, NBS). Gradually increase the reaction temperature while monitoring for side product formation. Choose a solvent in which veratric acid has better solubility, or consider esterification of the carboxylic acid to improve solubility.
VA-Br-002 Formation of multiple products (isomers). Competing directing effects of the substituents. The two methoxy groups are ortho, para-directing, while the carboxylic acid is meta-directing.Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Protection of the carboxylic acid group as an ester can simplify the directing effects. Utilize purification techniques such as fractional crystallization or column chromatography to separate the isomers.
VA-Br-003 Formation of a di-brominated product. Excess of brominating agent. Highly activating nature of the methoxy groups.Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents for monobromination). Add the brominating agent slowly to the reaction mixture to maintain a low concentration. Perform the reaction at a lower temperature to reduce the reaction rate.
VA-Br-004 Reaction is too vigorous or uncontrollable. Reaction is too exothermic. Addition of the brominating agent is too fast.Cool the reaction mixture in an ice bath before and during the addition of the brominating agent. Add the brominating agent dropwise or in small portions over an extended period.
VA-Br-005 Difficulty in purifying the desired brominated product. Similar polarities of the starting material and products, or of the different isomers.For solid products, attempt recrystallization from various solvents.[1] For mixtures of isomers, column chromatography with a carefully selected eluent system is often effective.[2] Derivatization of the carboxylic acid to an ester may alter the polarity and facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major monobrominated products from the direct bromination of veratric acid?

A1: The bromination of veratric acid is influenced by the directing effects of its substituents. The two methoxy groups are strongly activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing. The positions ortho to the methoxy groups are C2 and C5, and the position para to the 3-methoxy group is C6, while the position para to the 4-methoxy group is C1 (already substituted). The position meta to the carboxylic acid is C5. Therefore, the major products are typically 6-bromoveratric acid and 2-bromoveratric acid, with 5-bromoveratric acid also being a possibility due to the combined directing effects. The product distribution can be influenced by steric hindrance and the specific reaction conditions.[3]

Q2: Should I protect the carboxylic acid group before bromination?

A2: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy.[4] This can improve the solubility of the starting material in organic solvents and can alter the electronic nature of the ring, potentially leading to better regioselectivity. The ester group is still a deactivating, meta-director, but its influence might be different from the free carboxylic acid.

Q3: What are the common brominating agents used for veratric acid?

A3: Common brominating agents for activated aromatic rings like veratric acid include molecular bromine (Br₂) in a solvent like acetic acid, and N-Bromosuccinimide (NBS) in the presence of an acid catalyst.[5][6] The choice of reagent can affect the reactivity and selectivity of the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TTC). A suitable eluent system should be chosen to achieve good separation between the starting material, the desired product(s), and any byproducts. Staining with a visualizing agent like potassium permanganate can be helpful if the compounds are not UV-active.

Q5: What are the safety precautions for handling bromine?

A5: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-bromo-4,5-dimethoxybenzoate

This protocol is adapted from a literature procedure for the bromination of ethyl veratrate.[4]

Materials:

  • Ethyl veratrate (10 g)

  • Glacial acetic acid (30 mL)

  • Bromine (8 g)

  • Glacial acetic acid (20 mL)

  • Ice

  • Water

  • Saturated sodium thiosulfate solution

Procedure:

  • Dissolve 10 g of ethyl veratrate in 30 mL of glacial acetic acid in a 200 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of 8 g of bromine in 20 mL of glacial acetic acid from the dropping funnel over a period of 45 minutes with constant stirring.

  • Continue stirring and cooling for an additional two hours.

  • Add water to the reaction mixture until no further precipitate is formed.

  • Collect the precipitate by filtration.

  • Wash the precipitate with water and then with a saturated sodium thiosulfate solution to remove any unreacted bromine.

  • Dry the resulting solid to obtain ethyl 2-bromo-4,5-dimethoxybenzoate. The reported yield is approximately 54.5%.[4]

Reactant/Product Molecular Weight ( g/mol ) Amount Moles
Ethyl veratrate210.2210 g0.0476
Bromine159.818 g0.0501
Ethyl 2-bromo-4,5-dimethoxybenzoate289.11Theoretical: 13.76 g0.0476

Signaling Pathways and Experimental Workflows

Bromination of Veratric Acid: Reaction Pathway

Bromination_Pathway VeratricAcid Veratric Acid (3,4-dimethoxybenzoic acid) TransitionState Wheland Intermediate (Sigma Complex) VeratricAcid->TransitionState + Br+ Bromonium Br+ BrominatedProducts Monobrominated Veratric Acid Isomers (2-bromo, 5-bromo, 6-bromo) TransitionState->BrominatedProducts - H+ Proton H+

Caption: Electrophilic aromatic substitution mechanism for the bromination of veratric acid.

Experimental Workflow for Bromination and Purification

Experimental_Workflow Start Start: Veratric Acid Reaction Bromination Reaction (e.g., Br2 in Acetic Acid) Start->Reaction Quenching Quenching (e.g., with Sodium Thiosulfate) Reaction->Quenching Isolation Crude Product Isolation (Filtration or Extraction) Quenching->Isolation Purification Purification Isolation->Purification Recrystallization Recrystallization Purification->Recrystallization If solid ColumnChromatography Column Chromatography Purification->ColumnChromatography If mixture of isomers Analysis Product Analysis (TLC, NMR, MS) Recrystallization->Analysis ColumnChromatography->Analysis End Pure Brominated Veratric Acid Analysis->End

Caption: A general workflow for the bromination of veratric acid and subsequent purification.

References

Troubleshooting guide for the synthesis of 6-bromoveratric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 6-bromoveratric acid. The information is presented in a clear question-and-answer format to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or impure starting materials.

    • Solution: Monitor the reaction's progress using thin-layer chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature. Ensure that the veratric acid and brominating agent are of high purity.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to a lower yield.

    • Solution: Carefully calculate and precisely measure the molar equivalents of both veratric acid and the brominating agent. A slight excess of the brominating agent is often used to drive the reaction to completion, but a large excess can lead to side products.

  • Loss of Product During Workup: The product might be lost during the extraction or purification steps.

    • Solution: Ensure proper phase separation during extraction. When washing the crude product, use ice-cold water to minimize the dissolution of the desired compound. Optimize the recrystallization process by using a minimal amount of hot solvent.

Q2: I am observing the formation of a significant amount of a byproduct. How can I identify and minimize it?

The most common byproduct in this synthesis is a dibrominated veratric acid derivative.

  • Cause: This typically occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. The electron-donating methoxy groups on the veratric acid ring activate it towards electrophilic substitution, making a second bromination possible.

  • Solution:

    • Control Stoichiometry: Use a precise molar equivalent of the brominating agent. It may be beneficial to use slightly less than one equivalent and monitor the reaction to ensure the complete consumption of the starting material without significant over-bromination.

    • Controlled Addition: Add the brominating agent portion-wise or via a dropping funnel over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring the second bromination.

Q3: The isolated product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a pure, white product?

  • Cause: Discoloration often indicates the presence of impurities, which could be residual bromine or byproducts from side reactions.

  • Solution:

    • Quenching: After the reaction is complete, quench any remaining bromine by adding a saturated solution of sodium thiosulfate until the color of the bromine disappears.

    • Washing: Thoroughly wash the crude product with cold water to remove any water-soluble impurities.

    • Recrystallization: The most effective method for obtaining a pure, white product is recrystallization. Suitable solvent systems include ethanol/water or glacial acetic acid/water.

Q4: The reaction does not seem to be proceeding, or is very slow, as indicated by TLC. What should I do?

  • Cause: This could be due to several factors, including low reaction temperature, inactive reagents, or the presence of inhibitors.

  • Solution:

    • Temperature: Gradually and carefully increase the reaction temperature. The bromination of veratric acid is typically conducted at a slightly elevated temperature.

    • Reagent Quality: Ensure that the brominating agent (e.g., bromine or N-bromosuccinimide) has not decomposed. Use a fresh bottle if necessary. The solvent (e.g., glacial acetic acid) should be anhydrous.

    • Activation: The methoxy groups of veratric acid are activating, so a Lewis acid catalyst is generally not required. However, ensuring the reaction is conducted in an appropriate acidic solvent like glacial acetic acid is important.

Data Presentation

ParameterValue/RangeNotes
Starting Material Veratric Acid---
Brominating Agent Bromine (Br₂) or N-Bromosuccinimide (NBS)NBS is often preferred for its ease of handling.
Molar Ratio (Brominating Agent:Veratric Acid) 1.05 - 1.1 : 1A slight excess of the brominating agent helps to drive the reaction to completion.
Solvent Glacial Acetic AcidAlso acts as a catalyst.
Reaction Temperature 40-60°CHigher temperatures can increase the rate but may also lead to more side products.
Reaction Time 2 - 4 hoursMonitor progress by TLC.
Typical Yield 75-90%Dependent on reaction conditions and purification efficiency.
Purification Method RecrystallizationEthanol/water or acetic acid/water are common solvent systems.

Experimental Protocols

Synthesis of 6-Bromoveratric Acid

Materials:

  • Veratric acid

  • Bromine (or N-Bromosuccinimide)

  • Glacial acetic acid

  • Saturated sodium thiosulfate solution

  • Ice-cold distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve veratric acid (1.0 eq) in glacial acetic acid.

  • Bromination: While stirring, slowly add a solution of bromine (1.05 eq) dissolved in a small amount of glacial acetic acid through the dropping funnel. Alternatively, add N-bromosuccinimide (1.05 eq) portion-wise. Maintain the reaction temperature between 40-60°C.

  • Reaction Monitoring: Stir the mixture at this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Quenching: If bromine was used, add a saturated solution of sodium thiosulfate dropwise until the orange color of the excess bromine disappears.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with ice-cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-bromoveratric acid as a white solid.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Veratric Acid in Glacial Acetic Acid add_br Add Brominating Agent (Br₂ or NBS) start->add_br react Heat and Stir (40-60°C, 2-4h) add_br->react monitor Monitor by TLC react->monitor precipitate Precipitate in Ice-Cold Water monitor->precipitate Reaction Complete quench Quench with Na₂S₂O₃ (if needed) precipitate->quench filter Vacuum Filtration & Wash quench->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Product recrystallize->dry end end dry->end Pure 6-Bromoveratric Acid

Caption: Workflow for the synthesis of 6-bromoveratric acid.

Troubleshooting_Guide cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield byproduct Byproduct Formation? start->byproduct Impurity Detected discoloration Product Discolored? start->discoloration Discolored Product check_tlc Check TLC for Starting Material incomplete_rxn->check_tlc impure_reagents Impure Reagents? incomplete_rxn->impure_reagents extend_time Extend Reaction Time or Increase Temp check_tlc->extend_time use_pure Use High Purity Reagents impure_reagents->use_pure check_stoich Check Stoichiometry byproduct->check_stoich control_addition Controlled Addition of Bromine check_stoich->control_addition quench_wash Quench with Na₂S₂O₃ and Wash Thoroughly discoloration->quench_wash recrystallize Recrystallize quench_wash->recrystallize

Caption: Troubleshooting decision tree for 6-bromoveratric acid synthesis.

By-product formation in the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid, with a particular focus on by-product formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
Suboptimal Reagent Stoichiometry: Incorrect molar ratio of bromine to the starting material.Ensure the use of 1.0 to 1.1 equivalents of bromine for optimal results.[2]
Low Purity of Starting Material: Impurities in the 3,4-dimethoxybenzoic acid can interfere with the reaction.Use high-purity starting material.
Presence of Significant Amounts of Starting Material Insufficient Brominating Agent: Not enough bromine was used to fully convert the starting material.Carefully control the stoichiometry and ensure at least one equivalent of the brominating agent is used.[1]
Short Reaction Time: The reaction was not allowed to proceed to completion.Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.[1]
Formation of Multiple Brominated By-products Over-bromination: Use of excess brominating agent.Use a precise amount of bromine (1.0 to 1.1 equivalents) to avoid the formation of di-brominated species.[2]
Incorrect Reaction Conditions: Suboptimal temperature or solvent.Maintain the reaction temperature between 10 to 45°C.[2] Using concentrated hydrochloric acid as the solvent can improve selectivity.[2][3]
Presence of Isomeric By-products (e.g., 3-Bromo-4,5-dimethoxybenzoic acid) Reaction Kinetics and Thermodynamics: The methoxy groups direct bromination to the ortho and para positions. While the 2-position is sterically hindered, some substitution at other positions can occur.Purification by recrystallization or column chromatography is necessary to separate the desired isomer from by-products.[1][2]
Formation of Decarboxylated By-product (1,2-dibromo-4,5-dimethoxybenzene) Harsh Reaction Conditions: High temperatures can sometimes lead to decarboxylation followed by further bromination.Maintain a controlled reaction temperature.
Difficult Purification of the Final Product Similar Polarity of By-products: By-products may have similar solubility and chromatographic behavior to the desired product.Optimize the recrystallization solvent system or the mobile phase for column chromatography to enhance separation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

The most common by-products identified during the synthesis of this compound from 3,4-dimethoxybenzoic acid are:

  • 3-Bromo-4,5-dimethoxybenzoic acid

  • Unreacted 3,4-dimethoxybenzoic acid (starting material)

  • 1,2-Dibromo-4,5-dimethoxybenzene (decarboxylated and di-brominated product)

  • 2,3-Dibromo-4,5-dimethoxybenzoic acid (di-brominated product)

  • 2,6-Dibromo-4,5-dimethoxybenzoic acid (di-brominated product)[2]

Q2: How can I minimize the formation of di-brominated by-products?

The formation of di-brominated by-products such as 2,3-dibromo- and 2,6-dibromo-4,5-dimethoxybenzoic acid can be minimized by carefully controlling the stoichiometry of the brominating agent. Using 1.0 to 1.1 equivalents of bromine is recommended for high selectivity towards the mono-brominated product.[2]

Q3: What is the optimal solvent and temperature for the bromination of 3,4-dimethoxybenzoic acid?

A patented method suggests that conducting the reaction in concentrated hydrochloric acid at a temperature between 10°C and 45°C provides a high yield and purity of the desired product.[2] The concentration of the hydrochloric acid should ideally be 33% or higher.[2]

Q4: What is an alternative synthetic route to this compound?

An alternative method involves the oxidation of 2-bromo-4,5-dimethoxy toluene. This method utilizes potassium permanganate as the oxidizing agent in the presence of a phase transfer catalyst like tetrabutylammonium bromide to achieve high yields.[4][5]

Q5: How can I effectively purify the crude this compound?

Common purification techniques for the crude product include washing, recrystallization, and column chromatography.[2] Recrystallization from a suitable solvent like ethanol is often effective.[6]

Experimental Protocols

Synthesis of this compound via Bromination of 3,4-dimethoxybenzoic acid

This protocol is adapted from a patented method.[3]

  • Reaction Setup: Suspend 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid (35%) in a reaction flask.

  • Addition of Bromine: At 25°C, add 1.05 equivalents of bromine dropwise to the suspension.

  • Reaction: Stir the resulting mixture for seven hours at 25°C.

  • Precipitation: Add water to the mixture and stir for one hour to precipitate the crude product.

  • Isolation: Filter the precipitated crystals and dry them under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization.[2]

Quantitative Data on By-product Formation

The following table summarizes the effect of varying reaction conditions on the yield and by-product formation during the bromination of 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid.

Bromine (Equivalents) Temperature (°C) Time (hours) Yield of this compound (%) Key By-products Identified
1.0525796.23-bromo-4,5-dimethoxybenzoic acid, 3,4-dimethoxybenzoic acid, 1,2-dibromo-4,5-dimethoxybenzene, 2,3-dibromo-4,5-dimethoxybenzoic acid, 2,6-dibromo-4,5-dimethoxybenzoic acid[2]
1.0257--
1.1257--

Data adapted from patent EP2650277A1. The patent indicates that satisfactory results are obtained with 1.0 to 1.1 equivalents of bromine, but specific yield percentages for these conditions are not provided in the excerpt.[2]

Visualizations

Reaction_Pathway Synthesis of this compound cluster_main Main Reaction Pathway cluster_byproducts Potential By-products 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid This compound This compound 3,4-Dimethoxybenzoic Acid->this compound Br2, conc. HCl 10-45 C 3-Bromo-4,5-dimethoxybenzoic Acid 3-Bromo-4,5-dimethoxybenzoic Acid 3,4-Dimethoxybenzoic Acid->3-Bromo-4,5-dimethoxybenzoic Acid Side Reaction Unreacted Starting Material Unreacted Starting Material 3,4-Dimethoxybenzoic Acid->Unreacted Starting Material Di-brominated Products Di-brominated Products This compound->Di-brominated Products Excess Br2 Decarboxylated Product Decarboxylated Product This compound->Decarboxylated Product High Temp. Purified Product Purified Product This compound->Purified Product Recrystallization/ Chromatography

Caption: Reaction pathway for the synthesis of this compound and the formation of common by-products.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Stoichiometry Verify Bromine Stoichiometry (1.0-1.1 eq) Check_Purity->Check_Stoichiometry Monitor_Reaction Monitor Reaction (TLC/HPLC) Check_Stoichiometry->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Purification_Loss Significant Loss During Purification? Incomplete_Reaction->Purification_Loss No Increase_Time_Temp->Monitor_Reaction Optimize_Purification Optimize Recrystallization or Chromatography Purification_Loss->Optimize_Purification Yes End Improved Yield Purification_Loss->End No Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Bromination of 3,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the over-bromination of 3,4-dimethoxybenzoic acid, ensuring selective synthesis of the desired mono-brominated product.

Frequently Asked Questions (FAQs)

Q1: Why is 3,4-dimethoxybenzoic acid highly susceptible to over-bromination?

A1: 3,4-Dimethoxybenzoic acid possesses two methoxy (-OCH₃) groups, which are strong activating substituents on the benzene ring. These groups donate electron density to the aromatic system, making it significantly more nucleophilic and thus highly reactive towards electrophiles like bromine.[1] This high reactivity can easily lead to the addition of more than one bromine atom, resulting in di- or poly-brominated side products.

Q2: What are the most common side products when brominating 3,4-dimethoxybenzoic acid?

A2: The most common side products are di-brominated isomers of 3,4-dimethoxybenzoic acid. Due to the strong activation and directing effects of the two methoxy groups, multiple positions on the ring are susceptible to attack. In some cases, under harsh reaction conditions, ring oxidation can also occur.[2]

Q3: Which brominating agent is best for achieving selective mono-bromination?

A3: For highly activated aromatic rings, a milder and more selective brominating agent is preferable to elemental bromine (Br₂). N-Bromosuccinimide (NBS) is widely recommended as it is a more controlled source of electrophilic bromine, reducing the likelihood of polybromination and oxidative side reactions.[2][3][4] Using NBS, often in conjunction with a catalyst like silica gel, can enhance selectivity for mono-bromination.[3][5]

Q4: How does reaction temperature affect the selectivity of the bromination?

A4: Lowering the reaction temperature is a critical strategy to control the reaction rate and improve selectivity. Conducting the bromination at 0 °C or even lower temperatures slows down the highly exothermic electrophilic substitution, allowing for the controlled formation of the mono-brominated product and minimizing over-reaction.[2]

Q5: How can I monitor the reaction to prevent the formation of side products?

A5: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of the reaction.[2] By regularly sampling the reaction mixture and comparing it to the starting material and a product standard (if available), you can determine the optimal point to stop the reaction—ideally when the starting material is consumed and the formation of di-brominated products is minimal.

Q6: What is the best method to purify the desired mono-brominated product?

A6: After the reaction work-up, the crude product mixture can be effectively purified using either recrystallization or column chromatography.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective if the desired product and impurities have significantly different solubilities. For separating complex mixtures of isomers, silica gel column chromatography is the more robust method.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of 3,4-dimethoxybenzoic acid.

ProblemPotential Cause(s)Recommended Solution(s)
Significant Over-bromination (Di- or Poly-brominated Products) 1. Stoichiometry of brominating agent is too high. 2. Reaction temperature is too high. 3. Reaction was allowed to proceed for too long. 4. Using a highly reactive brominating agent (e.g., Br₂ with a strong Lewis acid).1. Use a precise stoichiometry of 1.0-1.1 equivalents of the brominating agent. 2. Lower the reaction temperature to 0 °C or below.[2] 3. Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.[2] 4. Switch to a milder brominating agent such as N-Bromosuccinimide (NBS).[2][3]
Low or No Yield of Product 1. Incomplete reaction. 2. Brominating agent has degraded or is of poor quality. 3. Product loss during work-up or purification.1. Cautiously increase the reaction time or allow the mixture to warm slowly to room temperature while monitoring with TLC. 2. Use a fresh, high-quality source of the brominating agent. 3. Optimize the extraction and purification steps to minimize loss.
Formation of Multiple Isomers 1. The methoxy groups direct bromination to several positions (ortho and para).1. Adjusting the solvent and temperature may influence regioselectivity. 2. Employ careful column chromatography to separate the desired isomer from others.[2]
Dark Reaction Mixture / Evidence of Degradation 1. Use of harsh reaction conditions or a strong oxidizing agent. 2. Side reactions due to the presence of HBr byproduct.1. Use a milder agent like NBS and maintain low temperatures.[2] 2. For reactions that generate HBr, using a basic medium or scavenger can reduce side reactions.[6]

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is preferred for controlling the reaction on the activated 3,4-dimethoxybenzoic acid ring.

Materials:

  • 3,4-Dimethoxybenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in DMF or MeCN.

  • Cool the solution to 0 °C using an ice bath while stirring.

  • Add NBS (1.05 eq) to the cooled solution in small portions over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C and monitor its progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate eluent).

  • Once TLC indicates the consumption of the starting material, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS.

  • Transfer the mixture to a separatory funnel and dilute with water and the extraction solvent (DCM or EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Controlled Bromination using Elemental Bromine (Br₂)

This classic method requires careful control of reagent addition and temperature to avoid over-bromination.

Materials:

  • 3,4-Dimethoxybenzoic acid (1.0 eq)

  • Bromine (Br₂) (1.05 eq)

  • Glacial Acetic Acid

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ice-cold water

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and stirrer.

  • Cool the flask in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of Br₂ (1.05 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred, cooled solution of the acid over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, let the reaction stir at a low temperature for several hours, monitoring progress by TLC.[7]

  • Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water to precipitate the product.

  • Quench any excess bromine by adding 10% sodium thiosulfate solution dropwise until the orange color of bromine disappears.[7]

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid. The crude product can be further purified by recrystallization.

Visualizations

troubleshooting_workflow cluster_0 Troubleshooting Over-bromination start Problem: Significant Over-bromination q1 Stoichiometry Check: >1.1 eq. Brominating Agent? start->q1 s1 Solution: Reduce Stoichiometry to ~1.05 eq. q1->s1 Yes q2 Temperature Check: Was Temp > 10°C? q1->q2 No s1->q2 s2 Solution: Lower Temperature to 0°C q2->s2 Yes q3 Monitoring Check: Was TLC Used to Monitor? q2->q3 No s2->q3 s3 Solution: Monitor Closely & Quench Sooner q3->s3 No end_node Achieved: Selective Mono-bromination q3->end_node Yes s3->end_node experimental_workflow cluster_1 Experimental Workflow: Selective Mono-bromination with NBS step1 1. Dissolve 3,4-Dimethoxybenzoic Acid in Solvent (e.g., DMF) step2 2. Cool Reaction Mixture to 0°C in Ice Bath step1->step2 step3 3. Add NBS (1.05 eq) _Portion-wise_ with Stirring step2->step3 step4 4. Monitor Reaction Progress by TLC step3->step4 decision Starting Material Consumed? step4->decision decision->step4 No step5 5. Quench Reaction with Sodium Thiosulfate decision->step5 Yes step6 6. Aqueous Work-up & Extraction step5->step6 step7 7. Purify Crude Product (Recrystallization or Chromatography) step6->step7 final_product Pure Mono-brominated Product step7->final_product

References

Technical Support Center: Column Chromatography Purification of 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 2-Bromo-4,5-dimethoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

ProblemPossible CauseSuggested Solution
Product does not elute from the column The mobile phase is not polar enough to move the acidic compound.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. Adding a small amount of a volatile acid like acetic acid (0.5-1%) to the mobile phase can also help by protonating the carboxylic acid, reducing its interaction with the silica gel.[1]
Product elutes with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as a lower percentage of ethyl acetate in hexanes.[1]
Poor separation of the product from impurities - The chosen solvent system does not provide adequate resolution.- The column was overloaded with the crude sample.[1]- Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column to find a solvent system that gives good separation between your product and impurities (a target Rf of 0.2-0.4 for the product is often recommended).[1][2]- Use an appropriate ratio of silica gel to crude product, typically ranging from 30:1 to 100:1 by weight, to avoid overloading.[1]
Peak tailing of the product The acidic nature of the carboxylic acid group leads to strong interactions with the silica gel stationary phase.[1][3]Add a small amount of a volatile acid, such as 0.5-1% acetic acid or formic acid, to the mobile phase. This suppresses the ionization of the benzoic acid and silanol groups on the silica, leading to sharper peaks.[1]
Low recovery of the purified product - The product is adsorbing irreversibly to the silica gel.- Some fractions containing the product were not identified and collected.- The addition of a small amount of acid to the mobile phase can help improve recovery for acidic compounds.- Carefully monitor the column fractions using TLC to ensure all product-containing fractions are collected.
Cracks or channels in the silica gel bed Improper packing of the column.Ensure the column is packed uniformly using a slurry method and that the silica bed is never allowed to run dry.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. It is also highly recommended to add 0.5-1% acetic acid to the mobile phase to improve peak shape and recovery of the acidic product.[1]

Q2: What stationary phase should I use?

A2: Silica gel is the most common and appropriate stationary phase for the purification of this type of moderately polar organic compound.

Q3: How should I load my sample onto the column?

A3: The crude product should be dissolved in a minimal amount of the mobile phase or a slightly more polar solvent.[1] If the product's solubility is low in the mobile phase, you can dissolve it in a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and then load the powder onto the top of the column bed.[2]

Q4: How can I identify which fractions contain my purified product?

A4: The composition of the collected fractions should be monitored by Thin Layer Chromatography (TLC).[2] Spot each fraction onto a TLC plate, elute it with the same solvent system used for the column, and visualize the spots (e.g., under UV light). Combine the fractions that contain only the pure product.

Q5: What are the expected physical properties of pure this compound?

A5: The pure compound is an off-white crystalline solid.[4][5]

PropertyValue
Molecular Formula C₉H₉BrO₄[5][6][7]
Molecular Weight 261.07 g/mol [5][6][7]
Melting Point 188-190 °C[4][5][6]
Appearance Off-White Crystalline Solid[4][5]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

  • Mobile Phase Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of the desired product from impurities. A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate, often with a small addition of acetic acid (0.5-1%).[1]

    • The ideal solvent system should result in an Rf value of approximately 0.2-0.4 for this compound.[1][2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle positive pressure, ensuring a uniform and air-free bed.[1][2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Alternatively, use the dry loading method described in the FAQs if the compound is not very soluble in the mobile phase.[2]

    • Carefully apply the sample to the top of the packed silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with the initial low-polarity mixture.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

    • Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis and Product Isolation:

    • Monitor the composition of the collected fractions by TLC.[2]

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.[2]

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 cluster_1 cluster_2 cluster_3 start Observed Problem problem1 Poor Separation Impurities co-elute with product start->problem1 problem2 No Elution Product stuck on column start->problem2 problem3 Peak Tailing Broad, asymmetrical peaks start->problem3 cause1 Cause Incorrect Mobile Phase Polarity problem1->cause1 cause2 Cause Column Overload problem1->cause2 problem2->cause1 cause3 Cause Acidic Nature of Compound problem3->cause3 solution1 Optimize mobile phase via TLC cause1->solution1 for separation solution3 Increase mobile phase polarity cause1->solution3 for elution solution2 Reduce sample load cause2->solution2 solution4 Add 0.5-1% acetic acid to mobile phase cause3->solution4

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Monitoring the Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Thin-Layer Chromatography (TLC) to monitor the synthesis of 2-Bromo-4,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the spot for my carboxylic acid starting material or product streaking or tailing down the plate?

A1: This is the most common issue when analyzing carboxylic acids on silica gel TLC plates.[1]

  • Cause: Carboxylic acids are highly polar and can interact strongly with the acidic silica gel stationary phase through hydrogen bonding. This strong interaction can lead to slow, uneven movement up the plate, resulting in a streak or "tail" rather than a compact spot.[1]

  • Solution: To achieve well-defined, symmetrical spots, add a small amount of a polar acid to your mobile phase.[2] A common practice is to add 0.5-1% glacial acetic acid or formic acid to the eluent mixture.[1] This suppresses the ionization of the carboxylic acid group, reduces its interaction with the silica, and results in cleaner separation.[3]

  • Additional Cause: You may also be overloading your sample.[2][4] Try diluting your sample and spotting a smaller amount onto the plate.[2]

Q2: My spots are all clustered at the bottom (low Rf) or have run to the top of the plate (high Rf). What should I do?

A2: The retention factor (Rf) of your spots is controlled by the polarity of the mobile phase. This needs to be adjusted for optimal separation.

  • Spots are too low (Rf value is too low): Your mobile phase is not polar enough to move the compounds up the plate.[5] To increase the eluent's polarity, you should increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane:ethyl acetate system).[2]

  • Spots are too high (Rf value is too high): Your mobile phase is too polar, causing all compounds to travel with the solvent front.[5] To decrease the eluent's polarity, increase the proportion of the non-polar solvent (e.g., increase the amount of hexane).[2]

Q3: I see the starting material spot disappearing and a new spot appearing. How can I confirm the new spot is my desired product?

A3: While the appearance of a new spot is a strong indicator of a reaction, using a co-spot is the best way to confirm its identity on the TLC plate.

  • Procedure: On your TLC plate, mark three lanes: one for the starting material (SM), one for the reaction mixture (RXN), and a "co-spot" lane (CO).[5]

    • In the 'SM' lane, spot your starting material.

    • In the 'RXN' lane, spot the current reaction mixture.

    • In the 'CO' lane, apply a spot of the starting material first, then carefully apply a spot of the reaction mixture directly on top of it.[5]

  • Analysis: After developing the plate, if the new product spot in the 'RXN' lane has a different Rf than the starting material, the 'CO' lane will show two distinct spots. As the reaction goes to completion, the lower spot (starting material) in the 'RXN' lane will fade, and eventually, only the new product spot will remain. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

Q4: I've developed my plate, but I can't see any spots. What went wrong?

A4: This issue can arise from several factors.

  • Insufficient Concentration: Your sample solution may be too dilute.[2][4] Try concentrating the sample or spotting it multiple times in the same location, allowing the solvent to dry completely between each application.[2]

  • Lack of UV Activity: While aromatic compounds like your starting material and product are typically UV-active, your concentration might be too low for visualization. If you suspect this, you will need to use a chemical stain.

  • Solvent Level Too High: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples. If the origin is submerged, your compounds will dissolve into the solvent pool instead of traveling up the plate.[2][4]

  • Evaporation: If your compounds are volatile, they may have evaporated from the plate. This is less likely for the compounds in this specific synthesis but is a possibility in other contexts.[2]

Q5: The solvent front on my TLC plate is crooked. Why did this happen and how can I prevent it?

A5: An uneven solvent front makes accurate Rf calculation difficult.

  • Cause: This is often due to the edges of the TLC plate touching the sides of the developing chamber or the filter paper inside. It can also be caused by chipping or flaking of the silica gel at the bottom of the plate, which disrupts the capillary action.[4][6]

  • Solution: Place the plate carefully in the center of the chamber, ensuring it does not touch the sides. Handle plates gently to avoid damaging the silica layer. If the bottom edge is chipped, you can sometimes make a 45° cut at the corner to remove the damaged area.[6]

Quantitative Data Summary

The following table summarizes the expected TLC results for the synthesis of this compound from 3,4-dimethoxybenzoic acid using a normal-phase silica plate. The brominated product is less polar than the starting material and will therefore have a higher Rf value.[7]

Compound NameStructureRelative PolarityExpected Rf Value*
3,4-Dimethoxybenzoic Acid (Starting Material)More Polar~ 0.3 - 0.5
This compound (Product)Less Polar~ 0.5 - 0.7

*Expected Rf values are estimates using a Hexane:Ethyl Acetate:Acetic Acid (e.g., 7:3:0.1) mobile phase. Actual values may vary based on exact solvent composition, temperature, and plate type.

Experimental Protocol: TLC Monitoring

This protocol provides a step-by-step method for monitoring the reaction.

1. Mobile Phase Preparation:

  • In a graduated cylinder, prepare the mobile phase by mixing hexane and ethyl acetate in a 7:3 (v/v) ratio.

  • To this mixture, add glacial acetic acid to a final concentration of 0.5-1% (e.g., for a 10 mL total volume, add 0.05-0.1 mL of acetic acid).[3] Mix thoroughly.

2. TLC Chamber Equilibration:

  • Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.

  • Cover the chamber with its lid and allow the atmosphere to saturate with solvent vapor for at least 10-15 minutes.[5]

3. TLC Plate Preparation and Spotting:

  • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel 60 F₂₅₄ plate.[3]

  • Mark three lanes on the origin line for 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction Mixture).[5]

  • Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate).

  • Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane.

  • Withdraw a small aliquot from your reaction mixture and dilute it with a volatile solvent. Spot this onto the 'RXN' lane.

  • Spot the starting material onto the 'CO' lane, and then carefully spot the reaction mixture directly on top of it.[5]

4. Plate Development:

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the origin line.[2]

  • Replace the lid and allow the solvent to ascend the plate. Do not disturb the chamber during development.

  • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

5. Visualization:

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • UV Light: Place the plate under a UV lamp (254 nm). Aromatic compounds should appear as dark spots against the fluorescent green background.[3] Circle the spots lightly with a pencil.

  • (Optional) Staining: For enhanced visualization or if spots are faint, use a stain. A bromocresol green stain is effective for acidic compounds. Briefly dip the plate in the stain solution. Acidic compounds will appear as yellow spots on a blue or green background.[3]

6. Analysis:

  • Compare the spots. The reaction is progressing if the 'RXN' lane shows a diminishing spot corresponding to the starting material and an intensifying spot at a higher Rf (the product).[5]

  • The reaction is complete when the starting material spot is no longer visible in the 'RXN' lane.

Visual Workflow Diagram

The following diagram illustrates the logical workflow for monitoring the reaction progress using TLC.

TLC_Workflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis & Decision cluster_outcome 4. Outcome prep_system Prepare TLC System (Mobile Phase, Chamber) spot_plate Spot Plate (SM, CO, RXN) prep_system->spot_plate prep_samples Prepare & Dilute Samples (SM, RXN) prep_samples->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Plate (UV Light, Stain) develop_plate->visualize decision Is Starting Material Consumed? visualize->decision continue_rxn Continue Reaction & Monitor decision->continue_rxn No complete Reaction Complete (Proceed to Workup) decision->complete Yes continue_rxn->prep_samples

Caption: Workflow for TLC monitoring of a chemical synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2-Bromo-4,5-dimethoxybenzoic Acid: HPLC vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with traditional purity assessment methods for 2-Bromo-4,5-dimethoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We present supporting experimental protocols and data to aid in the selection of the most appropriate analytical technique for your research needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reverse-phase HPLC is the industry-standard for determining the purity of non-volatile organic compounds like this compound.[1] Its high resolving power allows for the separation and quantification of the main compound from its structurally similar impurities, which may be present from the synthesis process.

Potential Impurities in this compound

The purity profile of this compound is largely dependent on its synthetic route. A common method involves the bromination of 3,4-dimethoxybenzoic acid (veratric acid). Potential process-related impurities that can be monitored by HPLC include:

  • Unreacted Starting Material: 3,4-dimethoxybenzoic acid.

  • Isomeric Impurities: 3-Bromo-4,5-dimethoxybenzoic acid, formed due to non-regioselective bromination.

  • Over-brominated Products: Dibrominated species such as 2,6-dibromo-4,5-dimethoxybenzoic acid.

  • Byproducts from Alternative Synthesis: If synthesized from 3,4-dimethoxytoluene, impurities could include the intermediate 2-bromo-4,5-dimethoxytoluene and its oxidation byproducts.

Experimental Protocol: Purity Determination by HPLC

This section details a typical reverse-phase HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard and sample

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Traditional Purity Assessment: Melting Point Determination

Historically, the melting point of a crystalline solid has been a widely used indicator of its purity. For a pure compound, the melting point is a sharp, well-defined temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range.

Experimental Protocol: Purity Determination by Melting Point

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • A small amount of the crystalline this compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point range is reported as T1 - T2.

Performance Comparison: HPLC vs. Melting Point

The choice of analytical method depends on the specific requirements of the analysis. Below is a comparative summary of HPLC and melting point analysis for the purity determination of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Melting Point Analysis
Principle Separation based on differential partitioning between a mobile and stationary phase.Observation of the temperature range over which a solid transitions to a liquid.
Purity Indication The presence of multiple peaks, with the area of the main peak indicating purity.A sharp, narrow melting range close to the literature value indicates high purity. A broad, depressed range suggests impurities.
Quantitative? Yes, highly quantitative.Primarily qualitative; can be semi-quantitative under specific conditions.
Sensitivity High; can detect trace impurities.Lower; generally requires >1% impurity to cause a significant change.
Specificity High; can separate closely related isomers and byproducts.Low; different compounds can have similar melting points.
Sample State Liquid (solid samples must be dissolved).Solid.
Throughput Moderate; typical run times are 15-30 minutes per sample.High; multiple samples can often be analyzed simultaneously.

Data Presentation

Table 1: Typical Purity Data for this compound from Different Analytical Methods

Analytical MethodPurity Specification/ResultNotes
HPLC (Area %) ≥ 98.0%[2][3]Industry standard for quality control. Provides quantitative data on individual impurities.
Melting Point (°C) 188-190 °C (literature value)[4]A sharp range within this window suggests high purity. A broader, lower range indicates impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the experimental procedures described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: Workflow for Purity Analysis by HPLC.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Determination cluster_result Purity Assessment A Pack Capillary Tube B Place in Apparatus A->B C Heat and Observe B->C D Record Melting Range C->D E Compare to Literature Value D->E

Caption: Workflow for Purity Analysis by Melting Point.

Conclusion

For a comprehensive and quantitative purity assessment of this compound, HPLC is the superior method. It provides detailed information about the impurity profile, which is essential for quality control in drug development and other high-purity applications. While melting point analysis can serve as a rapid and straightforward preliminary check for the purity of a crystalline solid, it lacks the sensitivity and specificity of HPLC. For rigorous scientific research and industrial applications, the use of HPLC for purity analysis is highly recommended.

References

A Comparative Guide to the Characterization of Impurities in 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in 2-Bromo-4,5-dimethoxybenzoic acid, a key intermediate in pharmaceutical synthesis.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select appropriate analytical techniques and interpret the resulting data for effective quality control.

Overview of Potential Impurities

Impurities in this compound can originate from starting materials, intermediates, byproducts of the synthesis process, or degradation products. The manufacturing route significantly influences the impurity profile. Common synthetic pathways start from materials like 3,4-dimethoxytoluene or 3,4-dimethoxybenzoic acid, involving bromination and oxidation steps.[1][3][4]

Table 1: Potential Process-Related Impurities and their Origins

Impurity NameChemical StructureLikely Origin
3,4-Dimethoxybenzoic acidC₉H₁₀O₄Unreacted starting material
3,4-DimethoxytolueneC₉H₁₂O₂Unreacted starting material[1]
2-Bromo-4,5-dimethoxytolueneC₉H₁₁BrO₂Unreacted intermediate from the oxidation step[1]
6-Bromo-3,4-dimethoxybenzoic acidC₉H₉BrO₄Isomeric byproduct of the bromination reaction
Dibromo-4,5-dimethoxybenzoic acidC₉H₈Br₂O₄Over-bromination byproduct
Residual Solvents (e.g., Acetic Acid, Toluene)VariesSolvents used during synthesis and purification[3]

Comparative Analysis of Analytical Techniques

The characterization of these impurities requires a combination of high-resolution separation techniques and sensitive detection methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed techniques for impurity profiling.[5][6][7][8]

Table 2: Comparison of Key Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of analytes between a stationary and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.
Primary Use Quantification and separation of non-volatile and thermally labile impurities. Considered the gold standard for purity assays.[6][7]Identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[6]Structural elucidation of unknown impurities and quantification (qNMR).[9]
Impurities Detected Starting materials, intermediates, isomeric and dimeric byproducts, degradation products.Residual solvents, volatile starting materials, and certain degradation byproducts.Provides structural information on all impurities present above the detection limit. Excellent for identifying isomers.[9]
Advantages High resolution, sensitivity, and reproducibility. Applicable to a wide range of compounds.[10] Well-established methods are available.High sensitivity and specificity for volatile compounds. Provides molecular weight and fragmentation data for identification.[11]Provides unambiguous structure determination. Can be quantitative without the need for reference standards for each impurity (qNMR).
Limitations May require specific reference standards for impurity identification and quantification. Less effective for volatile compounds.Limited to thermally stable and volatile compounds. The carboxylic acid group may require derivatization for optimal analysis.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret, especially for mixtures.[9]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline standard procedures for the analysis of this compound.

This method is designed for the separation and quantification of process-related impurities and degradation products.

  • Instrumentation : HPLC system with a UV detector.

  • Column : Hypersil ODS C18, 4.6 x 250 mm, 5 µm (or equivalent).

  • Mobile Phase A : 0.01 M Phosphate Buffer (pH adjusted to 7.0 with orthophosphoric acid).[10]

  • Mobile Phase B : Acetonitrile (HPLC Grade).[10]

  • Gradient Program :

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to 90% A, 10% B

  • Flow Rate : 1.0 mL/min.[10]

  • Column Temperature : 30 °C.[12]

  • Detection : UV at 290 nm.[10]

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

This protocol is optimized for the detection of volatile impurities, particularly residual solvents.

  • Instrumentation : GC system coupled to a Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Column : Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).[11]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[11]

  • Inlet Temperature : 250 °C.

  • Injection Mode : Splitless.

  • Oven Temperature Program :

    • Initial temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.[11]

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.[11]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[11]

  • Mass Range : 35-500 m/z.

  • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., Methanol) at a concentration of 1-5 mg/mL.

NMR is used for the structural confirmation of the main component and the identification of unknown impurities.

  • Instrumentation : 400 MHz (or higher) NMR spectrometer.[13][14]

  • Solvent : Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][9]

  • ¹H NMR Data Acquisition :

    • Pulse Program : Standard proton experiment.

    • Number of Scans : 16-64 (adjust for desired signal-to-noise).

    • Relaxation Delay : 5 seconds (increase for quantitative analysis).[9]

  • ¹³C NMR Data Acquisition :

    • Pulse Program : Proton-decoupled carbon experiment.

    • Number of Scans : 1024 or higher.

  • Sample Preparation : Dissolve 10-20 mg of the sample in approximately 0.7 mL of DMSO-d₆.[9] Filter the solution into an NMR tube if particulates are present.[9]

  • Expected ¹H NMR Chemical Shifts (DMSO-d₆) : δ ~13.08 (bs, 1H, COOH), 7.37 (s, 1H, Ar-H), 7.21 (s, 1H, Ar-H), 3.84 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).[4] Impurity signals will appear at different chemical shifts, allowing for their identification based on known spectra or structural elucidation.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the analytical workflow and the origin of potential impurities.

Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Identification cluster_reporting Final Report Sample Bulk Drug Substance Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Separation (Non-volatile Impurities) Dissolution->HPLC GCMS GC-MS Analysis (Volatile Impurities) Dissolution->GCMS NMR NMR Spectroscopy (Structural Elucidation) Dissolution->NMR Chromatogram Chromatographic Peak Integration HPLC->Chromatogram MassSpec Mass Spectra Analysis GCMS->MassSpec NMRSpec NMR Spectra Interpretation NMR->NMRSpec Quant Quantification vs. Reference Standards Chromatogram->Quant StructID Structural ID of Unknowns MassSpec->StructID NMRSpec->StructID Report Impurity Profile Report (Identity & Quantity) Quant->Report StructID->Report

Caption: General workflow for the characterization of impurities.

Synthesis_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities SM Starting Material (e.g., 3,4-Dimethoxybenzoic Acid) Bromination Bromination SM->Bromination Imp_SM Unreacted Starting Material SM->Imp_SM Incomplete Reaction Product This compound Bromination->Product Imp_Iso Isomeric Byproducts (e.g., 6-Bromo isomer) Bromination->Imp_Iso Side Reaction Imp_Di Over-brominated Product (Dibromo species) Bromination->Imp_Di Side Reaction

Caption: Relationship between synthesis and potential impurities.

References

A Comparative Guide to the Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes to 2-Bromo-4,5-dimethoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on reaction efficiency, starting materials, and overall yield, supported by experimental data from published literature.

Comparison of Synthetic Routes

Two primary methods for the synthesis of this compound are highlighted below:

  • Route 1: Direct Bromination of 3,4-Dimethoxybenzoic Acid (Veratric Acid)

  • Route 2: Oxidation of 2-Bromo-4,5-dimethoxytoluene, derived from 3,4-Dimethoxytoluene

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their performance.

ParameterRoute 1: From 3,4-Dimethoxybenzoic AcidRoute 2: From 3,4-Dimethoxytoluene
Starting Material 3,4-Dimethoxybenzoic Acid3,4-Dimethoxytoluene
Key Reagents Bromine, Concentrated Hydrochloric AcidSulfuric Acid, Hydrogen Peroxide, Metal Bromide, Potassium Permanganate, Tetrabutylammonium Bromide
Number of Steps 12
Overall Yield 96.2%[1]>92%[2]
Purity of Final Product High Purity (implied by high yield)>95% (as determined by HPLC)[2]
Reaction Time 7 hours[1]Step 1: 2-4 hours; Step 2: 5-6 hours[2]

Experimental Protocols

Route 1: Direct Bromination of 3,4-Dimethoxybenzoic Acid

This method involves the direct bromination of commercially available 3,4-dimethoxybenzoic acid.

Procedure: To a solution of 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid, bromine is added. The reaction mixture is stirred for seven hours. After completion of the reaction, water is added to the mixture, and the resulting mixture is stirred for an additional hour. The precipitated crystals are then collected by filtration and dried under reduced pressure to yield crude crystals of this compound.[1]

Route 2: Synthesis from 3,4-Dimethoxytoluene

This two-step process begins with the directed bromination of 3,4-dimethoxytoluene, followed by oxidation to the carboxylic acid.

Step 1: Synthesis of 2-Bromo-4,5-dimethoxytoluene 3,4-dimethoxytoluene is reacted with sulfuric acid, hydrogen peroxide, and a metal bromide at a temperature of 30-60 °C for 2-4 hours. After the reaction is complete, a 0.5M aqueous solution of sodium bisulfite is added to quench any excess hydrogen peroxide. The product is then extracted with ethyl acetate, and the solvent is evaporated to yield light yellow oily 2-bromo-4,5-dimethoxytoluene with a purity of greater than 95% and a yield of approximately 97%.[2]

Step 2: Oxidation to this compound 2-bromo-4,5-dimethoxytoluene (35.0g, 0.152 mol) is placed in a 500ml reaction flask with 350ml of water and 2.9g (0.009 mol) of tetrabutylammonium bromide. The reaction mixture is heated to 85 °C. While stirring, 75.8g (0.48 mol) of potassium permanganate is added, and the reaction proceeds for 5 hours. The completion of the reaction is monitored by TLC. The hot reaction solution is filtered, and the filtrate's pH is adjusted to 4 with hydrochloric acid, leading to the precipitation of a white solid. After standing for 5 hours, the solid is filtered and dried to obtain 36.8g of this compound, corresponding to a yield of 93% and a purity of 95.8% as determined by HPLC.[2]

Logical Workflow of Synthesis Comparison

SynthesisComparison cluster_route1 Route 1 cluster_route2 Route 2 cluster_comparison Comparison Metrics A 3,4-Dimethoxybenzoic Acid B Direct Bromination (Br2, conc. HCl) A->B K Number of Steps A->K L Starting Material Cost A->L C This compound B->C I Yield C->I J Purity C->J D 3,4-Dimethoxytoluene E Directed Bromination (H2SO4, H2O2, MBr) D->E D->K D->L F 2-Bromo-4,5-dimethoxytoluene E->F G Oxidation (KMnO4, TBAB) F->G H This compound G->H H->I H->J

Caption: Comparative workflow of two synthetic routes to this compound.

References

A Comparative Guide to Alternative Brominating Agents for 3,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromination of 3,4-dimethoxybenzoic acid is a critical step in the synthesis of numerous pharmaceutical intermediates and other valuable organic compounds. Traditionally, elemental bromine has been the reagent of choice for this transformation. However, its high toxicity, corrosive nature, and challenging handling requirements have driven the search for safer and more environmentally benign alternatives. This guide provides a comprehensive comparison of several alternative brominating agents, offering experimental data, detailed protocols, and an evaluation of their relative merits.

Executive Summary

This guide evaluates four primary alternatives to elemental bromine for the bromination of 3,4-dimethoxybenzoic acid and its analogs: N-Bromosuccinimide (NBS), Pyridinium Tribromide (and its equivalents like Tetrabutylammonium Tribromide), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and "green" methods involving the in situ generation of bromine from hydrogen peroxide and hydrogen bromide.

The ideal brominating agent should offer high yield and regioselectivity, mild reaction conditions, operational simplicity, and a favorable safety and environmental profile. This comparison reveals that while all examined alternatives offer improvements in safety and handling over elemental bromine, there are notable differences in their reactivity, cost, and environmental impact.

Performance Comparison of Brominating Agents

The following table summarizes the performance of various brominating agents in the bromination of 3,4-dimethoxybenzoic acid and its close structural analogs. The data has been compiled from various sources to provide a comparative overview.

Brominating AgentSubstrateProductYield (%)Reaction ConditionsReference
N-Bromosuccinimide (NBS)2,6-Dimethoxybenzoic Acid3-Bromo-2,6-dimethoxybenzoic acid93%Aqueous NaOH, Room Temperature, 7 hours[1]
Tetrabutylammonium Tribromide (Bu₄NBr₃)2,4-Dimethoxybenzoic Acid5-Bromo-2,4-dimethoxybenzoic acid94%23°C, 16 hours[2]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)2,6-Dimethoxybenzoic Acid3-Bromo-2,6-dimethoxybenzoic acid90-98%Aqueous NaOH[3][4]
H₂O₂ / HBrAromatic CompoundsBromoarenesGood to ExcellentAqueous medium, Room Temperature[5][6][7]

Note: Direct experimental data for the bromination of 3,4-dimethoxybenzoic acid with all alternative agents was not available in the reviewed literature. The data presented for NBS, Bu₄NBr₃, and DBDMH are based on the bromination of structurally similar dimethoxybenzoic acid isomers, which are expected to exhibit comparable reactivity.

Logical Relationships of Brominating Agents

The following diagram illustrates the key characteristics and relationships between the different brominating agents discussed in this guide.

Brominating_Agents cluster_Solid_Reagents Solid & Safer Alternatives cluster_Green_Chemistry Green Chemistry Approach cluster_Traditional Traditional Reagent NBS N-Bromosuccinimide (NBS) PTB Pyridinium Tribromide (PTB) & Equivalents NBS->PTB Similar Reactivity DBDMH 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) NBS->DBDMH Comparable Efficacy PTB->DBDMH Alternative N-Bromo Compounds H2O2_HBr H₂O₂ / HBr (In situ Br₂ generation) Br2 Elemental Bromine (Br₂) H2O2_HBr->Br2 Generates Br₂ in situ Br2->NBS Improved Handling Br2->PTB Improved Handling & Safety Br2->DBDMH Improved Handling & Stability Br2->H2O2_HBr Avoids Direct Handling of Br₂

Caption: Comparative relationships of alternative brominating agents.

Experimental Protocols

Detailed methodologies for the bromination of dimethoxybenzoic acid analogs using the discussed alternative reagents are provided below. These protocols can be adapted for the bromination of 3,4-dimethoxybenzoic acid.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from the bromination of 2,6-dimethoxybenzoic acid.[1]

Materials:

  • 2,6-Dimethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) for workup

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 2,6-dimethoxybenzoic acid in an aqueous solution of sodium hydroxide.

  • To the resulting solution, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for approximately 7 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-bromo-2,6-dimethoxybenzoic acid.

  • Alternatively, the product can be extracted with an organic solvent.

Protocol 2: Bromination using Tetrabutylammonium Tribromide (Bu₄NBr₃)

This protocol is based on the bromination of 2,4-dimethoxybenzoic acid.[2]

Materials:

  • 2,4-Dimethoxybenzoic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃)

  • Suitable solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • Dissolve 2,4-dimethoxybenzoic acid in the chosen solvent in a round-bottom flask.

  • Add tetrabutylammonium tribromide (1.0 equivalent) to the solution.

  • Stir the reaction mixture at 23°C for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-bromo-2,4-dimethoxybenzoic acid.

Protocol 3: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is adapted from a general procedure for the bromination of activated benzoic acids.[3][4]

Materials:

  • Activated benzoic acid (e.g., 2,6-dimethoxybenzoic acid)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) for workup

Procedure:

  • Dissolve the benzoic acid derivative in aqueous NaOH.

  • Add DBDMH (0.55 equivalents, as it contains two bromine atoms) to the solution.

  • Stir the reaction at room temperature and monitor its progress.

  • After the reaction is complete, acidify the mixture with HCl to precipitate the brominated product.

  • Filter the solid, wash with water, and dry.

Protocol 4: Green Bromination using H₂O₂ and HBr

This is a general protocol for the environmentally benign bromination of aromatic compounds.[5][6][7]

Materials:

  • Aromatic substrate (e.g., 3,4-dimethoxybenzoic acid)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Hydrobromic Acid (HBr, 48% solution)

  • Water

Procedure:

  • Suspend the aromatic substrate in water.

  • Add hydrobromic acid to the suspension.

  • Slowly add hydrogen peroxide to the mixture at room temperature.

  • Stir the reaction vigorously. The reaction is often exothermic and may require cooling.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration.

  • Alternatively, extract the product with a suitable organic solvent.

  • Wash the organic layer with an aqueous solution of sodium bisulfite to remove any unreacted bromine, then with brine, dry over anhydrous sodium sulfate, and concentrate.

Safety and Environmental Considerations

A critical aspect of selecting a brominating agent is its safety and environmental impact.

  • N-Bromosuccinimide (NBS): NBS is a white, crystalline solid that is easier and safer to handle than liquid bromine.[8] However, it is a lachrymator, an irritant, and can be harmful if swallowed or inhaled.[2][9][10][11] It is also an oxidizer and should be kept away from combustible materials.[9][12] Environmentally, it is very toxic to aquatic life.[12]

  • Pyridinium Tribromide (PTB): PTB is a red-orange solid that is a stable and convenient source of bromine.[13][14][15] It is considered less hazardous than elemental bromine but is still corrosive and can cause severe skin and eye irritation.[16][17][18] It should be handled in a well-ventilated area to avoid inhalation of bromine vapors.[16]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is a stable, crystalline solid that is an effective brominating agent.[19] It is toxic if swallowed and causes severe skin burns and eye damage.[20][21][22] It is also an oxidizer and very toxic to aquatic life with long-lasting effects.[20][21]

  • H₂O₂ / HBr System: This method avoids the direct handling of elemental bromine by generating it in situ.[23] Hydrogen peroxide is a strong oxidizer, and concentrated hydrobromic acid is highly corrosive and can cause severe burns.[24] While considered a "greener" approach because the primary byproduct is water, the reagents themselves require careful handling. This method can significantly reduce the generation of halogenated organic byproducts.[25]

Conclusion

The choice of an alternative brominating agent for 3,4-dimethoxybenzoic acid depends on a balance of factors including required yield, reaction scale, cost, and, most importantly, safety and environmental considerations.

  • For high-yield, laboratory-scale synthesis where ease of handling is a priority, NBS and Pyridinium Tribromide (or its equivalents) are excellent choices, with established protocols for similar substrates.

  • DBDMH offers a cost-effective and highly efficient alternative, reportedly providing higher yields than NBS in some cases.

  • The H₂O₂/HBr system represents the most environmentally friendly approach by avoiding the use of pre-formed brominating agents and minimizing waste. This method is particularly attractive for large-scale industrial applications where green chemistry principles are paramount.

Researchers and drug development professionals are encouraged to consider these alternatives to elemental bromine to improve the safety, sustainability, and efficiency of their synthetic processes. Further optimization of the provided protocols for the specific case of 3,4-dimethoxybenzoic acid may be necessary to achieve optimal results.

References

A Comparative Guide to the Synthesis Applications of 2-Bromo-4,5-dimethoxybenzoic Acid and Other Brominated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Bromo-4,5-dimethoxybenzoic acid with other brominated benzoic acids in the context of organic synthesis. The selection of a halogenated starting material is a critical decision in the synthesis of complex molecules, influencing reaction efficiency, yield, and the overall synthetic strategy. This document aims to provide a data-driven overview of the performance of these compounds in common cross-coupling reactions, supported by experimental protocols and an analysis of their structural and electronic properties.

Physicochemical Properties and Their Influence on Reactivity

The reactivity of a brominated benzoic acid is fundamentally governed by the electronic and steric environment of the carbon-bromine bond and the carboxylic acid group. The position of the bromine atom and the presence of other substituents, such as methoxy groups, significantly impact the molecule's properties.

Acidity: The position of the bromine atom, an electron-withdrawing group, influences the acidity (pKa) of the benzoic acid. An ortho-bromo substituent generally leads to a lower pKa (higher acidity) due to the "ortho effect," which involves a combination of steric and electronic factors.[1] Methoxy groups, being electron-donating, can modulate this effect.

Reactivity in Cross-Coupling Reactions: The electron density of the aromatic ring plays a crucial role in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions. Electron-donating groups, like methoxy substituents, can increase the electron density on the aryl bromide, potentially slowing down this step.[2] Conversely, the position of these groups can also influence the steric hindrance around the reaction center.

CompoundStructureMolar Mass ( g/mol )pKa (in water at 25°C)Key Structural Features
This compound 261.07Not widely reportedTwo electron-donating methoxy groups, bromine at ortho position to the carboxylic acid.
2-Bromobenzoic acid 201.022.84[1]Bromine at ortho position, exhibits "ortho effect".[1]
3-Bromobenzoic acid 201.023.86[1]Bromine at meta position, less steric hindrance than ortho isomer.
4-Bromobenzoic acid 201.023.97Bromine at para position, minimal steric hindrance from the carboxylic acid.
4-Bromo-3,5-dimethoxybenzoic acid 261.07Not widely reportedTwo electron-donating methoxy groups flanking the bromine.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of brominated benzoic acids in this reaction is influenced by both electronic and steric factors. Generally, aryl bromides are more reactive than aryl chlorides but less reactive than aryl iodides.[3]

While direct comparative studies under identical conditions are scarce, the following table provides a summary of typical reaction conditions and yields for various brominated benzoic acids, illustrating their utility in synthesis.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
(4-Bromo-2,5-dimethoxyphenyl)boronic acid *4-BromoanisolePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901292[4]
4-Bromobenzoic acid Phenylboronic acidPd/CK₂CO₃Water150 (MW)0.17>90[5]
4-Amino-3-bromobenzoic acid Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane10012~85[6]
2-Bromo-4-fluorophenol Phenylboronic acid(L1)₂Pd(OAc)₂K₂CO₃WaterRT-High (implied)[7]

*Data for the corresponding boronic acid is provided to illustrate the reactivity of this substituted aromatic system.

The high yield obtained with the dimethoxy-substituted compound, albeit a boronic acid, suggests that with an appropriate catalyst system, these electron-rich substrates can be effectively coupled.[4] The electron-donating methoxy groups can make the aryl bromide less reactive towards oxidative addition, often necessitating more robust catalyst systems with bulky, electron-rich phosphine ligands.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Benzoic Acid

Objective: To synthesize a biaryl carboxylic acid via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Brominated benzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the brominated benzoic acid, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: Aryl Bromide, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reactants->Solvent Inert Atmosphere Heat Heat and Stir under Inert Atmosphere Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Chromatography/ Recrystallization) Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Performance in Other Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds between terminal alkynes and aryl halides. The reactivity trend for the aryl halide is similar to that of the Suzuki coupling (I > Br > Cl).[6] Electron-rich and sterically demanding aryl bromides may require larger amounts of catalyst.[5]

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines from aryl halides. The choice of a suitable phosphine ligand is crucial for achieving high yields, especially with challenging substrates. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. The regioselectivity and stereoselectivity of the reaction are key considerations. While aryl iodides and bromides are commonly used, the specific substitution pattern on the benzoic acid can influence the reaction outcome.

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions BrominatedBenzoicAcid Brominated Benzoic Acids (e.g., this compound) Suzuki Suzuki-Miyaura (with Boronic Acids) BrominatedBenzoicAcid->Suzuki Sonogashira Sonogashira (with Terminal Alkynes) BrominatedBenzoicAcid->Sonogashira Buchwald Buchwald-Hartwig (with Amines) BrominatedBenzoicAcid->Buchwald Heck Heck (with Alkenes) BrominatedBenzoicAcid->Heck Product_Biaryl Biaryl Carboxylic Acids Suzuki->Product_Biaryl Product_Alkynyl Alkynyl Benzoic Acids Sonogashira->Product_Alkynyl Product_Amino Amino Benzoic Acids Buchwald->Product_Amino Product_Alkenyl Alkenyl Benzoic Acids Heck->Product_Alkenyl

Caption: Versatility of brominated benzoic acids in various cross-coupling reactions.

Application in the Synthesis of Bioactive Molecules: Urolithins

Urolithins are metabolites produced by the gut microbiota from dietary ellagitannins and have garnered interest for their potential health benefits. The chemical synthesis of urolithins often employs brominated benzoic acids as key starting materials.

For instance, the synthesis of certain urolithin derivatives has been achieved using 2-bromo-5-methoxybenzoic acid.[9] This highlights the utility of methoxy-substituted bromobenzoic acids in the construction of complex natural product scaffolds. The synthesis of other urolithins has been reported starting from 2-bromobenzoic acid.[10] The choice of the specific brominated benzoic acid allows for the introduction of different substitution patterns on the final urolithin core.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the introduction of a dimethoxy-substituted phenyl moiety. In comparison to simpler brominated benzoic acids, its reactivity in cross-coupling reactions is influenced by the presence of two electron-donating methoxy groups, which can necessitate the use of more sophisticated catalyst systems to achieve high yields.

The choice between this compound and other brominated benzoic acids will depend on the specific target molecule and the desired substitution pattern. For the synthesis of compounds with a 2,4,5-substitution pattern, this compound is an excellent starting material. For other substitution patterns, or when higher reactivity is desired without the electronic influence of methoxy groups, simpler isomers like 2-, 3-, or 4-bromobenzoic acid may be more suitable. Researchers should consider the electronic and steric profile of the chosen substrate and select the appropriate catalytic system to ensure an efficient and high-yielding synthesis.

References

A Researcher's Guide to the Reactivity of Dimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric compounds is paramount for predictable and efficient synthesis. This guide provides an objective comparison of dimethoxybenzoic acid isomers, focusing on their acidity and susceptibility to electrophilic aromatic substitution. The positioning of the two methoxy groups on the benzene ring significantly alters the electronic environment of the molecule, leading to distinct chemical behaviors. This document summarizes key experimental data, provides detailed experimental protocols for further investigation, and visualizes the underlying electronic factors governing their reactivity.

Comparative Reactivity Data

The reactivity of dimethoxybenzoic acid isomers is primarily dictated by the electronic effects of the methoxy substituents. These effects can be broadly categorized into two types: the resonance effect (electron-donating) and the inductive effect (electron-withdrawing). The interplay of these effects, which varies depending on the substituent's position relative to the carboxylic acid group and the reaction center, governs the isomer's acidity and its reactivity in various chemical transformations.

Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the anion, resulting in a stronger acid (lower pKa), while electron-donating groups destabilize it, leading to a weaker acid (higher pKa).

IsomerPredicted pKa[1][2]Experimental pKa
2,3-Dimethoxybenzoic Acid-Available[3]
2,4-Dimethoxybenzoic Acid--
2,5-Dimethoxybenzoic Acid--
2,6-Dimethoxybenzoic Acid--
3,4-Dimethoxybenzoic Acid4.14[1][2]-
3,5-Dimethoxybenzoic Acid3.94[1]-

The 3,5-isomer is predicted to be more acidic than the 3,4-isomer. In 3,5-dimethoxybenzoic acid, both methoxy groups are meta to the carboxylic acid. From this position, their electron-donating resonance effect does not extend to the carboxylate group. Consequently, their primary influence is their electron-withdrawing inductive effect, which stabilizes the conjugate base and increases acidity.[1] In contrast, for the 3,4-isomer, the para-methoxy group exerts a strong electron-donating resonance effect that destabilizes the carboxylate anion, outweighing its inductive effect and leading to decreased acidity compared to the 3,5-isomer.[1]

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The rate of this reaction is enhanced by electron-donating groups and diminished by electron-withdrawing groups.

A qualitative comparison suggests that 3,4-dimethoxybenzoic acid is more reactive towards electrophilic aromatic substitution than 3,5-dimethoxybenzoic acid.[1] The two methoxy groups in both isomers are activating, ortho-, para-directing groups, while the carboxylic acid group is a deactivating, meta-directing group.[1] In the case of the 3,4-isomer, the activating effects of the two methoxy groups are synergistic, making the ring highly reactive towards electrophiles, particularly at the C2 and C5 positions.[1] For the 3,5-isomer, the powerful activating effect of the two methoxy groups still dominates, directing electrophilic attack to the C2, C4, and C6 positions.[1]

Key Experimental Protocols

To facilitate further comparative studies, the following detailed protocols are provided for the determination of pKa and for conducting a representative electrophilic aromatic substitution reaction.

Determination of pKa by Potentiometric Titration

This method allows for the experimental determination of the acid dissociation constant.

Materials:

  • Dimethoxybenzoic acid isomer

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low)

  • Potassium chloride (KCl) to maintain constant ionic strength

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Solution Preparation: Prepare a solution of the dimethoxybenzoic acid isomer of known concentration (e.g., 5 x 10⁻⁴ mol L⁻¹) in the chosen solvent containing a background electrolyte like 0.1 M KCl.[4]

  • Titration Setup: Place a known volume of the acid solution in a beaker with a stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Add the standardized NaOH solution in small, precise increments using a buret.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point can be determined from the point of maximum slope on the titration curve or by using a Gran plot. The pKa is equal to the pH at the half-equivalence point.

Electrophilic Aromatic Substitution: Nitration

This protocol describes a general procedure for the nitration of a dimethoxybenzoic acid isomer, a common electrophilic aromatic substitution reaction.

Materials:

  • Dimethoxybenzoic acid isomer

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Reaction flask with magnetic stirrer

  • Separatory funnel

  • Crushed ice

Procedure:

  • Reaction Setup: In a reaction flask, dissolve the dimethoxybenzoic acid isomer in a minimal amount of concentrated sulfuric acid, cooling the mixture in an ice bath.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to a separate portion of chilled concentrated sulfuric acid.

  • Reaction: While maintaining the low temperature, slowly add the nitrating mixture dropwise to the solution of the dimethoxybenzoic acid isomer with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice. The solid product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and then purify by recrystallization from a suitable solvent (e.g., ethanol).

Visualizing Reactivity Differences

The following diagrams illustrate the key electronic factors that influence the reactivity of dimethoxybenzoic acid isomers.

Acidity_Comparison cluster_35 3,5-Dimethoxybenzoic Acid cluster_34 3,4-Dimethoxybenzoic Acid a 3,5-Isomer More Acidic (Predicted pKa: 3.94) b Methoxy Groups (meta) Inductive Effect Dominates a->b Positioning d 3,4-Isomer Less Acidic (Predicted pKa: 4.14) c Effect Stabilizes Conjugate Base b->c Leads to e Methoxy Group (para) Resonance Effect Dominates d->e Positioning f Effect Destabilizes Conjugate Base e->f Leads to

Caption: Factors influencing the acidity of 3,4- and 3,5-dimethoxybenzoic acid.

EAS_Reactivity A Dimethoxybenzoic Acid Isomers B Electronic Effects of Methoxy Groups A->B C Inductive Effect (Electron-Withdrawing) B->C D Resonance Effect (Electron-Donating) B->D E Reactivity in Electrophilic Aromatic Substitution C->E Minor deactivating influence D->E Dominant activating influence F Increased Reactivity (Ring Activation) E->F G Decreased Reactivity (Ring Deactivation - less significant here)

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Bromo-4,5-dimethoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability.[1][2] Positional isomers can exhibit vastly different pharmacological and toxicological profiles, making their unambiguous characterization essential for regulatory approval and clinical success.[3] This guide provides an in-depth spectroscopic comparison of 2-Bromo-4,5-dimethoxybenzoic acid and its closely related isomer, 3-Bromo-4,5-dimethoxybenzoic acid, offering researchers a practical framework for their differentiation using fundamental analytical techniques.

We will explore the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and substituent effects. The causality behind experimental observations will be emphasized, providing a logical pathway for confident structural elucidation.

Molecular Structures and Isomeric Relationship

The core difference between the two compounds lies in the position of the bromine atom on the benzene ring relative to the carboxylic acid and two methoxy groups. This seemingly minor structural shift creates distinct electronic environments within each molecule, which are the basis for their spectroscopic differentiation.

cluster_0 This compound cluster_1 3-Bromo-4,5-dimethoxybenzoic acid 2-bromo 2-bromo 3-bromo 3-bromo

Caption: Constitutional isomers: 2-Bromo- vs. 3-Bromo-4,5-dimethoxybenzoic acid.

Comparative Spectroscopic Analysis

A multi-technique approach is indispensable for the robust characterization of these isomers. Each technique provides a unique piece of the structural puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the placement of the substituents.

  • This compound: This isomer presents a simpler aromatic region. Due to the substitution pattern, there are two remaining protons on the aromatic ring. These protons are in different chemical environments and will appear as two distinct singlets, as they have no adjacent protons to couple with. The proton at C6 is deshielded by the adjacent carboxylic acid, while the proton at C3 is influenced by the adjacent bromine and nearby methoxy group.

  • 3-Bromo-4,5-dimethoxybenzoic acid: This isomer also has two aromatic protons. However, they are ortho to each other at the C2 and C6 positions. They are not chemically equivalent and will appear as two distinct singlets. Their chemical shifts will differ based on the influence of the adjacent substituents.

Causality: The electron-withdrawing nature of the bromine atom and the carboxylic acid group, combined with the electron-donating effect of the methoxy groups, creates unique electronic densities at each proton's location. These differences in local magnetic fields result in distinct chemical shifts (δ), providing a clear fingerprint for each isomer.[4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides complementary information by probing the carbon skeleton. The chemical shifts of the aromatic carbons are particularly informative.

  • Key Differentiators:

    • Carbons Bearing Bromine (C-Br): The carbon directly attached to the bromine will show a characteristic chemical shift, but its exact position will be influenced by the other substituents.

    • Carbons Bearing Methoxy Groups (C-OMe): The shifts of these carbons will be relatively consistent but can be subtly affected by the overall substitution pattern.

    • Carboxylic Acid Carbon (C-OOH): The chemical shift of the carboxyl carbon is typically found significantly downfield (~165-170 ppm) and may show slight variations between isomers.[5]

    • Quaternary vs. Protonated Carbons: The number of signals and their multiplicities (if a coupled spectrum is acquired) will confirm the substitution pattern.

Causality: The electronegativity of the substituents is the primary driver of the observed chemical shifts. The bromine atom will have a direct (ipso) effect on the carbon it is attached to and will influence the ortho, meta, and para carbons to varying degrees. These substituent effects are well-documented and can be used to predict and interpret the spectra of substituted benzenes.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of the two isomers will be broadly similar, subtle differences in the fingerprint region can be diagnostic.

  • Shared Features:

    • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[7][8]

    • C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹. The exact position can be influenced by conjugation and electronic effects from the ring substituents.[9]

    • C-O Stretches: Strong bands typically in the 1200-1300 cm⁻¹ region corresponding to the aryl-ether and carboxylic acid C-O bonds.

  • Potential Differentiators:

    • Fingerprint Region (< 1500 cm⁻¹): The pattern of C-H out-of-plane bending and other skeletal vibrations in this region is unique to the specific substitution pattern on the aromatic ring and can serve as a fingerprint for each isomer.

    • C-Br Stretch: A weak to medium absorption typically found in the 600-700 cm⁻¹ range.[10]

Causality: The vibrational frequencies of bonds are determined by bond strength and the masses of the connected atoms. While the primary functional groups are identical, the overall symmetry and electronic distribution of the molecule, dictated by the isomer's structure, will cause slight shifts in these frequencies, particularly in the complex vibrational modes of the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Electron Ionization (EI) is a common technique for this analysis.

  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.[11] For C₉H₉BrO₄, this will be seen at m/z 260 and 262.[12][13]

  • Fragmentation Patterns: The way the molecule breaks apart upon ionization can be a key differentiator. The stability of the resulting fragments is influenced by the substituent positions.

    • Common Fragments: Expect losses of small, stable molecules or radicals such as:

      • Loss of a methyl group (-CH₃): [M - 15]⁺

      • Loss of a methoxy group (-OCH₃): [M - 31]⁺

      • Loss of the carboxyl group (-COOH): [M - 45]⁺

      • Loss of bromine radical (-Br): [M - 79/81]⁺

Causality: The fragmentation pathways are governed by the principles of carbocation stability. The position of the electron-donating methoxy groups and electron-withdrawing bromine and carboxyl groups will influence which bonds are most likely to break and which resulting fragments are most stable. For example, the proximity of certain groups in one isomer might enable a specific rearrangement or fragmentation that is not possible in the other.[14][15]

Data Summary

Spectroscopic FeatureThis compound3-Bromo-4,5-dimethoxybenzoic acid
Formula C₉H₉BrO₄C₉H₉BrO₄
Molecular Weight 261.07 g/mol 261.07 g/mol
¹H NMR (Aromatic) Two singletsTwo singlets
¹H NMR (Methoxy) Two singlets (~3.9 ppm)Two singlets (~3.9 ppm)
IR (C=O Stretch) ~1690-1710 cm⁻¹~1690-1710 cm⁻¹
IR (O-H Stretch) Broad, 2500-3300 cm⁻¹Broad, 2500-3300 cm⁻¹
MS (Molecular Ion) m/z 260, 262 (M⁺, M+2)[12]m/z 260, 262 (M⁺, M+2)
MS (Key Fragments) [M-15], [M-31], [M-45][M-15], [M-31], [M-45]

(Note: Exact values can vary depending on solvent and instrument conditions. Data is compiled from typical values and available database information.)[12][16]

Experimental Protocols

To ensure data is reliable and comparable, standardized acquisition protocols are essential.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans are typically sufficient.[10]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0 to 220 ppm and a longer relaxation delay (5 seconds) are used. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Background Collection: Record a background spectrum of the empty ATR crystal or the pure KBr pellet. This is crucial to subtract atmospheric (H₂O, CO₂) and accessory absorptions.

  • Sample Collection: Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.[10]

  • Processing: The final spectrum is typically displayed in percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like methanol or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., ramp from 100 °C to 280 °C).

  • MS Acquisition: The eluent from the GC enters the mass spectrometer's ion source, typically operated in Electron Ionization (EI) mode at 70 eV.

  • Data Collection: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragment ions.[13]

Analytical Workflow for Isomer Differentiation

The logical process for distinguishing between these isomers involves a sequential and confirmatory approach.

G Sample Unknown Isomer Sample MS Mass Spectrometry (MS) Sample->MS 1. Confirm MW & Bromine Presence (m/z 260/262) IR Infrared (IR) Spectroscopy Sample->IR 2. Confirm Functional Groups (-COOH, -OMe) NMR NMR Spectroscopy (1H & 13C) Sample->NMR 3. Determine Substitution Pattern Structure Structure Elucidation NMR->Structure Definitive Identification

Caption: A stepwise workflow for the spectroscopic identification of benzoic acid isomers.

Conclusion

While this compound and its 3-bromo isomer share the same molecular formula and functional groups, their distinct substitution patterns provide a robust basis for spectroscopic differentiation. ¹H NMR spectroscopy serves as the primary tool for distinguishing them, offering clear differences in the aromatic proton signals. ¹³C NMR, IR, and Mass Spectrometry provide crucial confirmatory data, verifying the carbon skeleton, functional groups, and molecular weight, respectively. By employing this multi-technique workflow and understanding the chemical principles behind the spectral data, researchers can confidently and accurately elucidate the structure of these critical chemical entities.

References

Validating the Structure of Synthesized 2-Bromo-4,5-dimethoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for validating the structure of 2-Bromo-4,5-dimethoxybenzoic acid, presenting experimental data and detailed protocols to ensure accurate and reproducible results.

Spectroscopic Data Summary

The structural integrity of synthesized this compound can be rigorously assessed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below offers a benchmark for comparison against experimental findings.

Table 1: Spectroscopic Data for this compound

TechniqueParameterObserved Value
¹H NMR Chemical Shift (δ)Singlet at ~7.3 ppm (Ar-H), Singlet at ~7.2 ppm (Ar-H), Singlet at ~3.9 ppm (OCH₃), Singlet at ~3.8 ppm (OCH₃)
¹³C NMR Chemical Shift (δ)~168 ppm (C=O), ~152 ppm (Ar-C), ~148 ppm (Ar-C), ~115 ppm (Ar-C), ~114 ppm (Ar-C), ~112 ppm (Ar-C), ~110 ppm (Ar-C), ~56.5 ppm (OCH₃), ~56.0 ppm (OCH₃)
FTIR Wavenumber (cm⁻¹)Broad peak ~2500-3300 (O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~1270, ~1030 (C-O stretch), ~600-800 (C-Br stretch)
GC-MS Mass-to-charge (m/z)260/262 ([M]⁺, isotopic pattern for Br), 245/247 ([M-CH₃]⁺), 217/219 ([M-CO₂H]⁺)

Comparison with an Isomeric Alternative: 3-Bromo-4,5-dimethoxybenzoic Acid

To highlight the importance of precise spectroscopic analysis in distinguishing between isomers, the data for this compound is compared with that of its isomer, 3-Bromo-4,5-dimethoxybenzoic acid.

Table 2: ¹H NMR Data Comparison of Isomeric Bromo-dimethoxybenzoic Acids

CompoundAromatic Protons Chemical Shift (δ)Key Differentiating Feature
This compoundTwo singlets (~7.3 and ~7.2 ppm)The two aromatic protons are in different chemical environments and appear as distinct singlets.
3-Bromo-4,5-dimethoxybenzoic acidTwo doubletsThe two aromatic protons would likely appear as doublets due to ortho-coupling.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

  • Background Spectrum: Obtain a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum over a range of 4000-400 cm⁻¹.[2]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation:

    • Derivatization (if necessary): For carboxylic acids, derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is often performed to improve chromatographic performance.

    • Dissolve a small amount of the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Conditions:

    • Set the injector temperature (e.g., 250 °C), and oven temperature program (e.g., start at 100 °C, ramp up to 280 °C).

    • Use helium as the carrier gas at a constant flow rate.[3]

  • MS Conditions:

    • Use Electron Ionization (EI) at 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., 50-300 m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed in the molecular ion and bromine-containing fragments.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of synthesized this compound.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation cluster_conclusion Conclusion start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) start->NMR Characterization FTIR FTIR Spectroscopy start->FTIR Characterization GCMS GC-MS Analysis start->GCMS Characterization data_comp Compare with Reference Data NMR->data_comp FTIR->data_comp GCMS->data_comp iso_comp Compare with Isomer Data data_comp->iso_comp Isomeric Purity Check struct_confirm Structure Confirmed iso_comp->struct_confirm Data Match struct_reject Structure Rejected / Further Purification iso_comp->struct_reject Data Mismatch

Caption: A logical workflow for the validation of synthesized this compound.

References

Cost-benefit analysis of different synthetic pathways to 6-bromoveratric acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways to 6-bromoveratric acid, a valuable building block in the preparation of various pharmaceutical compounds. We present a detailed comparison of a direct bromination route starting from veratric acid and an alternative pathway commencing with the more readily available vanillin. This analysis is supported by experimental data, detailed protocols, and cost estimations to inform your synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterPathway 1: Direct Bromination of Veratric AcidPathway 2: Synthesis from Vanillin
Starting Material Veratric AcidVanillin
Key Steps Direct electrophilic aromatic substitution (bromination)1. Bromination of vanillin (via acetylvanillin protection) 2. Oxidation of 6-bromovanillin
Overall Yield Good to ExcellentModerate to Good
Reagent Cost ModerateLow to Moderate
Process Complexity LowModerate
Scalability Potentially high, with optimizationGood
Green Chemistry Considerations Use of elemental bromine or NBSUse of protecting groups and oxidizing agents

Pathway 1: Direct Bromination of Veratric Acid

This pathway offers a straightforward approach to 6-bromoveratric acid through the direct electrophilic bromination of the aromatic ring of veratric acid. The electron-donating methoxy groups activate the ring, facilitating the substitution.

Synthetic Pathway Overview

Pathway_1 veratric_acid Veratric Acid six_bromoveratric_acid 6-Bromoveratric Acid veratric_acid->six_bromoveratric_acid Bromination brominating_agent Brominating Agent (Br2 or NBS) brominating_agent->six_bromoveratric_acid solvent Solvent (e.g., Acetic Acid) solvent->six_bromoveratric_acid

Diagram 1: Direct Bromination of Veratric Acid.
Experimental Protocol

Materials:

  • Veratric acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial acetic acid

  • Sodium thiosulfate solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve veratric acid (1.0 equivalent) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add the brominating agent (1.1 - 1.3 equivalents) portion-wise at room temperature. If using bromine, it should be added dropwise.

  • Reaction: The reaction mixture is stirred at a controlled temperature (typically between room temperature and 60°C) for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. Any excess bromine is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Cost and Yield Analysis
ReagentEstimated Cost (per kg)Molar Mass ( g/mol )Moles per kgCost per Mole
Veratric Acid$15 - $25[1][2][3][4]182.175.49$2.73 - $4.55
Bromine$2.50 - $4.50[5][6][7][8][9]159.816.26$0.40 - $0.72
N-Bromosuccinimide$70 - $140[10][11][12][13][14]177.985.62$12.46 - $24.91
Glacial Acetic Acid$2.50 - $14[15][16][17][18][19]60.0516.65$0.15 - $0.84

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

Yield: Literature suggests that direct bromination of veratric acid can achieve yields in the range of 70-90%, depending on the specific conditions and brominating agent used.

Pathway 2: Synthesis from Vanillin

This two-step pathway utilizes the readily available and often more economical starting material, vanillin. The synthesis involves the bromination of vanillin, typically after protecting the hydroxyl group, followed by oxidation of the aldehyde to a carboxylic acid.

Synthetic Pathway Overview

Pathway_2 cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation vanillin Vanillin acetylvanillin Acetylvanillin vanillin->acetylvanillin Acetylation six_bromovanillin 6-Bromovanillin acetylvanillin->six_bromovanillin Bromination six_bromoveratric_acid 6-Bromoveratric Acid six_bromovanillin->six_bromoveratric_acid Oxidation oxidizing_agent Oxidizing Agent (e.g., KMnO4, NaOCl) oxidizing_agent->six_bromoveratric_acid

Diagram 2: Synthesis of 6-Bromoveratric Acid from Vanillin.
Experimental Protocols

Step 1: Synthesis of 6-Bromovanillin from Vanillin (via Acetylvanillin)

Materials:

  • Vanillin

  • Acetic anhydride

  • Bromine

  • Potassium bromide

  • Hydrochloric acid

  • Ethyl acetate

  • n-Heptane

Procedure:

  • Acetylation of Vanillin: Vanillin is first acetylated to protect the hydroxyl group. This is typically achieved by reacting vanillin with acetic anhydride in the presence of a base catalyst.

  • Bromination of Acetylvanillin: The resulting acetylvanillin is then brominated. A general procedure involves adding acetylvanillin and bromine to an aqueous solution of potassium bromide and stirring at room temperature for several hours.[20]

  • Hydrolysis and Purification: The precipitate is collected, and the acetyl group is hydrolyzed by heating with hydrochloric acid.[20] The resulting 6-bromovanillin is then purified by filtration and recrystallization from a suitable solvent mixture like ethyl acetate/n-heptane. A yield of approximately 68% has been reported for this two-step process from acetylvanillin.[20]

Step 2: Oxidation of 6-Bromovanillin to 6-Bromoveratric Acid

Materials:

  • 6-Bromovanillin

  • Potassium permanganate (KMnO₄) or Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide or Potassium hydroxide solution

  • Hydrochloric acid or Sulfuric acid (for acidification)

Procedure:

  • Reaction Setup: 6-Bromovanillin is suspended in an aqueous alkaline solution (e.g., NaOH or KOH).

  • Oxidation: The oxidizing agent (e.g., a solution of KMnO₄) is added portion-wise to the stirred suspension while maintaining the temperature. The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, any excess oxidizing agent is destroyed (e.g., with sodium bisulfite for KMnO₄). The mixture is filtered to remove any manganese dioxide formed.

  • Isolation: The filtrate is cooled in an ice bath and acidified with a mineral acid (e.g., HCl) to precipitate the 6-bromoveratric acid. The solid product is collected by filtration, washed with cold water, and dried.

Cost and Yield Analysis
ReagentEstimated Cost (per kg)Molar Mass ( g/mol )Moles per kgCost per Mole
Vanillin$10 - $50[5][6][7][12][15]152.156.57$1.52 - $7.61
Potassium Permanganate$5 - $15[8][9][10][11][13]158.036.33$0.79 - $2.37
Sodium Hypochlorite (solution)~$0.40 - $1.00[1][2][16][17][21]74.44--

Note: Prices are estimates and can vary based on supplier, purity, and quantity.

Yield: The overall yield for this two-step process is dependent on the efficiency of both the bromination and oxidation steps. Assuming a 68% yield for the formation of 6-bromovanillin and a conservative 70-80% yield for the oxidation step, the overall yield would be in the range of 48-54%.

Conclusion and Recommendations

Both synthetic pathways present viable options for the preparation of 6-bromoveratric acid.

  • Pathway 1 (Direct Bromination) is a more direct and less complex route, likely leading to higher overall yields in a single step. This makes it an attractive option for large-scale production where process simplification and high throughput are critical. However, the cost of veratric acid as a starting material is generally higher than that of vanillin. The use of elemental bromine also requires specific handling precautions.

  • Pathway 2 (From Vanillin) offers a more cost-effective starting material. While the process involves an additional step and potentially a lower overall yield, the lower initial raw material cost could make it economically advantageous, especially for smaller-scale syntheses or when the cost of veratric acid is prohibitively high. The use of protecting groups and multiple reaction steps adds to the complexity and may require more optimization.

Recommendation: For researchers prioritizing process simplicity and high yield, the direct bromination of veratric acid (Pathway 1) is recommended, provided the cost of the starting material is within budget. For those focused on minimizing raw material costs and with the capacity for multi-step synthesis and optimization, the pathway starting from vanillin (Pathway 2) presents a compelling alternative. A thorough cost analysis based on current local pricing and available equipment should be conducted before selecting a final synthetic strategy.

References

A Comparative Purity Analysis of Commercial 2-Bromo-4,5-dimethoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is a critical determinant of successful outcomes. For researchers utilizing 2-Bromo-4,5-dimethoxybenzoic acid, a key building block in the synthesis of various bioactive molecules, understanding the purity profile of commercially available options is paramount. This guide provides a comparative benchmark of the stated purity from various suppliers and outlines detailed experimental protocols for independent verification.

Comparison of Commercial Grades

While many suppliers offer this compound, obtaining detailed impurity profiles from Certificates of Analysis (COA) without purchase can be challenging. However, based on publicly available product information, a general comparison can be made. The following table summarizes the stated purity from several major chemical suppliers. It is important to note that these values are as stated by the vendor and independent verification is always recommended.

SupplierProduct NumberStated PurityAnalytical Method Cited
Sigma-Aldrich 441074≥98%Not specified on product page
TCI America B3891>98.0%HPLC, Titration
Santa Cruz Biotechnology sc-239533Not specifiedRefer to COA
Fisher Scientific (TCI) G33-1≥98.0%Not specified on product page
Vihita Drugs & Intermediates Not specifiedNot specified

Note: This data is based on information available on the respective company websites as of late 2025 and is subject to change. Researchers should always consult the most recent product documentation and COA.

Recommended Experimental Protocols for Purity Verification

To independently assess the purity of commercial this compound, a robust analytical methodology is required. High-Performance Liquid Chromatography (HPLC) is the most cited and appropriate technique for this purpose. The following protocol is a recommended starting point, based on established methods for similar aromatic carboxylic acids.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main component from potential process-related impurities and degradation products.

a. Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard (of known high purity)

b. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% acid).

    • Solvent A: Water + 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile + 0.1% Phosphoric Acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the commercial sample in the same manner as the standard solution.

d. Data Analysis:

The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the main component and for identifying any significant impurities.

a. Instrumentation and Reagents:

  • NMR spectrometer (300 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

b. Sample Preparation:

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

c. Data Acquisition and Analysis:

Acquire ¹H and ¹³C spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities, which can be quantified if a suitable reference is available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS can be employed to detect and identify volatile or semi-volatile impurities that may not be readily observed by HPLC. Derivatization (e.g., silylation) may be necessary to increase the volatility of the acidic analyte.

a. Instrumentation and Reagents:

  • GC-MS system

  • Appropriate capillary column (e.g., DB-5ms)

  • Helium as carrier gas

  • Derivatizing agent (e.g., BSTFA)

b. Sample Preparation:

Derivatize a known amount of the sample according to standard protocols.

c. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C).

  • MS Detector: Scan a mass range of m/z 50-500.

d. Data Analysis:

Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizing the Workflow and a Relevant Biological Pathway

To further aid researchers, the following diagrams illustrate the experimental workflow for purity analysis and a representative signaling pathway where derivatives of this compound class may be relevant.

experimental_workflow cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation & Comparison s1 Procure Commercial Samples (e.g., Supplier A, B, C) p1 Accurate Weighing s1->p1 p2 Dissolution in Appropriate Solvent p1->p2 p3 Standard & Sample Solution Preparation p2->p3 a1 HPLC-UV Analysis p3->a1 a2 NMR Spectroscopy (¹H and ¹³C) p3->a2 a3 GC-MS Analysis (for volatile impurities) p3->a3 d1 Purity Calculation (% Area) a1->d1 d2 Structural Confirmation a2->d2 d3 Impurity Identification a3->d3 d4 Comparative Analysis d1->d4 d2->d4 d3->d4

Experimental workflow for purity analysis.

signaling_pathway compound Bioactive Derivative (from this compound) receptor Cell Surface Receptor (e.g., Tyrosine Kinase Receptor) compound->receptor Inhibition pi3k PI3K receptor->pi3k Activation akt Akt/PKB pi3k->akt Activation mtor mTOR akt->mtor Activation apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Hypothetical inhibition of a pro-survival signaling pathway.

By following these guidelines and employing rigorous analytical practices, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific findings.

Safety Operating Guide

Proper Disposal of 2-Bromo-4,5-dimethoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4,5-dimethoxybenzoic acid, ensuring the safety of laboratory personnel and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This document outlines the necessary procedures for the safe handling and disposal of this compound.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

Before handling, it is crucial to be familiar with the safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A summary of required PPE is provided in the table below.

PPE CategorySpecific Requirements
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[1][2]
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as needed.[1][2]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1][2]

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe disposal of this compound.

Step 1: Waste Collection and Storage

  • Containerize Waste: Place all solid waste, including contaminated consumables (e.g., weigh paper, gloves, wipes), into a designated, clearly labeled, and sealable hazardous waste container.[3]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[2]

Step 2: Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.[1]

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable disposal container, minimizing dust generation.[1][3]

    • Avoid adding water to the spilled solid.

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent and wipe clean.

  • Dispose of Cleanup Materials: All cleanup materials must be disposed of as hazardous waste in the designated container.

Step 3: Final Disposal

  • Consult Regulations: Disposal of this compound must be in accordance with all applicable federal, state, and local environmental regulations.[2][4]

  • Approved Waste Disposal Facility: The waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[2][5] Do not dispose of this chemical down the drain or in the regular trash.[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of 2-Bromo-4,5-dimethoxybenzoic acid waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place waste in a labeled, sealed hazardous waste container ppe->container storage Store container in a designated hazardous waste accumulation area container->storage spill Accidental Spill? storage->spill cleanup Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Contain & Clean - Decontaminate spill->cleanup Yes disposal_company Arrange for pickup by a licensed hazardous waste disposal company spill->disposal_company No cleanup->container end End: Waste properly disposed of according to regulations disposal_company->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

PropertyValueReference
CAS Number 6286-46-0[1]
Molecular Formula C9H9BrO4[1]
Melting Point 188-190 °C[6]
GHS Hazard Statements H315, H319, H335[1][2]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.

References

Essential Safety and Operational Guide for Handling 2-Bromo-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, use, and disposal of 2-Bromo-4,5-dimethoxybenzoic acid, ensuring laboratory safety and procedural accuracy.

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation [1][2]

  • Serious Eye Irritation [1][2]

  • May cause respiratory irritation [1][2]

The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.

PPE Category Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Goggles must be worn to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face.
Hand Protection Double gloving with nitrile or butyl rubber gloves.While specific breakthrough data for this compound is not available, butyl rubber gloves are generally recommended for halogenated aromatic hydrocarbons.[3] Nitrile gloves offer good splash resistance but should be changed immediately upon contact.[4] Double gloving minimizes the risk of exposure.
Body Protection A chemical-resistant lab coat, fully buttoned.A lab coat protects against incidental contact with the powdered chemical.
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with a particulate filter.This is essential to prevent the inhalation of the powdered compound, which can cause respiratory irritation.[1] All handling of the solid should occur in a well-ventilated area, preferably a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors.

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.

  • Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriate waste containers.

Weighing the Compound
  • Tare a Container: Inside the chemical fume hood, place a labeled, sealable container on a tared balance.

  • Transfer the Powder: Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid creating dust by minimizing the transfer height.

  • Seal and Re-weigh: Securely close the container and re-weigh it to determine the exact amount of substance transferred.

  • Clean Up: Immediately clean any residual powder from the balance and surrounding surfaces using a wet paper towel to prevent dust generation. Dispose of the cleaning materials as hazardous waste.

Preparing Solutions
  • In a Fume Hood: All solution preparations must be performed inside a chemical fume hood.

  • Slow Addition: Slowly add the weighed solid to the solvent to prevent splashing.

  • Controlled Dissolution: If necessary, gently stir or sonicate the mixture to aid dissolution.

Spill Management Plan

In the event of a spill, a prompt and appropriate response is critical to mitigate hazards.

Small Spills (Solid)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Clean-up: Gently cover the spill with a damp paper towel to avoid generating dust.[5] Carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.

Large Spills
  • Evacuate: Immediately evacuate the laboratory.

  • Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Prevent re-entry to the laboratory until it has been deemed safe by EHS.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

Waste Segregation
  • Solid Waste: All unused or expired this compound, as well as contaminated disposable items (e.g., gloves, weigh boats, paper towels), must be collected in a dedicated and clearly labeled hazardous waste container for halogenated organic compounds.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.

  • Contaminated Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinsate as halogenated liquid waste. If decontamination is not possible, dispose of the labware as solid hazardous waste.

Disposal Method

The primary method for the disposal of brominated aromatic compounds is incineration at a licensed hazardous waste facility.[1] This process is designed to destroy the compound and scrub any harmful byproducts from the emissions. Alternatively, chemical neutralization using a reducing agent like sodium bisulfite may be a viable option under the guidance of your institution's EHS department.[1]

Workflow Diagrams

Handling_Workflow Handling Workflow for this compound A Preparation - Designate area (fume hood) - Verify ventilation - Gather materials B Weighing - Tare container in hood - Transfer powder carefully - Seal and re-weigh A->B Proceed to weighing C Solution Preparation - Perform in fume hood - Add solid to solvent slowly - Controlled dissolution B->C For solution work D Post-Handling - Decontaminate surfaces - Segregate waste - Doff PPE correctly B->D After weighing C->D After solution prep Disposal_Workflow Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_segregation Segregation A Solid Waste (Unused chemical, contaminated items) D Halogenated Solid Waste Container A->D B Liquid Waste (Solutions containing the acid) E Halogenated Liquid Waste Container B->E C Contaminated Labware F Decontaminate Labware (Rinse with solvent, collect rinsate) C->F G Final Disposal (Incineration via licensed contractor) D->G E->G F->E Rinsate

References

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